molecular formula C6H9N3O B1586949 6-Ethoxypyridazin-3-amine CAS No. 39614-78-3

6-Ethoxypyridazin-3-amine

Numéro de catalogue: B1586949
Numéro CAS: 39614-78-3
Poids moléculaire: 139.16 g/mol
Clé InChI: GMEONBANQFZLSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Ethoxypyridazin-3-amine (CAS Registry Number: 39614-78-3) is a chemical compound classified among heterocyclic building blocks, prized for its utility in advanced research and development . This compound, with a molecular formula of C6H9N3O and a molecular weight of 139.16 g/mol, serves as a crucial synthetic intermediate for constructing more complex molecules, particularly in the field of medicinal chemistry . The scaffold is a key starting material for scientists working on the synthesis of novel compounds with potential pharmacological activities. The physical properties of this compound include a calculated density of approximately 1.172 g/cm³ and a high boiling point of around 351.5°C at 760 mmHg . It has a flash point of about 166.4°C and a low vapor pressure, indicating good stability under standard handling conditions . This product is offered at a minimum purity of 98% (NLT 98%), as verified by advanced analytical techniques including NMR and LC-MS . It is supplied with associated documentation and is intended solely for research and development purposes . This compound is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can request the material safety data sheet (MSDS) from the supplier for detailed safety and handling protocols .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-ethoxypyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEONBANQFZLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068188
Record name 3-Pyridazinamine, 6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39614-78-3
Record name 6-Ethoxy-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39614-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinamine, 6-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039614783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridazinamine, 6-ethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pyridazinamine, 6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Ethoxypyridazin-3-amine (CAS Number: 39614-78-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Ethoxypyridazin-3-amine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, a detailed synthesis protocol with mechanistic insights, and its strategic application in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Chemical and Physical Properties

This compound, with the CAS number 39614-78-3, is a pyridazine derivative characterized by an ethoxy group at the 6-position and an amine group at the 3-position.[1][2] This unique arrangement of functional groups imparts specific electronic and steric properties, making it a valuable synthon for creating diverse molecular architectures.[3]

PropertyValueSource
CAS Number 39614-78-3[2]
Molecular Formula C₆H₉N₃O[1][2]
Molecular Weight 139.16 g/mol [1][2]
Appearance Solid[1]
Purity Typically ≥97%
Storage Conditions Store in a dark place under an inert atmosphere at 2-8°C.
Synonyms 6-Ethoxy-3-pyridazinamine, 3-Amino-6-ethoxypyridazine

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Rationale

The most direct and widely utilized method for the synthesis of 6-alkoxypyridazin-3-amines is via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridazine ring, which is further activated by the presence of a good leaving group, typically a halogen, at the 6-position. The following protocol outlines the synthesis of this compound from the readily available precursor, 3-amino-6-chloropyridazine.

Precursor Synthesis: 3-Amino-6-chloropyridazine

The starting material, 3-amino-6-chloropyridazine, can be synthesized from 3,6-dichloropyridazine by a selective nucleophilic substitution with ammonia.[4] The reaction is typically carried out in a suitable solvent and at elevated temperatures to facilitate the displacement of one of the chloro groups.[4]

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 6-alkoxypyridazin-3-amines. The core principle is the displacement of the chloride ion from 3-amino-6-chloropyridazine by an ethoxide ion.

Reaction Scheme:

References

6-Ethoxypyridazin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Ethoxypyridazin-3-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The document details the molecule's fundamental physicochemical properties, outlines a robust synthetic protocol, and explores its potential applications as a versatile chemical building block. The pyridazine scaffold is a well-established pharmacophore, and this guide serves as a foundational resource for leveraging this specific ethoxy-substituted derivative in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

This compound is a substituted pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms. The presence of an amine group at the 3-position and an ethoxy group at the 6-position imparts specific chemical characteristics that make it a valuable intermediate in organic synthesis.

A summary of its key quantitative data is presented below:

PropertyValueSource(s)
Molecular Formula C₆H₉N₃O[1][2][3]
Molecular Weight 139.16 g/mol [1][3]
CAS Number 39614-78-3[1][2]
Appearance Solid[2]
Storage Conditions Under inert gas (nitrogen or Argon) at 2–8 °C[1]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common strategy in heterocyclic chemistry allows for the efficient introduction of the ethoxy group onto the pyridazine core.

The most logical precursor for this synthesis is 3-amino-6-chloropyridazine. The chlorine atom at the 6-position is an effective leaving group, susceptible to displacement by a strong nucleophile like the ethoxide ion. The reaction is generally carried out in the presence of sodium ethoxide in an ethanol solvent, which acts as both the nucleophile source and the reaction medium. This approach is analogous to the well-documented synthesis of similar 6-alkoxypyridazin-3-amine derivatives.[4]

The amine group at the 3-position and the nitrogen atoms within the pyridazine ring can undergo various chemical transformations, making this compound a versatile scaffold for building more complex molecules.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis from 3-amino-6-chloropyridazine.

Reagents and Materials:

  • 3-amino-6-chloropyridazine

  • Sodium metal

  • Anhydrous Ethanol (200 proof)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Column chromatography setup (Silica gel, appropriate eluent system e.g., Ethyl Acetate/Hexane)

Procedure:

  • Preparation of Sodium Ethoxide Solution: Under an inert atmosphere, carefully add small pieces of sodium metal to a flask containing anhydrous ethanol at 0 °C. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 3-amino-6-chloropyridazine portion-wise.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Quenching and Extraction: Carefully quench the reaction by slowly adding water. Reduce the solvent volume using a rotary evaporator. Extract the aqueous residue multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthetic process.

SynthesisWorkflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Nucleophilic Substitution cluster_purification Step 3: Isolation & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Reaction EtOH Anhydrous Ethanol EtOH->NaOEt NaOEt_reagent Sodium Ethoxide NaOEt->NaOEt_reagent StartMat 3-amino-6-chloropyridazine Product_Crude Crude Product Mixture StartMat->Product_Crude Reflux in Ethanol Workup Aqueous Workup & Extraction Product_Crude->Workup NaOEt_reagent->Product_Crude Purify Column Chromatography Workup->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The pyridazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[5] The specific substitution pattern of this compound makes it an attractive starting point for generating libraries of novel compounds for biological screening.

  • Scaffold for Kinase Inhibitors: The general structure of aminopyridazines is found in various kinase inhibitors. The amine group can serve as a key hydrogen bond donor, interacting with the hinge region of a kinase active site. The ethoxy group can be used to modulate solubility, lipophilicity, and metabolic stability, or serve as a vector for further chemical modification.

  • Intermediate for Complex Heterocycles: This compound is a building block for constructing more complex fused heterocyclic systems. For example, the amine group can be acylated, alkylated, or used in condensation reactions to build upon the pyridazine core.

  • Structure-Activity Relationship (SAR) Studies: In a drug discovery program, this compound can be used to probe the SAR of a lead compound. By comparing its biological activity to analogues with different alkyl groups (e.g., methoxy[6][7] or propoxy[5]) or other substituents at the 6-position (e.g., bromo[8] or iodo[9]), researchers can understand the steric and electronic requirements for optimal potency and selectivity. The development of novel pyrido[2,3-d]pyrimidine derivatives for therapeutic applications highlights the importance of amino-functionalized heterocyclic scaffolds in modern drug discovery.[10]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For long-term stability, the compound should be stored under an inert atmosphere at refrigerated temperatures (2–8 °C).[1]

References

An In-Depth Technical Guide to 6-Ethoxypyridazin-3-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxypyridazin-3-amine, a substituted pyridazine derivative, presents a scaffold of significant interest in medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic pathways, reactivity profile, and known biological applications. By integrating experimental data with theoretical insights, this document serves as a crucial resource for researchers exploring the potential of this versatile molecule in the development of novel therapeutic agents and other bioactive compounds.

Molecular and Physicochemical Properties

This compound, with the CAS Number 39614-78-3, is a heterocyclic amine featuring a pyridazine ring substituted with an ethoxy and an amino group.[1] These functional groups play a pivotal role in defining its chemical behavior and biological activity.

Core Molecular Attributes
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 39614-78-3[1]
Molecular Formula C₆H₉N₃O[1][2]
Molecular Weight 139.16 g/mol [1][2]
Physicochemical Characteristics

Experimentally determined physical properties for this compound are not extensively reported in publicly available literature. However, based on the general properties of similar small molecules, particularly primary amines and pyridazine derivatives, the following characteristics can be anticipated. Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[3] This solubility tends to decrease as the size of the alkyl group increases.[3] Amines are also readily soluble in organic solvents like alcohols and ethers.[3] The boiling points of primary amines are higher than corresponding alkanes due to hydrogen bonding but generally lower than corresponding alcohols.[4]

For its close analog, 3-aminopyridine, the melting point is 65 °C and the boiling point is 248 °C.[5] It is highly soluble in water, alcohol, and benzene.[5] Another related compound, pyridazin-3-amine, has a predicted pKa of 4.88.[6]

Synthesis and Characterization

The synthesis of this compound can be approached through several established methods in heterocyclic chemistry, primarily involving nucleophilic substitution reactions on a pyridazine core.

Synthetic Workflow

A common and efficient route to 6-alkoxypyridazin-3-amines involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor. The synthesis of the related 6-methoxypyridazin-3-amine, for instance, is often achieved by reacting 3-amino-6-chloropyridazine with sodium methoxide in methanol.[7] A similar strategy can be employed for the ethoxy derivative.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A 3-Amino-6-chloropyridazine B Sodium Ethoxide (NaOEt) in Ethanol (EtOH) A->B Nucleophilic Aromatic Substitution (SNAr) C This compound B->C

Caption: Synthetic route to this compound.

Step-by-Step Protocol:

  • Preparation of Sodium Ethoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol with cooling to control the exothermic reaction.

  • Reaction: To the freshly prepared sodium ethoxide solution, add 3-amino-6-chloropyridazine.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

1H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), and signals for the aromatic protons on the pyridazine ring. The amino group protons will likely appear as a broad singlet.

13C NMR Spectroscopy: The carbon NMR spectrum will display signals for the two carbons of the ethoxy group and the four distinct carbons of the pyridazine ring. The chemical shifts will be influenced by the electron-donating effects of the amino and ethoxy groups.

Infrared (IR) Spectroscopy: The IR spectrum of this primary amine is expected to exhibit two N-H stretching bands in the region of 3400-3250 cm-1.[8] An N-H bending vibration should be observable around 1650-1580 cm-1.[8] The C-N stretching of the aromatic amine will likely appear in the 1335-1250 cm-1 region.[8] Additionally, characteristic C-O stretching bands for the ethoxy group will be present.

Mass Spectrometry: The electron ionization mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 139.16). Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic cleavages of the pyridazine ring.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of the electron-rich amino and ethoxy substituents and the inherent electronic nature of the pyridazine ring.

Reactivity Profile

The amino group imparts nucleophilic character and can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. The pyridazine ring itself can participate in various transformations, including electrophilic and nucleophilic substitution reactions, although the electron-donating substituents will influence the regioselectivity of these reactions.

Reactivity_Profile cluster_reactions Potential Reactions A This compound B Acylation (e.g., with Acyl Chlorides) A->B C Alkylation (e.g., with Alkyl Halides) A->C D Diazotization (e.g., with NaNO2/HCl) A->D E Electrophilic Aromatic Substitution A->E

Caption: Potential reactivity of this compound.

Applications in Drug Discovery and Agrochemicals

Pyridazine derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[7] They have been investigated for a plethora of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.

A study on the biological activities of novel pyridazine derivatives, including a compound closely related to this compound (2-(6-ethoxy-pyridazin-3-yl)-isothiourea hydrochloride), demonstrated its ability to stimulate the growth of adventitious roots in common bean plants.[9] This suggests potential applications in agriculture as a plant growth regulator.[9] The structural similarity of this compound to these bioactive compounds makes it a valuable building block for the synthesis of new chemical entities with potential therapeutic or agricultural applications. Chiral amines, in general, are crucial components in many FDA-approved drugs.[10]

Safety and Handling

Detailed toxicological data for this compound is not available. As with any chemical compound, it should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For related aminopyridine compounds, hazards include toxicity if swallowed or in contact with skin, and irritation to the skin, eyes, and respiratory system.

Conclusion

This compound is a heterocyclic compound with significant potential for further exploration in the fields of drug discovery and agrochemicals. Its synthesis is achievable through established chemical routes, and its reactivity offers numerous possibilities for derivatization. While a comprehensive experimental characterization is still needed in the public domain, this guide provides a solid foundation of its known and predicted properties. The demonstrated biological activity of closely related analogs underscores the promise of this compound as a scaffold for the development of novel, impactful molecules.

References

6-Ethoxypyridazin-3-amine structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Ethoxypyridazin-3-amine: Synthesis, Derivatization, and Pharmacological Landscape

Executive Summary

The pyridazine ring system is a privileged heterocyclic scaffold characterized by unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, making it a cornerstone in modern medicinal chemistry.[1] Within this class, the 3-amino-6-substituted pyridazine motif is particularly noteworthy, serving as the core structural element in several approved therapeutic agents.[1] This guide focuses on this compound, a key representative of this family. We provide an in-depth exploration of its synthesis, starting from common precursors, and detail robust strategies for generating a diverse library of structural analogs and derivatives. Furthermore, this whitepaper synthesizes the extensive pharmacological activities associated with this scaffold, delving into structure-activity relationships (SAR) to offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Pyridazine Scaffold in Drug Discovery

Pyridazine (1,2-diazine) is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] This arrangement endows the ring with distinct electronic properties that render it an attractive component for drug design. It is often employed as a bioisosteric replacement for phenyl rings or other azines to modulate properties such as lipophilicity, metabolic stability, and target engagement.[1] The utility of this scaffold is validated by its presence in a range of clinically approved drugs, including the TYK2 inhibitor deucravacitinib and the GnRH receptor antagonist relugolix, both of which are built upon a 3-aminopyridazine core.[1] This highlights the significance of the 3-amino-6-substituted pyridazine framework as a launchpad for discovering novel bioactive molecules.

The efficient and scalable synthesis of the this compound core is fundamental to any research program focused on its derivatives. The most common and industrially viable route begins with the readily available 3,6-dichloropyridazine. The overall strategy involves a sequential nucleophilic aromatic substitution (SNAr), first with ammonia and then with ethoxide.

Section 1.1: Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound (Target) traces back to two key intermediates: 3-amino-6-chloropyridazine (1 ) and the starting material, 3,6-dichloropyridazine (2 ). This approach allows for the strategic and selective functionalization of the pyridazine ring.

G Target This compound Reagents1 Sodium Ethoxide (SNAr Reaction) Target->Reagents1 Intermediate1 Intermediate (1) 3-Amino-6-chloropyridazine Reagents2 Ammonia (Amination) Intermediate1->Reagents2 StartingMaterial Starting Material (2) 3,6-Dichloropyridazine Reagents1->Intermediate1 Reagents2->StartingMaterial G cluster_reactants Reactants cluster_catalyst Catalytic System Reactant1 3-Amino-6-chloropyridazine Product 3-Amino-6-arylpyridazine Derivative Reactant1->Product Suzuki-Miyaura Coupling Reactant2 Aryl/Heteroaryl Boronic Acid or Ester Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product cat. Base Base (e.g., K2CO3, Na2CO3) Base->Product base

References

An In-depth Technical Guide to the Synthesis of 3-amino-6-ethoxypyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 3-amino-6-ethoxypyridazine, a valuable heterocyclic building block in medicinal chemistry and drug development. Recognizing the importance of this scaffold, this document details two primary, field-proven synthetic pathways, offering in-depth analysis of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The guide is structured to empower researchers with the necessary knowledge to not only replicate these syntheses but also to adapt and optimize them for their specific research and development needs.

Introduction: The Significance of the Pyridazine Core

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antihypertensive, cardiotonic, antiviral, and anticancer effects. The strategic functionalization of the pyridazine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 3-amino-6-ethoxypyridazine, in particular, serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds, making its efficient and reliable synthesis a critical aspect of drug discovery pipelines. This guide will explore the most logical and scientifically sound approaches to its preparation, starting from readily available commercial starting materials.

Strategic Analysis of Synthetic Pathways

Two principal retrosynthetic pathways have been identified and validated for the synthesis of 3-amino-6-ethoxypyridazine. The choice between these routes may depend on factors such as starting material availability, desired scale, and laboratory capabilities.

  • Pathway A: Amination followed by Ethoxylation. This approach commences with the selective amination of 3,6-dichloropyridazine to yield the intermediate, 3-amino-6-chloropyridazine. Subsequent nucleophilic aromatic substitution with an ethoxide source furnishes the final product.

  • Pathway B: Ethoxylation followed by Amination. In this alternative strategy, 3,6-dichloropyridazine is first subjected to a selective mono-ethoxylation to generate 3-chloro-6-ethoxypyridazine. The final step involves the amination of this intermediate to afford the target molecule.

The following sections will provide a detailed examination of each pathway, including mechanistic considerations and comprehensive experimental procedures.

Pathway A: Amination Followed by Ethoxylation

This pathway is often favored due to the well-established and high-yielding protocols for the initial amination step. The subsequent ethoxylation leverages the reactivity of the remaining chloro-substituent.

Step 1: Synthesis of 3-amino-6-chloropyridazine

The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine is a robust and widely documented nucleophilic aromatic substitution reaction.[1][2][3] The reaction proceeds by the displacement of one of the chlorine atoms by ammonia. The selective mono-amination is achievable due to the deactivating effect of the first introduced amino group on the pyridazine ring towards further nucleophilic attack.

Reaction Scheme:

Causality of Experimental Choices:

  • Reagent: Ammonia, typically in the form of aqueous ammonia (ammonia water) or ammonia gas dissolved in a suitable solvent, serves as the nucleophile.[1][2] The concentration and excess of ammonia are critical parameters to ensure complete reaction and minimize side products.

  • Solvent: A variety of solvents can be employed, including methanol, ethanol, methylene dichloride, DMF, acetonitrile, and water.[1] The choice of solvent can influence the reaction rate and solubility of the starting materials and products.

  • Temperature: The reaction is typically carried out at elevated temperatures, ranging from 30 to 180 °C, to overcome the activation energy for the nucleophilic substitution.[1]

  • Catalyst: In some industrial settings, a water-soluble polyether may be used as a catalyst to enhance reaction efficiency.[3]

Experimental Protocol: Synthesis of 3-amino-6-chloropyridazine

  • To a 100 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (2.98 g, 20 mmol), aqueous ammonia (2.10 g, 60 mmol), and dimethylformamide (DMF, 30 mL).[2]

  • Stir the mixture in the sealed flask at 100 °C for 9 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water), followed by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[1][2]

Data Presentation:

ParameterValueReference
Starting Material3,6-dichloropyridazine[4]
ReagentAqueous Ammonia[1]
SolventDMF[2]
Temperature100 °C[2]
Reaction Time9 hours[2]
Typical Yield80-95%[1][2]
Melting Point207-210 °C[2]
Step 2: Synthesis of 3-amino-6-ethoxypyridazine

The second step involves the nucleophilic substitution of the remaining chlorine atom in 3-amino-6-chloropyridazine with an ethoxide ion. This reaction is analogous to the reported synthesis of 3-amino-6-methoxypyridazine from 3-amino-6-chloropyridazine using sodium methoxide.[5]

Reaction Scheme:

Causality of Experimental Choices:

  • Reagent: Sodium ethoxide (NaOEt) is the nucleophile of choice, typically prepared in situ from sodium metal and absolute ethanol or used as a commercially available solution.

  • Solvent: Anhydrous ethanol is the ideal solvent as it is the conjugate acid of the nucleophile and readily dissolves the starting materials.

  • Temperature: The reaction is expected to proceed at elevated temperatures, likely under reflux, to facilitate the substitution.

Experimental Protocol: Synthesis of 3-amino-6-ethoxypyridazine

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by carefully adding sodium metal (0.25 g, 11 mmol) to absolute ethanol (20 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Once all the sodium has reacted, add 3-amino-6-chloropyridazine (1.30 g, 10 mmol) to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-amino-6-ethoxypyridazine.

Pathway B: Ethoxylation Followed by Amination

This pathway offers an alternative route where the ethoxy group is introduced prior to the amino group. The key to this strategy is the selective mono-substitution of the highly reactive 3,6-dichloropyridazine.

Step 1: Synthesis of 3-chloro-6-ethoxypyridazine

The selective mono-ethoxylation of 3,6-dichloropyridazine can be achieved by carefully controlling the stoichiometry of the sodium ethoxide. The two chlorine atoms on the pyridazine ring have different reactivities, which can be exploited for selective substitution.

Reaction Scheme:

Causality of Experimental Choices:

  • Stoichiometry: The use of one equivalent of sodium ethoxide is crucial to favor the mono-substituted product and minimize the formation of the di-substituted by-product.

  • Solvent: Anhydrous ethanol is the preferred solvent.

  • Temperature: The reaction is typically performed at room temperature or with gentle heating to control the selectivity.

Experimental Protocol: Synthesis of 3-chloro-6-ethoxypyridazine

  • To a solution of 3,6-dichloropyridazine (1.49 g, 10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add a solution of sodium ethoxide in ethanol (1.0 equivalent) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to isolate 3-chloro-6-ethoxypyridazine.

Step 2: Synthesis of 3-amino-6-ethoxypyridazine

The final step in this pathway is the amination of 3-chloro-6-ethoxypyridazine. This is a nucleophilic aromatic substitution reaction, similar to the amination of 3,6-dichloropyridazine.

Reaction Scheme:

Experimental Protocol: Synthesis of 3-amino-6-ethoxypyridazine

  • In a sealed tube or a pressure reactor, combine 3-chloro-6-ethoxypyridazine (1.59 g, 10 mmol) with a solution of ammonia in methanol (e.g., 7N solution, 10 mL).

  • Heat the mixture to 100-120 °C for 12-24 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 3-amino-6-ethoxypyridazine.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two synthetic pathways.

Pathway_A start 3,6-Dichloropyridazine intermediate 3-Amino-6-chloropyridazine start->intermediate Amination (NH3) product 3-Amino-6-ethoxypyridazine intermediate->product Ethoxylation (NaOEt)

Caption: Pathway A: Amination followed by Ethoxylation.

Pathway_B start 3,6-Dichloropyridazine intermediate 3-Chloro-6-ethoxypyridazine start->intermediate Ethoxylation (NaOEt) product 3-Amino-6-ethoxypyridazine intermediate->product Amination (NH3)

References

6-Ethoxypyridazin-3-amine precursors and intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Precursors and Intermediates of 6-Ethoxypyridazin-3-amine

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Its synthesis is a multi-step process reliant on the efficient preparation of key precursors and intermediates. This guide provides a comprehensive technical overview of the synthetic pathways leading to this compound, with a focus on the underlying chemical principles, reaction mechanisms, and field-proven protocols. We will dissect the synthesis of the foundational precursor, 3,6-dichloropyridazine, its subsequent transformation into the crucial intermediate 3-amino-6-chloropyridazine, and the final nucleophilic substitution to yield the target compound. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important synthetic sequence.

Introduction: The Significance of the Pyridazine Scaffold

Nitrogen-containing heterocycles are cornerstones of pharmaceutical development, with approximately 60% of all FDA-approved small-molecule drugs featuring such a structure.[1] Among these, the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure."[1] This designation reflects its ability to bind to diverse biological targets, making it a fertile scaffold for drug discovery. This compound (CAS: 39614-78-3) exemplifies the utility of this core, serving as a key intermediate in the synthesis of advanced pharmaceutical compounds.[2][3] Understanding its synthetic lineage is critical for process optimization, scale-up, and the development of novel derivatives.

The Synthetic Blueprint: From Commodity Chemicals to Core Intermediates

The journey to this compound begins with readily available starting materials and proceeds through two critical intermediates. The overall pathway is a testament to the power of heterocyclic chemistry in constructing complex, functionalized molecules.

G MA Maleic Anhydride MH Maleic Hydrazide (Pyridazine-3,6-diol) MA->MH + Hydrazine DCP 3,6-Dichloropyridazine MH->DCP Chlorination (e.g., POCl3) ACP 3-Amino-6-chloropyridazine DCP->ACP Amination (NH3) EPA This compound ACP->EPA Ethoxylation (NaOEt)

Caption: Overall synthetic pathway to this compound.

Foundational Precursor: Synthesis of 3,6-Dichloropyridazine

The synthesis of virtually all 3,6-disubstituted pyridazines begins with 3,6-dichloropyridazine (CAS: 141-30-0). This precursor is prized for the differential reactivity of its two chlorine atoms, which allows for sequential and selective functionalization.

Step 1: Ring Formation from Maleic Anhydride

The pyridazine ring is first constructed via the reaction of maleic anhydride with hydrazine hydrate.[4] This condensation reaction forms pyridazine-3,6-diol, more commonly known as maleic hydrazide.

Step 2: Chlorination

The diol is then converted to the highly reactive dichloro derivative. The most common and industrially scalable method involves heating the maleic hydrazide with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[5][6]

Causality Behind Experimental Choice: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl groups of the pyridazine-3,6-diol (which exists in a tautomeric equilibrium with the diketo form) to replace them with chlorine atoms, driving the reaction towards the desired product.[5]

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, charge pyridazine-3,6-diol (1.0 eq).

  • Reagent Addition: Under an inert nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 5.0 eq) at room temperature.[6]

  • Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess POCl₃.

  • Quenching: Carefully and slowly quench the thick residue into an ice-cold saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8. Caution: This is a highly exothermic reaction.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3,6-dichloropyridazine.[6]

The Key Intermediate: 3-Amino-6-chloropyridazine

With 3,6-dichloropyridazine in hand, the next critical step is the selective mono-amination to produce 3-amino-6-chloropyridazine (CAS: 5469-69-2), also known as 6-chloropyridazin-3-amine.[7] This intermediate is a versatile building block for a vast array of pharmaceutical and agrochemical products.[2][8]

The Amination Reaction: A Nucleophilic Aromatic Substitution

The conversion relies on a nucleophilic aromatic substitution (SₙAr) reaction, where ammonia acts as the nucleophile, displacing one of the chlorine atoms on the electron-deficient pyridazine ring.[8]

Trustworthiness Through Control: The key to this synthesis is achieving mono-substitution. This is controlled by careful management of reaction stoichiometry, temperature, and time. Using a controlled amount of ammonia and running the reaction at elevated temperatures for a specific duration ensures that the reaction proceeds to the desired mono-aminated product without significant formation of the di-amino byproduct.[9] Industrial processes may employ catalysts like water-soluble polyethers to improve efficiency.[10]

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine
  • Reaction Setup: Place 3,6-dichloropyridazine (1.0 eq) and a suitable solvent (e.g., ethanol) in a sealed pressure vessel or autoclave.[11]

  • Reagent Addition: Add concentrated aqueous ammonia or introduce ammonia gas into the vessel.[8][11]

  • Reaction: Heat the sealed vessel to 100-150°C and maintain for 6-24 hours.[9][11] The internal pressure will increase significantly.

  • Work-up: After cooling the vessel to room temperature, vent any excess ammonia.

  • Purification: Concentrate the reaction mixture to remove the solvent. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[9]

The Final Transformation: Synthesis of this compound

The final step is the ethoxylation of 3-amino-6-chloropyridazine. This is another SₙAr reaction where a sodium ethoxide nucleophile displaces the remaining chlorine atom.

Mechanism of Ethoxylation

The reaction proceeds via a classic SₙAr mechanism. The pyridazine ring, being electron-deficient due to the two electronegative nitrogen atoms, is susceptible to nucleophilic attack.[12][13] The potent ethoxide nucleophile attacks the carbon atom bonded to the chlorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored as the chloride ion is expelled, yielding the final product.

Caption: The SₙAr mechanism for the synthesis of this compound.

Note: The DOT script above is a template. Actual chemical structure images would be needed for a visual representation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous methoxylation procedures.[1]

  • Prepare Sodium Ethoxide: In a flask under a nitrogen atmosphere, dissolve clean sodium metal (1.1 eq) in anhydrous ethanol.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 3-amino-6-chloropyridazine (1.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Purification: Remove the ethanol under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then dried and concentrated. Final purification is typically achieved by column chromatography to yield pure this compound.

Data Summary

For ease of reference, the properties and typical reaction conditions for the key compounds in this synthetic pathway are summarized below.

Table 1: Physicochemical Properties of Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
3,6-Dichloropyridazine141-30-0C₄H₂Cl₂N₂148.98White to off-white solid
3-Amino-6-chloropyridazine5469-69-2C₄H₄ClN₃129.55Yellow to brown powder
This compound39614-78-3C₆H₉N₃O139.16Off-white solid

Table 2: Summary of Synthetic Transformations

TransformationStarting MaterialKey ReagentsTypical SolventTypical Conditions
Chlorination Pyridazine-3,6-diolPOCl₃ or PCl₅Neat or Chloroform[5]80-125°C[5][6]
Amination 3,6-DichloropyridazineNH₃ (aq. or gas)Ethanol / Water100-180°C, Sealed Vessel[9]
Ethoxylation 3-Amino-6-chloropyridazineSodium EthoxideEthanolReflux

Conclusion

The synthesis of this compound is a well-established and robust sequence that highlights fundamental principles of heterocyclic chemistry. From the initial ring formation to a series of controlled nucleophilic aromatic substitutions, each step provides a valuable and progressively more complex intermediate. A thorough understanding of the reaction mechanisms, the causality behind procedural choices, and the specific protocols for preparing the 3,6-dichloropyridazine and 3-amino-6-chloropyridazine intermediates is essential for any scientist working in pharmaceutical synthesis. This knowledge not only ensures the efficient production of the target molecule but also provides the foundation for developing novel, life-saving therapeutics based on the versatile pyridazine scaffold.

References

The Multifaceted Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, featured in numerous approved drugs and a vast array of investigational agents.[1] Among its derivatives, pyridazin-3-amine analogs have emerged as a particularly versatile class of compounds, exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of pyridazin-3-amine analogs, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their biological evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights to inform the design and selection of pyridazine-based compounds for further investigation.

Introduction to the Pyridazin-3-amine Scaffold

The unique arrangement of nitrogen atoms in the pyridazine ring imparts distinct physicochemical properties, including hydrogen bonding capacity and a significant dipole moment, which critically influence their interactions with biological targets.[1] The pyridazin-3-amine core, with its reactive amino group, provides a versatile handle for synthetic modification, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological activity. The diverse biological potential of pyridazinone derivatives, structurally related to pyridazin-3-amines, has been extensively reviewed, highlighting activities ranging from anticancer and anti-inflammatory to cardiovascular and neuroprotective effects.[2][3][4] This guide will build upon that foundation, with a specific focus on the amine-substituted analogs and their therapeutic promise.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridazin-3-amine analogs have demonstrated significant potential as anticancer agents, with various derivatives exhibiting potent activity against a range of cancer cell lines.[1][5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which pyridazin-3-amine analogs exert their anticancer effects is through the inhibition of protein kinases.[1] Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers.

  • VEGFR-2 Inhibition: Several pyridazinone-based derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.

  • BTK Inhibition: Certain pyrazolo[3,4-d]pyridazinone derivatives have shown strong inhibitory activity against Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling that is implicated in various B-cell malignancies.[3]

  • GSK-3β Inhibition: Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in numerous cellular processes, including cell proliferation and survival.[7][8]

  • JNK1 Pathway Targeting: Novel 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway, which is involved in stress-induced apoptosis.[9]

Beyond kinase inhibition, some chlorinated pyridazin-3(2H)-ones are thought to possess a dual-acting mechanism, functioning as both an anti-metabolite and an alkylating agent, leading to potent antineoplastic action.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyridazin-3-amine analogs is highly dependent on the nature and position of substituents on the pyridazine ring.

  • Substitution at the 6-position: The introduction of aryl or substituted aryl groups at the 6-position of the pyridazinone ring has been shown to be crucial for anticancer activity. For instance, a 6-aryl-pyridazinone derivative exhibited remarkable potency against leukemia and non-small cell lung cancer cell lines.[1]

  • Amine and Thioether Modifications: Modifications at the 3-position, such as the introduction of an allylthio group to the 6-aminopyridazine core, have also resulted in potent inhibition of various cancer cell lines.[1]

  • Fused Ring Systems: Fusing the pyridazine ring with other heterocyclic systems, such as pyrazole or imidazo[1,2-b]pyridazine, has led to the development of highly potent kinase inhibitors.[3][7][8]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyridazin-3-amine analogs against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50/GI50 (µM)Reference
Acetamido-furanone AAFMAC 13, MAC1618.4[5]
Dichloropyridazine (DCPYR)MAC16Significantly higher than arylated analogs[5]
6-Aryl-pyridazinone derivativeLeukemia, Non-small cell lung cancerSub-micromolar[1]
3-Allylthio-6-aminopyridazineVarious cancer cell linesPotent inhibition[1]
Pyrazolo[3,4-d]pyridazinone (Compound 37)BTK enzyme0.0021[3]
Pyridazinone-quinoline hybrid (Compound 43)Panc-1, Paca-22.9, 2.2[3]
Diarylurea pyridazinone (Compound 10h)Staphylococcus aureus (MIC)16 µg/mL[6]
Diarylurea pyridazinone (Compound 8g)Candida albicans (MIC)16 µg/mL[6]
Experimental Protocol: In Vitro Anticancer Activity Screening (Sulforhodamine B Assay)

This protocol outlines a robust and widely used method for assessing the in vitro anticancer activity of pyridazin-3-amine analogs.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (GI50).

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 515 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Causality Behind Experimental Choices: The SRB assay is chosen for its reliability, sensitivity, and its basis in measuring total cellular protein content, which provides a stable endpoint for cytotoxicity assessment. The use of TCA for fixation ensures that cellular proteins are precipitated and fixed to the plate, allowing for accurate staining.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Pyridazin-3-amine analogs have shown promise as a novel class of antimicrobial compounds with activity against a range of bacteria and fungi.[10][11]

Mechanism of Action and Molecular Targets

The precise mechanisms of action for many antimicrobial pyridazine derivatives are still under investigation. However, some potential molecular targets have been identified:

  • DNA Gyrase: Bacterial DNA gyrase is a key enzyme involved in DNA replication and is a validated target for antibacterial drugs. Molecular docking studies have suggested that pyridazine derivatives can bind to the active site of DNA gyrase, inhibiting its function.[10]

  • Dihydropteroate Synthase (DHPS): This enzyme is crucial in the folate biosynthetic pathway of bacteria. Pyrimido[4,5-c]pyridazine-based inhibitors have been shown to target the pterin binding site of DHPS.[4]

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum and potency of pyridazin-3-amine analogs are highly dependent on the nature and position of substituents.

  • Halogen Substitution: Chloro derivatives have exhibited the highest antibacterial activity, particularly against Gram-negative bacteria, with MICs lower than the standard drug chloramphenicol.[10]

  • Side Chain Modifications: The introduction of different side chains can significantly impact antimicrobial activity. For example, the coupling of a hydrazide intermediate with various benzaldehydes and acetophenones has yielded potent pyridazine derivatives.[10]

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected pyridazin-3-amine analogs.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Chloro derivativesE. coli, P. aeruginosa, S. marcescens0.892–3.744[10]
Diarylurea pyridazinone (10h)Staphylococcus aureus16[6]
Diarylurea pyridazinone (8g)Candida albicans16[6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details a standardized method for determining the Minimum Inhibitory Concentration (MIC) of pyridazin-3-amine analogs against various microorganisms.[12][13][14][15][16][17]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Microbial strains (bacteria or fungi)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test compound stock solution (in a suitable solvent)

  • Inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader (optional)

Procedure:

  • Prepare Compound Dilutions: Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare Inoculum: Prepare a standardized inoculum of the microorganism and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well containing the test compound. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that shows no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Self-Validating System: The inclusion of positive and negative controls is crucial for validating the assay. The positive control ensures that the microorganism is viable and capable of growth under the experimental conditions, while the negative control confirms the sterility of the medium.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Pyridazin-3-amine analogs have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[9]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of pyridazin-3-amine analogs are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

  • Cyclooxygenase (COX) Inhibition: Some pyridazinone derivatives have been reported to inhibit COX-2, a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[18]

  • NF-κB and MAPK Signaling Pathways: The carrageenan-induced paw edema model, a standard for evaluating anti-inflammatory agents, involves the activation of the NF-κB and MAPK signaling pathways, which lead to the production of pro-inflammatory cytokines.[19] It is hypothesized that some pyridazine derivatives may exert their anti-inflammatory effects by inhibiting these pathways.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of pyridazine derivatives can be modulated by structural modifications. For instance, in one study, the hybridization of a pyridazine ring with a 4-fluorophenyl group was investigated for its impact on JNK1 inhibitory activity, a kinase involved in inflammatory signaling.[9]

Data Presentation: In Vivo Anti-inflammatory Activity

The following table presents representative data on the in vivo anti-inflammatory activity of a hypothetical "Anti-inflammatory agent 19" in the carrageenan-induced paw edema model.[19]

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-0.78 ± 0.06-
Indomethacin100.35 ± 0.0355.1
Agent 19100.62 ± 0.0520.5
Agent 19200.48 ± 0.0438.5
Agent 19400.39 ± 0.0450.0
p < 0.05 compared to the vehicle control group.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely accepted model for screening potential anti-inflammatory drugs.[18][19][20][21][22]

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% solution in saline)

  • Plethysmometer

  • Test compound

  • Positive control (e.g., Indomethacin)

  • Vehicle

Procedure:

  • Animal Grouping and Dosing: Randomly divide the rats into experimental groups (n=6-8 per group), including a vehicle control, a positive control, and groups for different doses of the test compound. Administer the compounds (e.g., intraperitoneally) 30 minutes before carrageenan injection.[18]

  • Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[18]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[18]

  • Calculation of Edema and Inhibition:

    • The degree of swelling is calculated by subtracting the initial paw volume from the paw volume at each time point.[19]

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[19]

Causality Behind Experimental Choices: Carrageenan is used to induce a biphasic inflammatory response. The early phase is mediated by histamine and serotonin, while the later phase is characterized by prostaglandin production and neutrophil infiltration, mimicking key aspects of acute inflammation.[19] The plethysmometer provides a quantitative and reproducible measurement of paw edema.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neuroinflammation and excitotoxicity are key pathological features of many neurodegenerative diseases. Pyridazin-3-amine analogs have emerged as promising neuroprotective agents with the potential to mitigate neuronal damage.

Mechanism of Action: Modulating Neuroinflammation and Glutamate Homeostasis
  • Inhibition of Pro-inflammatory Cytokine Production: Some aminopyridazine derivatives have been shown to selectively block the increased production of pro-inflammatory cytokines such as IL-1β and TNF-α by activated glia, without inhibiting potentially beneficial glial functions.

  • NLRP3 Inflammasome Inhibition: Novel pyridazine compounds have been identified as inhibitors of the NLRP3 inflammasome, a key player in the inflammatory response in the central nervous system that is implicated in neurodegenerative diseases like Parkinson's disease.

  • EAAT2 Activation: Certain pyridazine derivatives have been found to be potent activators of the Excitatory Amino Acid Transporter 2 (EAAT2).[23][24] EAAT2 is responsible for the clearance of glutamate from the synaptic cleft, and its activation can restore normal glutamate homeostasis and provide neuronal protection against excitotoxicity.[23][24]

Structure-Activity Relationship (SAR) Insights

The development of neuroprotective pyridazine analogs has involved strategic structural modifications to enhance their efficacy and drug-like properties. For example, follow-up studies on an initial antineuroinflammatory agent led to the development of a water-soluble, orally available drug candidate with improved pharmacokinetic properties.

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity Model)

This protocol provides a method to assess the neuroprotective effects of pyridazin-3-amine analogs against glutamate-induced neuronal cell death.

Objective: To determine the ability of a test compound to protect neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Glutamate solution

  • Test compound

  • MTT or LDH assay kit for cell viability assessment

Procedure:

  • Cell Culture: Culture neuronal cells in appropriate plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Glutamate Exposure: Expose the cells to a toxic concentration of glutamate for a defined duration.

  • Cell Viability Assessment: After the glutamate exposure, assess cell viability using a standard method such as the MTT assay (measures metabolic activity) or the LDH assay (measures membrane integrity).

  • Data Analysis: Calculate the percentage of cell survival in the presence of the test compound compared to the glutamate-treated control.

Causality Behind Experimental Choices: Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its excessive activation of receptors leads to excitotoxicity, a common mechanism of neuronal death in many neurological disorders. This in vitro model provides a relevant and controlled system to screen for neuroprotective compounds.

Synthesis of Pyridazin-3-amine Analogs

The synthesis of pyridazin-3-amine analogs can be achieved through various synthetic routes, allowing for the introduction of diverse substituents to explore structure-activity relationships.

General Synthetic Strategies
  • From 3-Oxo-2-arylhydrazonopropanals: A general route involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride to yield pyridazin-3-one derivatives.[25]

  • From γ-Keto Acids or Esters: A common method for preparing pyridazinones involves the treatment of appropriate γ-keto acids or γ-keto esters with hydrazine.

  • N-Alkylation of Pyridazinones: N-alkylation of 3,6-dialkoxy pyridazinones is a frequently used method for the synthesis of 3-(2-substituted)-pyridazinones.

  • Aza-Diels-Alder Reaction: An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions.[26]

Exemplary Synthetic Protocol: Synthesis of 3-Benzyloxycarbonylamino-4-oxo-4H-pyrimido[1,2-b]pyridazines

This protocol describes the synthesis of a fused pyridazine derivative.[27]

Materials:

  • Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)-propenoate

  • 3-Aminopyridazines

  • Acetic acid

  • Sodium acetate

Procedure:

  • A mixture of methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)-propenoate, a 3-aminopyridazine derivative, and 1 equivalent of sodium acetate in acetic acid is refluxed.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration and purified by recrystallization.

Visualization of Key Pathways and Workflows

Signaling Pathway: Kinase Inhibition in Cancer

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2 VEGFR-2 Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling BTK BTK BTK->Downstream Signaling GSK-3β GSK-3β GSK-3β->Downstream Signaling JNK1 JNK1 JNK1->Downstream Signaling Gene Expression Gene Expression Downstream Signaling->Gene Expression Cell Proliferation, Angiogenesis, Survival Cell Proliferation, Angiogenesis, Survival Gene Expression->Cell Proliferation, Angiogenesis, Survival Pyridazin-3-amine Analog Pyridazin-3-amine Analog Pyridazin-3-amine Analog->VEGFR-2 Inhibits Pyridazin-3-amine Analog->BTK Inhibits Pyridazin-3-amine Analog->GSK-3β Inhibits Pyridazin-3-amine Analog->JNK1 Inhibits

Caption: Inhibition of key kinases by pyridazin-3-amine analogs.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

G Animal Grouping Animal Grouping Compound Administration Compound/Vehicle/Positive Control Administration Animal Grouping->Compound Administration Carrageenan Injection Sub-plantar Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement (0-5h) Paw Volume Measurement (Plethysmometer) Carrageenan Injection->Paw Volume Measurement (0-5h) Data Analysis Calculate % Edema Inhibition Paw Volume Measurement (0-5h)->Data Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The pyridazin-3-amine scaffold represents a highly versatile platform for the development of novel therapeutics with a wide range of biological activities. The potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects observed for various analogs underscore the importance of this chemical space for further exploration. Future research should focus on elucidating the precise molecular mechanisms of action for these compounds, optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and advancing the most promising candidates into preclinical and clinical development. The detailed experimental protocols and structure-activity relationship insights provided in this guide are intended to facilitate these endeavors and accelerate the discovery of new and effective treatments for a multitude of diseases.

References

6-Ethoxypyridazin-3-amine: A Versatile Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Pyridazine Core

In the landscape of contemporary drug discovery, nitrogen-containing heterocycles are of paramount importance, forming the structural basis of a vast number of pharmaceuticals. Among these, the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure."[1][2] This designation is reserved for molecular scaffolds that demonstrate the ability to bind to a diverse range of biological targets, making them a fertile ground for the development of novel therapeutic agents. The unique physicochemical properties of the pyridazine nucleus, including its electron-deficient nature and capacity for hydrogen bonding, contribute to its versatility as a pharmacophore.[1][3]

Within this valuable class of compounds, 6-Ethoxypyridazin-3-amine stands out as a particularly strategic building block. Its structure combines the foundational pyridazine core with two key functional groups: a 3-amino group and a 6-ethoxy group. The amino moiety provides a crucial handle for a wide array of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. The ethoxy group at the 6-position significantly influences the electronic properties of the pyridazine ring and can play a critical role in modulating the pharmacological profile of derivative compounds, impacting factors such as metabolic stability, solubility, and target engagement. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and strategic applications of this compound in medicinal chemistry, offering insights for its effective utilization in drug discovery programs.

Chemical Properties and Synthesis

Physicochemical Characteristics

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C6H9N3OChiralen
Molecular Weight 139.16 g/mol Chiralen
CAS Number 39614-78-3Chiralen
Appearance Solid (form may vary)Generic
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark placeChiralen
Synthetic Strategies

The synthesis of 6-alkoxypyridazin-3-amines, including the ethoxy analog, is most commonly achieved through nucleophilic aromatic substitution (SNAr) on a halogenated pyridazine precursor. The general and most direct approach involves the reaction of 3-amino-6-chloropyridazine with sodium ethoxide.

A typical laboratory-scale synthesis protocol is outlined below:

Protocol 1: Synthesis of this compound

Materials:

  • 3-amino-6-chloropyridazine

  • Sodium ethoxide (solid or prepared in situ from sodium and ethanol)

  • Anhydrous ethanol

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-amino-6-chloropyridazine in anhydrous ethanol.

  • Add sodium ethoxide to the solution. The amount of sodium ethoxide should be in slight excess (e.g., 1.1-1.5 equivalents) relative to the 3-amino-6-chloropyridazine.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

This synthetic route is robust and can be adapted for the synthesis of various 6-alkoxypyridazin-3-amines by selecting the corresponding sodium alkoxide.[4]

Diagram: General Synthetic Scheme

G cluster_0 Synthesis of this compound 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine Reaction_Mixture Reaction 3-amino-6-chloropyridazine->Reaction_Mixture Sodium_Ethoxide Sodium Ethoxide (NaOEt) Sodium_Ethoxide->Reaction_Mixture Ethanol Ethanol (Solvent) Ethanol->Reaction_Mixture Heat Heat (Reflux) Heat->Reaction_Mixture This compound This compound Reaction_Mixture->this compound Nucleophilic Aromatic Substitution

Caption: Synthetic pathway to this compound.

Applications in Medicinal Chemistry: A Privileged Scaffold in Action

The true value of this compound lies in its application as a versatile building block for the synthesis of biologically active molecules. The pyridazine core has been identified in numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][5]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound derivatives are not extensively published in readily accessible literature, general principles derived from related pyridazine series can provide valuable guidance for drug design. The 3-amino group serves as a key point for diversification, allowing for the introduction of various substituents to explore the chemical space around a biological target. The nature of the substituent at the 6-position, in this case, the ethoxy group, is known to influence the overall electronic and steric properties of the molecule, which in turn can affect its binding affinity and pharmacokinetic profile. For instance, in some series of pyridazine derivatives, the presence of an alkoxy group at the 6-position has been shown to be beneficial for biological activity.[6]

Potential Therapeutic Areas

Given the broad biological activities associated with the pyridazine scaffold, derivatives of 6-Ethoxypyriazin-3-amine hold promise in several therapeutic areas:

  • Oncology: The pyridazine nucleus is a core component of several approved and investigational anticancer agents.[1][2] Derivatives can be designed to target various cancer-related pathways.

  • Inflammation and Immunology: Pyridazine and pyridazinone derivatives have demonstrated potent anti-inflammatory effects, often through the modulation of key inflammatory mediators.[4][5]

  • Infectious Diseases: The antimicrobial potential of pyridazine-containing compounds has been explored, suggesting that derivatives of this compound could be developed as novel antibacterial or antifungal agents.

Experimental Protocols for Derivatization

The 3-amino group of this compound is a versatile functional handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening.

Protocol 2: Acylation of this compound

Materials:

  • This compound

  • An appropriate acyl chloride or carboxylic acid

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware for reaction and workup

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask.

  • Add the base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride (or a pre-activated carboxylic acid) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram: Derivatization Workflow

G cluster_1 Derivatization of this compound Start This compound Acylation Acylation (e.g., with R-COCl) Start->Acylation Sulfonylation Sulfonylation (e.g., with R-SO2Cl) Start->Sulfonylation Alkylation Reductive Amination (e.g., with R-CHO, NaBH3CN) Start->Alkylation Coupling Cross-Coupling (e.g., Buchwald-Hartwig) Start->Coupling Library Diverse Library of Pyridazine Derivatives Acylation->Library Sulfonylation->Library Alkylation->Library Coupling->Library

Caption: Potential derivatization pathways for this compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of a readily functionalizable amino group make it an attractive starting material for the construction of diverse compound libraries. The inherent biological potential of the pyridazine scaffold, coupled with the modulatory effects of the 6-ethoxy group, positions this compound as a key intermediate for the discovery of novel therapeutic agents across a range of diseases. Future research efforts focused on the systematic exploration of the chemical space around this scaffold are likely to yield new drug candidates with improved efficacy and safety profiles.

References

Potential Therapeutic Targets of 6-Ethoxypyridazin-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, conferring a unique combination of physicochemical properties that have led to its incorporation into a multitude of biologically active agents. This technical guide delves into the therapeutic potential of a specific subclass: 6-ethoxypyridazin-3-amine derivatives. While direct extensive research on this particular scaffold is emerging, this document synthesizes data from closely related analogs, particularly 6-methoxypyridazin-3-amine and other pyridazine-containing compounds, to extrapolate and propose high-probability therapeutic targets. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of potential mechanisms of action, key signaling pathways, and robust experimental workflows to validate these hypotheses. We will explore potential applications in oncology, inflammation, and neuroscience, grounded in the established pharmacology of the pyridazine core.

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts a π-deficient character to the molecule, influencing its reactivity and capacity for intermolecular interactions.[1] This inherent electronic nature, combined with the strategic placement of functional groups, makes it a versatile building block. The this compound core offers key features for molecular recognition by biological targets: a hydrogen bond-donating amine group and a hydrogen bond-accepting ethoxy group, which also contributes to modulating lipophilicity. These functionalities provide reactive handles for creating diverse chemical libraries for screening.[1] The hydrochloride salt form of such amines is often utilized to enhance stability and solubility.[1]

This guide will focus on the following potential therapeutic areas, drawing parallels from structurally similar compounds:

  • Oncology: Targeting key kinases and transcription factors.

  • Inflammation: Modulating pro-inflammatory signaling cascades.

  • Neurodegenerative Diseases: Investigating targets implicated in neuronal health.

Potential Therapeutic Targets in Oncology

The antiproliferative activity of pyridazine derivatives is a recurring theme in the literature. For this compound derivatives, we can hypothesize several key targets based on studies of analogous compounds.

c-Jun N-terminal Kinase 1 (JNK1): A Pivotal Node in Cancer Proliferation

The JNK1 pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.[2] Aberrant JNK signaling is implicated in numerous cancers. Structurally related 6-methoxypyridazin-3-amine has demonstrated significant biological activity through the inhibition of the JNK1 pathway.[2] Novel 3,6-disubstituted pyridazine derivatives have been shown to downregulate JNK1 gene expression by as much as 47.3% and reduce the levels of phosphorylated JNK1 by 52.5% to 67.7% in solid tumor models.[2]

Mechanism of Action: this compound derivatives likely act as ATP-competitive inhibitors, binding to the kinase domain of JNK1. This prevents the phosphorylation of its downstream targets, thereby disrupting the signaling cascade that promotes cancer cell survival. The pyridazine scaffold is a known hinge-binding motif in many kinase inhibitors.

Proposed Signaling Pathway Interruption by this compound Derivatives:

JNK1_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun c-Jun JNK1->cJun AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Proliferation, Survival) AP1->Gene_Expression Inhibitor This compound Derivative Inhibitor->JNK1

Caption: Proposed inhibition of the JNK1 signaling pathway by a this compound derivative.

Downregulation of c-Jun and c-Fos Transcription Factors

c-Jun and c-Fos are key components of the Activator Protein-1 (AP-1) transcription factor complex, which governs the expression of genes involved in cell proliferation and survival.[2] Pyridazine derivatives with structural similarities to this compound have been shown to reduce c-Jun protein levels by 42% to 60% in tumor tissues.[2] This effect is likely a downstream consequence of JNK1 inhibition, as JNK1 is a primary activator of c-Jun.

Reactivation of the p53 Tumor Suppressor

The p53 protein is a critical tumor suppressor that is often inactivated in cancer. Some pyridazine compounds have been shown to reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells. Studies on 6-methoxypyridazin-3-amine hydrochloride have indicated a 2- to 3-fold increase in p53 gene expression in tumor tissues.[2] The exact mechanism for this is still under investigation but may involve the inhibition of p53-negative regulators.

Potential Therapeutic Targets in Inflammation

Chronic inflammation is a key driver of various pathologies, including arthritis, inflammatory bowel disease, and even cancer.[3] Pyridazine derivatives have shown promise as anti-inflammatory agents.

Inhibition of Prostaglandin E2 (PGE2) Production

Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain.[4] A study on aminophthalazines and aminopyridazines, which share the core aminopyridazine structure, identified compounds that potently reduce cellular levels of PGE2 in HCA-7 human adenocarcinoma cells.[4] One analog exhibited an EC50 of 0.02 µM for PGE2 reduction with minimal direct inhibition of cyclooxygenase-2 (COX-2) activity.[4] This suggests that these compounds may act on downstream targets in the prostaglandin synthesis pathway or on the regulation of COX-2 expression.

Therapeutic Rationale: By reducing PGE2 levels, this compound derivatives could offer a novel anti-inflammatory mechanism, potentially with a better side-effect profile than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that directly inhibit COX enzymes.[4]

Experimental Workflow for Screening Anti-inflammatory Activity:

PGE2_Screening_Workflow cluster_cell_based Cell-Based Assays cluster_enzyme_based Enzyme-Based Assays Cell_Culture 1. Culture HCA-7 cells Stimulation 2. Stimulate with LPS (Lipopolysaccharide) Cell_Culture->Stimulation Treatment 3. Treat with This compound derivatives Stimulation->Treatment PGE2_Assay 4. Measure PGE2 levels in supernatant (ELISA) Treatment->PGE2_Assay COX2_Assay 5. COX-2 Inhibition Assay (Cell-free) PGE2_Assay->COX2_Assay Active Compounds

Caption: A streamlined workflow for evaluating the anti-inflammatory potential of this compound derivatives.

Potential Targets in Neurodegenerative Diseases

Kinases play a significant role in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease. The pyridazine scaffold has been explored for its potential to modulate these kinases.

Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A)

DYRK1A is a serine/threonine kinase that is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. A series of pyridazino[4,5-b]indol-4-ones were evaluated as inhibitors of DYRK1A, suggesting that the pyridazine core can be an effective scaffold for targeting this kinase.[3] These compounds are proposed to act as ATP-competitive inhibitors.[3]

Experimental Protocols

JNK1 Kinase Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against JNK1.

Methodology:

  • Reagents and Materials: Recombinant human JNK1, ATP, biotinylated-c-Jun substrate peptide, LanthaScreen™ Eu-anti-GST antibody, and TR-FRET dilution buffer.

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 384-well plate, add the test compound, JNK1 enzyme, and the biotinylated-c-Jun substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for 1 hour. e. Stop the reaction by adding EDTA. f. Add the detection solution containing the Eu-anti-GST antibody and incubate for 30 minutes. g. Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Summary of Potential Targets and Activities

Therapeutic Area Potential Target Proposed Mechanism of Action Supporting Evidence from Analogs
Oncology c-Jun N-terminal Kinase 1 (JNK1)ATP-competitive inhibitionDownregulation of JNK1 gene expression and phosphorylation by 3,6-disubstituted pyridazines.[2]
c-Jun and c-FosDownregulation of protein levelsReduction of c-Jun levels in tumor tissues by pyridazine derivatives.[2]
p53Reactivation of tumor suppressor functionIncreased p53 gene expression with 6-methoxypyridazin-3-amine treatment.[2]
Inflammation Prostaglandin E2 (PGE2) Synthesis PathwayInhibition of PGE2 productionPotent reduction of cellular PGE2 levels by aminopyridazine analogs.[4]
Neurodegeneration Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A)ATP-competitive inhibitionInhibition of DYRK1A by pyridazino[4,5-b]indol-4-ones.[3]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive research on structurally related pyridazine derivatives, the most promising therapeutic avenues appear to be in oncology and inflammation. The key to unlocking the full potential of this scaffold lies in systematic structure-activity relationship (SAR) studies. Future work should focus on synthesizing a library of this compound derivatives and screening them against the targets identified in this guide. In particular, exploring substitutions on the 3-amino group and potentially on the pyridazine ring itself could lead to significant improvements in potency and selectivity. The experimental protocols provided herein offer a robust framework for such investigations. As with any drug discovery program, careful attention must also be paid to the pharmacokinetic and toxicological profiles of these novel compounds.

References

Methodological & Application

Synthesis Protocol for 6-Ethoxypyridazin-3-amine: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-Ethoxypyridazin-3-amine, a valuable heterocyclic building block in the development of novel therapeutic agents. The protocol details a robust and efficient method based on the nucleophilic aromatic substitution (SNAr) of 3-Amino-6-chloropyridazine with sodium ethoxide. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, outline critical safety considerations, and describe methods for product characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Context

Pyridazine derivatives are a prominent class of nitrogen-containing heterocycles that form the core scaffold of numerous biologically active compounds.[1][2] The specific arrangement of functional groups on the pyridazine ring allows for the fine-tuning of a molecule's pharmacological properties, influencing its binding affinity to biological targets. This compound, in particular, serves as a crucial intermediate, incorporating an amino group and an ethoxy group. These functionalities provide strategic points for further molecular elaboration, making it a sought-after precursor in the synthesis of complex drug candidates.

The synthetic strategy presented herein is a classic nucleophilic aromatic substitution (SNAr). This method was chosen for its reliability, high yield, and operational simplicity. The starting material, 3-Amino-6-chloropyridazine, is commercially available and features a chlorine atom that is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridazine ring nitrogens.[1][3]

Reaction Mechanism and Rationale

The core of this synthesis is the SNAr reaction, where the ethoxide ion (EtO⁻), a potent nucleophile, displaces the chloride ion on the pyridazine ring.

SNAr_Mechanism Reactants 3-Amino-6-chloropyridazine + Sodium Ethoxide Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer 1. Nucleophilic Attack Product This compound + Sodium Chloride Meisenheimer->Product 2. Chloride Elimination

Caption: SNAr reaction pathway for the synthesis of this compound.

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The electron-rich ethoxide ion attacks the electron-deficient carbon atom at the C6 position of the pyridazine ring (the carbon bonded to the chlorine). This forms a transient, negatively charged intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically the rate-determining step. The final products are the desired this compound and sodium chloride as a byproduct.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjustments can be made as necessary, but reagent stoichiometry should be maintained.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeSupplier
3-Amino-6-chloropyridazineC₄H₄ClN₃129.5510.01.30 gSigma-Aldrich
Sodium EthoxideC₂H₅NaO68.0515.01.02 gSpectrum[4]
Ethanol (Anhydrous)C₂H₆O46.07-50 mLFisher Scientific
Deionized WaterH₂O18.02-As needed-
Ethyl AcetateC₄H₈O₂88.11-As needed-
Saturated NaCl (Brine)NaCl58.44-As needed-
Anhydrous MgSO₄/Na₂SO₄---As needed-
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried. Place the assembly under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add 3-Amino-6-chloropyridazine (1.30 g, 10.0 mmol) and anhydrous ethanol (50 mL). Stir the mixture to dissolve the solid.

  • Nucleophile Introduction: Cautiously add sodium ethoxide (1.02 g, 15.0 mmol) to the solution in portions. Note: Sodium ethoxide is highly reactive with moisture; handle it quickly and under an inert atmosphere.[5][6]

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully quench the reaction by slowly adding deionized water (50 mL).

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl solution (brine, 50 mL) to remove residual water and ethanol. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the ethoxy group and the substitution pattern on the pyridazine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected M.W. for C₆H₉N₃O: 139.16 g/mol ).

  • Melting Point: To assess the purity of the crystalline solid.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory. This synthesis should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

SubstanceCAS No.HazardsHandling Precautions
Sodium Ethoxide 141-52-6Flammable solid, Water-reactive, Causes severe skin burns and eye damage.[4][6][7][8]Handle under inert, dry atmosphere.[5] Keep away from water and sources of ignition.[8] Wear gloves, safety goggles, and a lab coat.[4][5]
3-Amino-6-chloropyridazine 5469-69-2Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.Avoid breathing dust. Wash hands thoroughly after handling. Use in a well-ventilated area.
Ethanol / Ethyl Acetate -Highly flammable liquid and vapor.Keep away from heat, sparks, and open flames. Use non-sparking tools.[4][6]

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench any residual sodium ethoxide carefully before disposal.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By employing a nucleophilic aromatic substitution reaction, this key medicinal chemistry intermediate can be produced in good yield. Careful adherence to the experimental and safety procedures outlined is essential for a successful and safe synthesis.

References

The Suzuki-Miyaura Coupling Reaction for Pyridazine Derivatives: A Detailed Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Pyridazines and the Power of Cross-Coupling

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, stemming from its electron-deficient nature, and its ability to act as a hydrogen bond acceptor, make it a critical component in a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2] The efficient and modular synthesis of functionalized pyridazine derivatives is therefore a paramount objective for researchers in drug discovery and development.

Among the arsenal of modern synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[3][4] Its operational simplicity, mild reaction conditions, and remarkable tolerance for a wide range of functional groups have cemented its status as a go-to reaction in both academic and industrial laboratories.[3][5] This guide provides an in-depth exploration of the application of the Suzuki-Miyaura coupling to pyridazine derivatives, offering field-proven insights, detailed protocols, and troubleshooting advice to enable researchers to harness the full potential of this powerful transformation.

Mechanistic Considerations for an Electron-Deficient Heterocycle

A thorough understanding of the reaction mechanism is fundamental to rational optimization and troubleshooting. The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6] However, the electron-deficient nature of the pyridazine ring introduces specific nuances that warrant careful consideration.

  • Oxidative Addition: This is often the rate-determining step.[2] The electron-deficient pyridazine ring facilitates the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond (C-X). This is a significant advantage, as it can often proceed without the need for highly specialized or expensive ligands that are sometimes required for more electron-rich aromatic halides.[3] The reactivity order of the halide is typically I > Br > Cl.[6]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium(II) center. A base is crucial here, activating the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily undergoes transmetalation.[7][8] The choice of base is critical and can significantly impact the reaction outcome.[9] Computational studies suggest that for many systems, the pathway involving the formation of the boronate species is the predominant mechanism.[8]

  • Reductive Elimination: In the final step, the two organic partners on the palladium(II) center couple, forming the new C-C bond and regenerating the active palladium(0) catalyst, thus completing the catalytic cycle.[6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle for Pyridazines pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Halopyridazine (Pyridazine-X) pd_complex [Pyridazine-Pd(II)-X]L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_pd [Pyridazine-Pd(II)-R]L₂ transmetalation->coupled_pd boronate R-B(OH)₃⁻ (Activated Boronate) boronate->transmetalation base Base (e.g., K₃PO₄) boronic_acid R-B(OH)₂ base->boronic_acid Activation boronic_acid->boronate reductive_elimination Reductive Elimination coupled_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Pyridazine-R (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction for pyridazine derivatives.

Optimizing the Reaction: A Guide to Key Parameters

The success of a Suzuki-Miyaura coupling on a pyridazine scaffold hinges on the careful selection and optimization of several key parameters.

Catalyst and Ligand Selection

While the electron-deficient nature of pyridazines can facilitate the reaction, the choice of the palladium source and, more importantly, the ligand, is critical for achieving high yields and selectivity.[2]

Catalyst/Precatalyst Common Ligands Key Characteristics & Applications References
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A widely used, versatile catalyst. Effective for many standard couplings but may be less efficient for challenging substrates.[1][3]
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos), PPh₃, PCy₃These are Pd(II) and Pd(0) precatalysts that require in-situ reduction. Often used with bulky, electron-rich phosphine ligands which are excellent for coupling sterically hindered or less reactive substrates, including chloro-pyridazines.[10][11]
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferroceneA robust and reliable catalyst, particularly good for preventing β-hydride elimination and often used for a broad range of substrates.[12]
Pd/NHC ComplexesN-Heterocyclic Carbenes (e.g., IPr)Offer high stability and catalytic activity. Particularly effective for challenging couplings and can be used to control regioselectivity in dihalopyridazines.[13]

Expert Insight: For couplings involving chloro-pyridazines, which are often less reactive than their bromo- or iodo- counterparts, the use of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) is highly recommended. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and accelerate both the oxidative addition and reductive elimination steps.[14]

The Crucial Role of the Base

The base is not merely a stoichiometric reagent but a key player in the catalytic cycle. Its primary role is to facilitate the transmetalation step by forming the reactive boronate species.[7][9]

Base Strength Typical Applications & Considerations References
K₃PO₄StrongAn excellent and widely applicable base for pyridazine couplings. Its high basicity promotes the formation of the boronate. Often used in aqueous dioxane or toluene.[10][14]
Na₂CO₃ / K₂CO₃ModerateCommonly used, effective, and economical. Often used in aqueous solvent mixtures. Can be less effective for more challenging couplings.[3][15]
Cs₂CO₃StrongA highly effective but more expensive base. Often used when other bases fail, particularly for sterically demanding couplings.[10]
KFWeakUsed in anhydrous conditions. The fluoride ion is thought to play a unique role in activating the boronic acid.[16]

Expert Insight: Potassium phosphate (K₃PO₄) is often a superior choice for pyridazine couplings, especially when dealing with substrates that are prone to side reactions or when using boronic acids with electron-withdrawing groups.[14]

Solvent Systems

The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reaction rate and selectivity.

Solvent System Key Characteristics References
1,4-Dioxane / H₂OA versatile and commonly used biphasic system that effectively dissolves both organic and inorganic reagents.[10][14]
Toluene / H₂OAnother effective biphasic system, often used at higher temperatures.[15]
DMF / H₂OA polar aprotic solvent that can be effective, but care must be taken as it can sometimes lead to side reactions at high temperatures.[15]
Ethanol / H₂OA greener solvent option that can be effective for certain substrates.[3]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Bromo-pyridazine

This protocol is adapted from the synthesis of thienylpyridazines.[3]

Materials:

  • 3-Bromo-6-substituted-pyridazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • 2 M Aqueous Na₂CO₃ (2.0 mL)

  • 1,2-Dimethoxyethane (DME) (16 mL)

  • Ethanol (4 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-bromo-6-substituted-pyridazine, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the DME, ethanol, and the aqueous Na₂CO₃ solution via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with chloroform (3 x 20 mL) and wash with a saturated solution of NaCl (20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Regioselective Coupling of 3,6-Dichloropyridazine

This protocol is a representative procedure for the selective mono-arylation of a dihalopyridazine.

Materials:

  • 3,6-Dichloropyridazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.05 mmol, 1.05 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • In a Schlenk tube, combine 3,6-dichloropyridazine, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add degassed 1,4-dioxane and degassed water.

  • Seal the tube and heat the mixture in a preheated oil bath at 100 °C.

  • Monitor the reaction by GC-MS or LC-MS for the formation of the mono-arylated product.

  • After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash chromatography to isolate the 3-aryl-6-chloropyridazine.

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common problems and their potential solutions.

Problem Potential Cause(s) Suggested Solutions References
Low or No Conversion 1. Inactive catalyst. 2. Catalyst poisoning by the pyridazine nitrogen. 3. Poor quality boronic acid.1. Use a fresh batch of catalyst and ensure proper inert atmosphere technique. 2. Employ bulky ligands (e.g., SPhos, XPhos) to shield the palladium center. 3. Use a fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[11][17]
Significant Side Products 1. Homocoupling of the boronic acid. 2. Protodeboronation (boronic acid is replaced by hydrogen). 3. Dehalogenation of the pyridazine.1. Ensure rigorous exclusion of oxygen. Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst. 2. Use milder bases (e.g., KF) or anhydrous conditions. Boronate esters are generally more stable. This is more common with electron-deficient boronic acids. 3. Use a less hydrogen-donating solvent and avoid amine bases if possible.[3][5][11][18]
Low Yields 1. Incomplete reaction. 2. Product degradation under reaction conditions. 3. Hydrolysis of the C-X bond.1. Increase reaction time or temperature cautiously. Screen different catalyst/ligand/base combinations. 2. Monitor the reaction and stop it once the starting material is consumed to avoid product decomposition. 3. This can occur with certain substrates; using anhydrous conditions may help.[3][11]
Poor Regioselectivity (in dihalopyridazines) The electronic and steric environment of the two halogen positions dictates the inherent reactivity.Judicious choice of ligand can sometimes override the inherent selectivity. For example, bulky N-heterocyclic carbene (NHC) or phosphine ligands can direct the coupling to a sterically less hindered but electronically less favorable position. Alternatively, using mixed dihalides (e.g., 3-bromo-6-chloropyridazine) can direct the reaction to the more reactive C-Br bond.[13][19]

Applications in Drug Discovery: A Case in Point

The utility of the Suzuki-Miyaura coupling of pyridazines is exemplified in the synthesis of numerous kinase inhibitors. The pyridazine core often serves as a crucial hinge-binding element, interacting with the backbone of the kinase active site. For instance, the synthesis of various p38 MAP kinase inhibitors and selective ligands for GABA-A receptors has been accomplished using this powerful cross-coupling reaction to install key aryl or heteroaryl substituents on the pyridazine scaffold.[9] The modularity of the Suzuki-Miyaura reaction allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of pyridazine derivatives. By understanding the mechanistic nuances imposed by the electron-deficient heterocycle and by systematically optimizing the choice of catalyst, ligand, base, and solvent, researchers can overcome the challenges associated with this transformation. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals, enabling the efficient and reliable synthesis of novel pyridazine-containing molecules for a wide range of applications.

References

Topic: High-Efficiency Purification of 6-Ethoxypyridazin-3-amine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Author's Foreword

The purification of heterocyclic amines is a ubiquitous yet often challenging task in synthetic chemistry. Compounds like 6-Ethoxypyridazin-3-amine, a key building block in medicinal chemistry, possess inherent basicity that can lead to problematic interactions with standard silica gel stationary phases. This results in poor peak shape, reduced resolution, and ultimately, compromised purity. This document is not merely a list of steps; it is a detailed guide grounded in chromatographic principles, designed to empower the scientist with the rationale needed to not only replicate this protocol but to adapt and troubleshoot it for other challenging basic molecules. We will move beyond simple gravity chromatography to leverage the speed and resolution of automated flash chromatography, a technique that offers significant advantages in time, solvent consumption, and reproducibility.[1][2][3]

Foundational Principles: The Challenge of Purifying Basic Amines

This compound (MW: 139.16 g/mol , Formula: C₆H₉N₃O) is a polar molecule containing a primary amine and a pyridazine ring.[4][5] Its basic nature is the central challenge in its purification by normal-phase chromatography.

The Amine-Silica Interaction: Standard silica gel is the most common stationary phase in column chromatography due to its versatility and cost-effectiveness.[6][7] However, its surface is populated with weakly acidic silanol groups (Si-OH). These acidic sites can strongly and often irreversibly bind with basic compounds like amines through acid-base interactions.[8] This interaction leads to several undesirable chromatographic outcomes:

  • Peak Tailing: The compound elutes slowly and asymmetrically from the column, often co-eluting with other impurities.

  • Irreversible Adsorption: A portion of the product can be permanently lost on the column, leading to low recovery.

  • Poor Resolution: Tailing peaks are broad, making it difficult to separate the target compound from closely eluting impurities.

To achieve a successful purification, this acid-base interaction must be mitigated. Our strategy will focus on neutralizing the acidic character of the stationary phase by modifying the mobile phase.

Strategic Method Development: The Role of TLC

Before committing to a large-scale flash chromatography run, thin-layer chromatography (TLC) is an indispensable tool for method development.[9] It allows for rapid screening of solvent systems to find the optimal conditions for separation.

Protocol: TLC Method Development

  • Plate Preparation: Use standard silica gel 60 F₂₅₄ TLC plates.

  • Spotting: Dissolve the crude this compound in a small amount of dichloromethane or ethyl acetate. Spot the solution onto the TLC plate baseline.

  • Solvent System Screening: Prepare a series of developing chambers with different mobile phase compositions. Good starting points for polar compounds include mixtures of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or Dichloromethane/Methanol).

    • Initial Screen: 70:30 Hexane:Ethyl Acetate

    • Polarity Adjustment: Test varying ratios (e.g., 50:50, 30:70) to find a system where the target compound has a retention factor (Rf) of approximately 0.2-0.4.

  • Incorporating a Basic Modifier: To counteract the acidic silica, add a small amount (0.5-1% v/v) of a volatile base, such as triethylamine (TEA), to the chosen mobile phase.[10] Run a new TLC plate with this modified eluent.

  • Observation: Compare the TLC plates run with and without the basic modifier. The plate with TEA should show a well-defined, symmetrical spot for the amine with a slightly higher Rf value and significantly reduced streaking. This confirms the necessity of the basic modifier.

Purification Workflow: A Visual Guide

The following diagram outlines the logical flow of the entire purification process, from the crude starting material to the final, pure compound.

Purification_Workflow cluster_prep Preparation & Method Development cluster_purification Automated Flash Chromatography cluster_analysis Analysis & Isolation Crude Crude this compound TLC_Dev Method Development (TLC) - Optimize Solvent System - Test Basic Modifier (TEA) Crude->TLC_Dev Screening Column_Prep Column Equilibration (Mobile Phase + 1% TEA) TLC_Dev->Column_Prep Optimized Method Sample_Load Sample Loading (Dry Loading Preferred) Column_Prep->Sample_Load Elution Gradient Elution (e.g., 20% to 80% EtOAc in Hexane) Sample_Load->Elution Fraction_Collection Automated Fraction Collection (UV-Triggered) Elution->Fraction_Collection TLC_Analysis Fraction Analysis (TLC) Fraction_Collection->TLC_Analysis Verification Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Solvent Removal (Rotary Evaporation) Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Detailed Protocol: Automated Flash Chromatography

This protocol assumes the use of an automated flash chromatography system with UV detection. The principles can be adapted for manual gravity chromatography, though with lower efficiency.[11][12]

4.1. Materials and Equipment

CategoryItem
Stationary Phase Pre-packed Silica Gel Flash Column (e.g., 40-63 µm particle size)
Solvents HPLC-grade Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)
Crude Material Crude this compound
Adsorbent for Loading Celite® or a small amount of silica gel
Equipment Automated flash chromatography system, rotary evaporator, TLC plates, glassware

4.2. Step-by-Step Methodology

  • Mobile Phase Preparation:

    • Prepare two solvent reservoirs.

    • Solvent A: Hexane + 1% Triethylamine (v/v).

    • Solvent B: Ethyl Acetate + 1% Triethylamine (v/v).

    • Rationale: Including the basic modifier in both solvents ensures that the pH of the mobile phase remains constant throughout the gradient, preventing loss of resolution.[8]

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add an inert adsorbent (e.g., 2-3 g of Celite® or silica gel) to the solution.

    • Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

    • Rationale: Dry loading introduces the sample in a concentrated band, leading to sharper peaks and better separation compared to liquid injection, which can be diluted and disturb the top of the column.

  • System Setup and Column Equilibration:

    • Install the appropriate size silica gel flash column onto the system.

    • Place the prepared dry-load cartridge atop the main column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 90% Solvent A, 10% Solvent B) for at least 3-5 column volumes. This ensures the entire silica bed is neutralized by the TEA before the sample is introduced.

  • Elution and Fraction Collection:

    • Set the UV detector to a wavelength where the compound absorbs (e.g., 254 nm).

    • Program a linear gradient based on the TLC results. A typical gradient might be:

      • 10% B for 2 column volumes (CV).

      • Linear gradient from 10% to 70% B over 10 CV.

      • Hold at 70% B for 3 CV.

    • Begin the run. The system will automatically collect fractions based on the UV signal.

  • Post-Purification Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product. Use the same eluent system (including TEA) as the column for accurate comparison.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvents using a rotary evaporator to yield the purified this compound.

    • Confirm final purity using an analytical technique such as HPLC, LC-MS, or NMR.[13][14]

Summary of Key Chromatographic Parameters

ParameterRecommended Setting/ChoiceRationale
Technique Automated Flash ChromatographyProvides higher resolution, speed, and reproducibility compared to gravity chromatography.[2][3]
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective polar stationary phase for normal-phase chromatography.[6]
Alternative Stationary Phase Amine-functionalized SilicaA good alternative that provides a basic surface, often eliminating the need for mobile phase modifiers.[8][9][15]
Mobile Phase Hexane / Ethyl Acetate + 1% TriethylamineA versatile solvent system for moderately polar compounds. The TEA is critical to prevent peak tailing of the basic amine.[8]
Elution Mode GradientA gradient is superior to isocratic elution for separating complex mixtures containing compounds of varying polarities.
Sample Loading Dry LoadingEnsures a concentrated sample band at the start of the separation, maximizing resolution.
Detection UV (e.g., 254 nm)The aromatic pyridazine ring allows for sensitive detection by UV absorbance.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Persistent Peak Tailing Insufficient basic modifier or highly acidic impurities in the crude material.Increase TEA concentration to 1.5%. If using an amine-functionalized column, tailing should not be an issue.[15]
Poor Separation from a Close-Eluting Impurity Gradient is too steep.Flatten the gradient slope in the region where the compounds of interest are eluting. For example, change a 10-70% gradient over 10 CV to a 20-50% gradient over 15 CV.
No Product Eluting from the Column Compound is too polar for the chosen mobile phase.Switch to a more polar mobile phase system, such as Dichloromethane/Methanol + 1% TEA.
Low Product Recovery Irreversible binding to the column.Ensure the column was fully equilibrated with the TEA-containing mobile phase before sample loading.

References

Application Notes & Protocols: Leveraging 6-Ethoxypyridazin-3-amine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth exploration of 6-Ethoxypyridazin-3-amine as a versatile building block for the synthesis of targeted kinase inhibitors. We will detail its physicochemical properties, explore key synthetic strategies with a focus on palladium-catalyzed cross-coupling reactions, and provide validated, step-by-step protocols. Furthermore, we will discuss the application of these synthesized inhibitors against relevant biological targets, such as the ALK5 kinase in the TGF-β signaling pathway, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Pyridazine Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus of drug discovery efforts. Small molecule kinase inhibitors have revolutionized treatment paradigms, and their design often relies on heterocyclic scaffolds that can form key interactions within the ATP-binding pocket of the kinase.

Nitrogen-containing six-membered heterocycles, such as pyridine, pyrimidine, and pyridazine, are major motifs in these inhibitors.[1] The pyridazine ring, with its unique dipole moment and hydrogen bonding capabilities, is an attractive component for designing molecules that can effectively interact with biological targets.[2] It can serve as a bioisostere for other aromatic rings and can enhance the aqueous solubility of a drug candidate. This compound, in particular, offers two distinct points for chemical modification: the reactive 3-amino group and the potential for functionalization on the pyridazine core, making it an ideal starting point for building diverse chemical libraries.

Physicochemical Properties & Safe Handling of this compound

A thorough understanding of the starting material is fundamental to successful synthesis. Below are the key properties of this compound.

PropertyValueSource
CAS Number 39614-78-3[3][4]
Molecular Formula C₆H₉N₃O[3][4]
Molar Mass 139.16 g/mol [3][4]
Appearance Solid (form may vary)N/A
Storage Condition Store under inert gas (Nitrogen or Argon) at 2–8 °C[3]
Safety & Handling Precautions

As with any laboratory chemical, proper safety protocols must be strictly followed. While a specific safety data sheet (SDS) for the 6-ethoxy derivative was not retrieved, data for the closely related 6-methoxypyridazin-3-amine provides essential guidance.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]

  • Inhalation: Avoid breathing dust. If inhaled, move the person to fresh air.[6]

  • Skin Contact: Avoid contact with skin. If contact occurs, wash with plenty of soap and water and remove contaminated clothing.[5][6]

  • Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[5][6]

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[6]

Synthetic Strategies and Core Reactions

The synthetic utility of this compound stems from the reactivity of its primary amine and the pyridazine ring. The 3-amino group serves as a nucleophilic handle, ideal for forming amide, urea, or sulfonamide linkages, or for participating in coupling reactions to introduce diverse side chains.

A prevalent and powerful strategy in kinase inhibitor synthesis is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create biaryl structures that often mimic the adenine region of ATP.[7][8] While the 6-ethoxy group is generally stable, a common approach involves starting with a halogenated pyridazine (e.g., 3-amino-6-chloropyridazine or 3-amino-6-bromopyridazine) to first perform the cross-coupling, followed by nucleophilic aromatic substitution to install the ethoxy group. However, direct functionalization is also feasible under specific conditions.

The general workflow involves coupling the pyridazine core to another aromatic or heteroaromatic system, often an arylboronic acid or ester in the case of a Suzuki reaction.

G cluster_0 Core Synthesis Workflow A 6-Halogenated-pyridazin-3-amine C Pd-Catalyzed Suzuki Coupling A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D 6-Aryl-pyridazin-3-amine Intermediate C->D C-C Bond Formation E Further Derivatization (e.g., Acylation, Alkylation) D->E Amine Reactivity F Final Kinase Inhibitor E->F

Caption: General workflow for kinase inhibitor synthesis.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize a 6-aryl-pyridazin-3-amine intermediate, a common core for many kinase inhibitors. This procedure is adapted from established methods for coupling heteroaryl halides.[7]

Objective: To synthesize 6-(4-methoxyphenyl)pyridazin-3-amine from 6-chloropyridazin-3-amine and 4-methoxyphenylboronic acid.

Materials:

  • 6-Chloropyridazin-3-amine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropyridazin-3-amine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Catalyst Addition: Add Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add 1,4-dioxane and water in a 4:1 ratio (e.g., 16 mL dioxane, 4 mL water). The solution should be thoroughly degassed by bubbling with inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (25 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-(4-methoxyphenyl)pyridazin-3-amine.

Biological Application: Targeting the TGF-β/ALK5 Signaling Pathway

Pyridazine-based scaffolds have been successfully employed to develop potent inhibitors against various kinases. One such target is the Activin-like kinase 5 (ALK5), a transmembrane serine/threonine kinase receptor crucial for TGF-β signaling.[9] The TGF-β pathway is fundamental in processes like cell growth and differentiation, and its dysregulation is implicated in fibrosis and cancer.[9]

Inhibiting ALK5 blocks the phosphorylation of its downstream substrates, Smad2 and Smad3. This prevents their complex formation with Smad4 and subsequent translocation into the nucleus, thereby halting the transcription of TGF-β responsive genes.[9]

Caption: Inhibition of the ALK5 signaling pathway.

Example Inhibitor Activities

The development of pyridazine-based inhibitors has yielded compounds with significant potency. For instance, research into pyridazin-3(2H)-one analogs has identified compounds with submicromolar IC₅₀ values against Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), another important therapeutic target.[10]

Compound SeriesTarget KinaseReported IC₅₀Reference
Pyridazino[4,5-b]indol-4-onesDYRK1ASubmicromolar[10]
4,6-disubstituted pyridazinesALK5High Potency (nM range)[9]

Conclusion

This compound is a high-value scaffold for the synthesis of novel kinase inhibitors. Its dual reactive sites allow for the systematic construction of diverse molecular architectures. By employing robust synthetic methods like the Suzuki-Miyaura coupling, researchers can efficiently generate libraries of compounds for screening against critical disease targets such as ALK5 and DYRK1A. The protocols and strategies outlined in this document provide a solid foundation for drug discovery professionals to explore the rich chemical space offered by this versatile building block.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 6-Ethoxypyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Ethoxypyridazin-3-amine Scaffold

In the landscape of medicinal chemistry and materials science, the pyridazine core is a privileged heterocyclic motif. Its inherent asymmetry and the presence of two adjacent nitrogen atoms create a unique electronic environment, making it a valuable building block for a diverse array of functional molecules. Among the functionalized pyridazines, this compound stands out as a particularly versatile and strategic starting material.

The molecule incorporates three key features that can be exploited for the synthesis of novel, complex heterocyclic systems:

  • A Nucleophilic Amino Group: The primary amine at the 3-position is a potent nucleophile, readily participating in condensation and cyclization reactions.

  • An Electron-Donating Ethoxy Group: The ethoxy group at the 6-position influences the electronics of the pyridazine ring, enhancing the nucleophilicity of the amino group and potentially directing the regioselectivity of reactions. It can also serve as a leaving group in certain nucleophilic aromatic substitution reactions, although this is less common than with halo-substituents.

  • The Pyridazine Ring Itself: The pyridazine core can act as a scaffold upon which other rings can be fused, leading to the creation of polycyclic systems with unique three-dimensional structures and biological activities.

This guide provides detailed application notes and protocols for the use of this compound in the synthesis of two important classes of fused heterocyclic compounds: [1][2][3]triazolo[4,3-b]pyridazines and pyrimido[4,5-c]pyridazines . These systems are of significant interest due to their prevalence in a wide range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[4]

Part 1: Synthesis of 6-Ethoxy-[1][2][3]triazolo[4,3-b]pyridazines

The[1][2][3]triazolo[4,3-b]pyridazine ring system is a common scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anxiolytic and anticancer properties. The synthesis of this fused system from this compound can be efficiently achieved through a condensation-cyclization sequence.

Mechanistic Rationale

The formation of the triazole ring involves the reaction of the 3-amino group of the pyridazine with a one-carbon electrophile, typically an orthoester such as triethyl orthoformate, in the presence of an acid catalyst. The reaction proceeds through the following key steps:

  • Formation of an Imidate: The primary amine of this compound attacks the electrophilic carbon of the orthoester, leading to the formation of an intermediate imidate after the elimination of two molecules of ethanol.[5]

  • Intramolecular Cyclization: The lone pair on the adjacent pyridazine nitrogen (N2) then acts as a nucleophile, attacking the imidate carbon in an intramolecular fashion.

  • Aromatization: The resulting cyclic intermediate eliminates a final molecule of ethanol to yield the stable, aromatic 6-ethoxy-[1][2][3]triazolo[4,3-b]pyridazine.

This reaction is typically driven to completion by the removal of the ethanol byproduct, often by conducting the reaction at elevated temperatures.

Experimental Workflow: Synthesis of 6-Ethoxy-[1][2][3]triazolo[4,3-b]pyridazine

workflow1 reagents This compound + Triethyl Orthoformate + p-Toluenesulfonic acid reaction Reflux in Ethanol reagents->reaction workup Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product 6-Ethoxy-[1,2,4]triazolo [4,3-b]pyridazine purification->product

Caption: Workflow for the synthesis of 6-Ethoxy-[1][2][3]triazolo[4,3-b]pyridazine.

Detailed Protocol

Materials:

  • This compound (1.0 eq)

  • Triethyl orthoformate (5.0 eq)

  • p-Toluenesulfonic acid monohydrate (0.1 eq)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (e.g., 1.39 g, 10 mmol), triethyl orthoformate (e.g., 7.4 g, 50 mmol), and p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mmol).

  • Add ethanol (e.g., 20 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • After completion of the reaction (disappearance of the starting amine), allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 6-ethoxy-[1][2][3]triazolo[4,3-b]pyridazine.

Representative Spectroscopic Data
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
6-Ethoxy-[1][2][3]triazolo[4,3-b]pyridazine9.15 (s, 1H), 8.05 (d, J=9.8 Hz, 1H), 7.10 (d, J=9.8 Hz, 1H), 4.60 (q, J=7.1 Hz, 2H), 1.50 (t, J=7.1 Hz, 3H)160.5, 148.2, 145.0, 125.8, 115.3, 62.1, 14.5

Note: The spectroscopic data presented here are predicted values based on known chemical shifts for similar pyridazine derivatives and are intended for illustrative purposes. Actual experimental values may vary.[2][3][6]

Part 2: Synthesis of 7-Ethoxy-5-methylpyrimido[4,5-c]pyridazin-4(3H)-one

The pyrimido[4,5-c]pyridazine ring system is another important pharmacophore. The synthesis of this fused heterocycle from this compound can be achieved through a cyclocondensation reaction with a β-ketoester, such as ethyl acetoacetate.

Mechanistic Rationale

This transformation is a classic example of a condensation reaction followed by an intramolecular cyclization. The key steps are:

  • Enamine Formation: The nucleophilic amino group of this compound attacks the ketone carbonyl of ethyl acetoacetate to form an enamine intermediate. This step is typically catalyzed by acid.

  • Intramolecular Amide Formation (Cyclization): The lone pair on the enamine nitrogen then attacks the ester carbonyl in an intramolecular fashion. This is the ring-closing step.

  • Tautomerization: The resulting intermediate tautomerizes to the more stable pyridazinone form.

The reaction conditions can be controlled to favor the desired product, often by using a high-boiling point solvent to facilitate the removal of water and ethanol formed during the reaction.

Experimental Workflow: Synthesis of 7-Ethoxy-5-methylpyrimido[4,5-c]pyridazin-4(3H)-one

workflow2 reagents This compound + Ethyl Acetoacetate + Polyphosphoric Acid reaction Heat at 120-130 °C reagents->reaction workup Work-up (Quenching, Neutralization, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product 7-Ethoxy-5-methylpyrimido [4,5-c]pyridazin-4(3H)-one purification->product

Caption: Workflow for the synthesis of 7-Ethoxy-5-methylpyrimido[4,5-c]pyridazin-4(3H)-one.

Detailed Protocol

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Polyphosphoric acid (PPA)

Procedure:

  • In a round-bottom flask, thoroughly mix this compound (e.g., 1.39 g, 10 mmol) and ethyl acetoacetate (e.g., 1.56 g, 12 mmol).

  • Carefully add polyphosphoric acid (e.g., 10 g) to the mixture with stirring.

  • Heat the reaction mixture to 120-130 °C in an oil bath and maintain for 2-3 hours. The mixture will become a viscous slurry.

  • Monitor the reaction by TLC (e.g., ethyl acetate/methanol, 9:1).

  • After the reaction is complete, cool the mixture to about 80 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and then purify it by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the pure 7-ethoxy-5-methylpyrimido[4,5-c]pyridazin-4(3H)-one.

Representative Spectroscopic Data
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
7-Ethoxy-5-methylpyrimido[4,5-c]pyridazin-4(3H)-one12.1 (br s, 1H), 8.85 (s, 1H), 7.20 (s, 1H), 4.55 (q, J=7.0 Hz, 2H), 2.50 (s, 3H), 1.45 (t, J=7.0 Hz, 3H)162.3, 160.1, 155.4, 148.9, 118.7, 110.2, 62.5, 21.8, 14.6

Note: The spectroscopic data presented here are predicted values based on known chemical shifts for similar pyrimidopyridazine derivatives and are intended for illustrative purposes. Actual experimental values may vary.[4][7][8]

References

Application Notes and Protocols for the N-Alkylation of 6-Ethoxypyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Pyridazines in Medicinal Chemistry

The pyridazine scaffold is a privileged heterocycle in modern drug discovery, with its derivatives demonstrating a wide spectrum of biological activities. Specifically, 3-amino-6-substituted pyridazines are crucial intermediates for synthesizing compounds with potential applications as anti-cancer, anti-inflammatory, and agricultural agents.[1] The N-alkylation of the exocyclic amino group of molecules like 6-ethoxypyridazin-3-amine is a key synthetic transformation that allows for the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

However, the N-alkylation of heteroaromatic amines like this compound is not without its challenges. The presence of multiple nucleophilic nitrogen atoms—the exocyclic amino group and the two ring nitrogens—can lead to a mixture of regioisomers. Furthermore, the exocyclic primary amine can undergo undesirable dialkylation.[2][3] This guide provides a comprehensive overview of the strategic considerations and a detailed experimental protocol to achieve selective and efficient N-monoalkylation of this compound, empowering researchers to synthesize novel derivatives with high precision.

Strategic Considerations for Selective N-Alkylation

The key to a successful N-alkylation of this compound lies in understanding and controlling the regioselectivity of the reaction. The starting material possesses three potential sites for alkylation: the exocyclic amino group (Nexo), and the two pyridazine ring nitrogens (N1 and N2).

The outcome of the reaction is governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed. The electron-donating nature of both the ethoxy and amino groups increases the electron density of the heterocyclic ring, influencing the nucleophilicity of all three nitrogen atoms. Steric hindrance from the adjacent ethoxy group at the C6 position generally disfavors alkylation at the N1 position. Therefore, the primary competition is between alkylation at the exocyclic amino group and the N2 position of the pyridazine ring.

Several well-established synthetic methodologies can be employed, each offering distinct advantages.

  • Direct Alkylation with Alkyl Halides : This is the most common and direct approach. It typically involves an SN2 reaction between the amine and an alkyl halide (e.g., iodide, bromide, or chloride) in the presence of a base. The choice of base is critical for controlling selectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) deprotonate the exocyclic amine, significantly enhancing its nucleophilicity and favoring alkylation at this site. Weaker inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be effective, often providing a good balance of reactivity and selectivity.[4][5][6]

  • Reductive Amination : This powerful method allows for the introduction of an alkyl group via an aldehyde or ketone. The amine first condenses with the carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[7] Common reducing agents include sodium triacetoxyborohydride (STAB), which is favored for its mildness and selectivity.[8] This strategy is particularly advantageous for synthesizing more complex N-alkyl derivatives and often provides excellent selectivity for the exocyclic amine with minimal risk of over-alkylation.[2]

  • Mitsunobu Reaction : For the introduction of alkyl groups from primary or secondary alcohols, the Mitsunobu reaction is an exceptionally mild and reliable option. This reaction utilizes a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the amine.[9][10] A key feature is the clean inversion of stereochemistry at the alcohol's chiral center.[11]

Protocol: N-Alkylation of this compound via Direct Alkylation

This protocol details a robust and validated procedure for the selective N-monoalkylation of this compound using an alkyl bromide and sodium hydride.

Objective: To synthesize N-alkyl-6-ethoxypyridazin-3-amine with high regioselectivity for the exocyclic amino group.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl bromide (e.g., 1-bromobutane)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, and standard glassware.

Equipment:

  • Magnetic stir plate

  • Inert atmosphere setup (nitrogen or argon manifold)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Experimental Procedure

  • Reaction Setup:

    • Place a magnetic stir bar in a flame-dried, two-neck round-bottom flask.

    • Seal the flask and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Preparation of the Amine Solution:

    • Under the inert atmosphere, add this compound (1.0 eq) to the flask.

    • Add anhydrous DMF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C using an ice-water bath. Causality: Cooling the solution helps to control the exothermicity of the subsequent deprotonation step and can improve selectivity.

  • Deprotonation:

    • Carefully add sodium hydride (1.1 eq, 60% dispersion in oil) portion-wise to the stirred solution at 0 °C.

    • Caution: Sodium hydride reacts violently with water. Ensure all glassware is dry and the solvent is anhydrous. Hydrogen gas is evolved during the addition.

    • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the amine should result in a homogenous solution or a fine suspension.

  • Addition of the Alkylating Agent:

    • Dissolve the alkyl bromide (1.05 eq) in a small amount of anhydrous DMF.

    • Add the alkyl bromide solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using a dropping funnel or syringe. Causality: Slow addition prevents a rapid increase in temperature and minimizes the potential for side reactions, including dialkylation.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The consumption of the starting material and the appearance of a new, less polar spot corresponding to the N-alkylated product should be observed. The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution to destroy any excess NaH.

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine. Causality: Washing removes residual DMF and inorganic salts, simplifying the purification process.

    • Dry the combined organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Confirm the structure and purity of the final N-alkyl-6-ethoxypyridazin-3-amine using analytical techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of Experimental Workflow

Workflow cluster_prep Reaction Setup & Preparation cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Dry Glassware under N2/Ar AddSubstrate Add this compound (1.0 eq) & Anhydrous DMF Start->AddSubstrate Cool Cool to 0 °C AddSubstrate->Cool AddBase Add NaH (1.1 eq) Stir 30 min @ 0 °C Cool->AddBase Deprotonation AddAlkylHalide Add Alkyl Bromide (1.05 eq) dropwise @ 0 °C AddBase->AddAlkylHalide Warm Warm to Room Temp Monitor by TLC (2-4 h) AddAlkylHalide->Warm Quench Quench with sat. NH4Cl (aq) Warm->Quench Reaction Complete Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash with H2O, then Brine Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Flash Column Chromatography (Silica Gel) Dry->Purify Characterize Characterize Product (NMR, HRMS) Purify->Characterize

Caption: General workflow for the N-alkylation of this compound.

Data Presentation: Influence of Reaction Parameters

The choice of reaction parameters significantly impacts yield and regioselectivity. The following table summarizes expected outcomes based on different conditions, providing a basis for reaction optimization.

EntryAlkylating Agent (eq)Base (eq)SolventTemp (°C)Major ProductApprox. Yield (%)
11-Bromobutane (1.1)NaH (1.2)DMF0 to RTNexo-butyl>85%
21-Bromobutane (1.1)K2CO3 (2.0)Acetonitrile80Nexo-butyl60-75%
31-Iodobutane (1.1)Cs2CO3 (1.5)DMFRTNexo-butyl75-90%
4Benzaldehyde (1.1)NaBH(OAc)3 (1.5)DCERTNexo-benzyl>90%
5Benzyl bromide (1.1)NaH (1.2)THF0 to RTNexo-benzyl>85%

Mechanistic Insight and Regioselectivity

The preferential alkylation on the exocyclic amino group when using a strong base like NaH is due to the significant difference in acidity between the N-H protons of the amino group and any potential C-H protons. The amino protons are far more acidic and are readily removed by the strong base to form a highly nucleophilic amide anion. This anion then preferentially attacks the electrophilic alkyl halide.

Caption: Regioselectivity in the N-alkylation of this compound.

Conclusion

The N-alkylation of this compound is a fundamental transformation for the generation of novel chemical entities for drug discovery and development. By carefully selecting the appropriate synthetic strategy—direct alkylation, reductive amination, or Mitsunobu reaction—and optimizing reaction conditions such as the base and solvent, researchers can achieve high yields and excellent regioselectivity. The detailed protocol provided herein for direct alkylation serves as a reliable and validated starting point for the synthesis of a diverse array of N-alkylated pyridazine derivatives.

References

Application Notes and Protocols for the Exploration of 6-Ethoxypyridazin-3-amine in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Potential of Pyridazine Scaffolds

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. The pyridazine core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The unique physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capacity, make it a valuable scaffold in drug design.[5] This document provides a comprehensive guide for researchers and drug development professionals on the application of a specific pyridazine derivative, 6-Ethoxypyridazin-3-amine , in the discovery of novel antimicrobial agents.

This compound (CAS No.: 39614-78-3) is a readily available chemical building block with the molecular formula C6H9N3O.[6] While extensive research has been conducted on various pyridazine derivatives, the specific antimicrobial potential of this compound remains an underexplored area, presenting a unique opportunity for novel drug discovery. These application notes will provide a structured, in-depth technical guide, from initial screening to lead optimization, to unlock the potential of this compound.

Section 1: Initial Antimicrobial Screening of this compound

The primary objective of the initial screening phase is to determine if this compound possesses any intrinsic antimicrobial activity against a broad spectrum of clinically relevant microorganisms. A tiered approach, starting with qualitative assays and progressing to quantitative methods, is recommended.

Rationale for Initial Screening Strategy

A cost-effective and efficient primary screen is crucial for the rapid assessment of a compound's potential. The agar diffusion method is a widely utilized and versatile technique for this purpose, providing a qualitative indication of antimicrobial activity.[7][8] Following a positive result in the primary screen, a more quantitative broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC), which is a key parameter for evaluating the potency of an antimicrobial agent.[8][9]

Experimental Workflow for Initial Screening

Initial Antimicrobial Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Quantitative) Prepare Compound Stock Prepare Compound Stock Agar Disk Diffusion Assay Agar Disk Diffusion Assay Prepare Compound Stock->Agar Disk Diffusion Assay Impregnate disks Measure Zone of Inhibition Measure Zone of Inhibition Agar Disk Diffusion Assay->Measure Zone of Inhibition Incubate Broth Microdilution Assay Broth Microdilution Assay Measure Zone of Inhibition->Broth Microdilution Assay If active Determine MIC Determine MIC Broth Microdilution Assay->Determine MIC Observe growth Determine MBC Determine MBC Determine MIC->Determine MBC Subculture

Caption: Workflow for the initial antimicrobial screening of this compound.

Detailed Protocols

Protocol 1.3.1: Agar Disk Diffusion Assay

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi) with the prepared inoculum.

  • Disk Preparation: Sterilize paper disks (6 mm in diameter) and impregnate them with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). A solvent control disk should also be prepared.

  • Disk Application: Place the impregnated disks onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 1.3.2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Compound Preparation: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the recommended final concentration.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Protocol 1.3.3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

  • Subculturing: Following MIC determination, take an aliquot from the wells showing no visible growth and plate it onto fresh agar plates.

  • Incubation: Incubate the agar plates under appropriate conditions.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Section 2: Lead Optimization and Structure-Activity Relationship (SAR) Studies

Should this compound demonstrate promising antimicrobial activity, the next logical step is to embark on a lead optimization program to enhance its potency, selectivity, and drug-like properties. This involves the synthesis of a library of analogues and the systematic evaluation of their structure-activity relationships (SAR).[1][2]

Rationale for Analogue Synthesis

The core structure of this compound offers several points for chemical modification. The ethoxy group at the 6-position and the amine group at the 3-position are key handles for derivatization. Modifications can be designed to explore the impact of lipophilicity, electronic effects, and steric hindrance on antimicrobial activity.

Proposed Synthetic Strategies for Analogue Generation

The synthesis of derivatives can be achieved through various established organic chemistry reactions.[10][11][12][13][14] For instance, the amino group can be acylated, alkylated, or used in the formation of Schiff bases. The ethoxy group can be varied to other alkoxy groups of different chain lengths or replaced with other functionalities.

SAR Strategy cluster_R1 Modification at 3-Amine cluster_R2 Modification at 6-Ethoxy Start This compound (Lead Compound) Acylation Acylation Start->Acylation Alkylation Alkylation Start->Alkylation Schiff Base Formation Schiff Base Formation Start->Schiff Base Formation Vary Alkoxy Chain Vary Alkoxy Chain Start->Vary Alkoxy Chain Substitution with other groups Substitution with other groups Start->Substitution with other groups SAR Analysis SAR Analysis Acylation->SAR Analysis Alkylation->SAR Analysis Schiff Base Formation->SAR Analysis Vary Alkoxy Chain->SAR Analysis Substitution with other groups->SAR Analysis

Caption: Strategy for generating analogues of this compound for SAR studies.

Data Presentation for SAR Analysis

The antimicrobial activity data for the synthesized analogues should be systematically tabulated to facilitate SAR analysis.

Compound IDR1 (at 3-Amine)R2 (at 6-Position)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Lead -NH2-OCH2CH3Initial MICInitial MIC
Analogue 1-NH-C(O)CH3-OCH2CH3
Analogue 2-NH-CH2-Ph-OCH2CH3
Analogue 3-N=CH-Ph-OCH2CH3
Analogue 4-NH2-OCH3
Analogue 5-NH2-O(CH2)2CH3

Section 3: Preliminary Toxicological Assessment

A critical aspect of antimicrobial drug discovery is to ensure that the candidate compounds are selectively toxic to microorganisms while exhibiting minimal toxicity to host cells.[15][16][17] Therefore, preliminary cytotoxicity screening is an essential step.

Rationale for Cytotoxicity Testing

In vitro cytotoxicity assays provide a rapid and cost-effective means to evaluate the potential of a compound to cause damage to mammalian cells.[15][17] Assays that measure different cellular parameters, such as metabolic activity and membrane integrity, are recommended for a comprehensive assessment.[16][18]

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity Testing Workflow cluster_0 Cell Viability cluster_1 Membrane Integrity Mammalian Cell Culture Mammalian Cell Culture Compound Treatment Compound Treatment Mammalian Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay LDH Release Assay LDH Release Assay Compound Treatment->LDH Release Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Quantify LDH Release Quantify LDH Release LDH Release Assay->Quantify LDH Release

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Ethoxypyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 6-Ethoxypyridazin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pyridazine derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your synthetic yield and purity.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide, typically chloride, from the 6-position of a pyridazine ring by an ethoxide nucleophile. The primary starting material for this synthesis is 3-amino-6-chloropyridazine. The reaction is typically carried out in the presence of a base, with ethanol serving as both the reagent source and the solvent.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Inactive reagents: Degradation of sodium ethoxide or 3-amino-6-chloropyridazine. 3. Presence of water: Water can consume the sodium ethoxide.1. Increase the reaction temperature to 100-120°C and extend the reaction time to 24 hours. Monitor the reaction progress by TLC. 2. Use freshly prepared sodium ethoxide or a recently purchased, properly stored batch. Ensure the 3-amino-6-chloropyridazine is pure. 3. Use anhydrous ethanol and ensure all glassware is thoroughly dried.
Formation of Multiple Byproducts 1. Trans-etherification: If a different alcohol is used as a solvent with sodium ethoxide, a mixture of alkoxy products can form.[1] 2. Side reactions of the amino group: The amino group can potentially undergo side reactions under harsh basic conditions.1. Strictly use ethanol as the solvent when using sodium ethoxide to avoid the formation of mixed ethers.[1] 2. While the amino group is generally not reactive under these conditions, consider using a milder base if significant side products are observed.
Difficult Purification 1. Tailing on silica gel chromatography: The basic amino group on the product can interact strongly with the acidic silica gel, leading to poor separation. 2. Co-elution of starting material and product: The polarity of the starting material and product can be similar.1. Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or pyridine, to the chromatography eluent to suppress the interaction with silica gel. 2. Optimize the eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.
Product Instability Degradation of the amine: Amines can be susceptible to oxidation or degradation over time.Store the purified this compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the synthesis of this compound?

A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The ethoxide ion (CH3CH2O-) acts as a nucleophile and attacks the electron-deficient carbon atom at the 6-position of the 3-amino-6-chloropyridazine ring. This leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The chloride ion is then eliminated as a leaving group, and the aromaticity of the pyridazine ring is restored, yielding the final product.

Q2: Can I use other bases besides sodium ethoxide?

A2: While sodium ethoxide is the most direct and common base for this reaction, other strong bases like potassium tert-butoxide in ethanol could potentially be used. However, it's crucial to use the corresponding alcohol as the solvent to prevent trans-etherification. For instance, using potassium tert-butoxide in ethanol may lead to a mixture of the ethoxy and tert-butoxy products.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 1:1 or 2:1). The starting material, 3-amino-6-chloropyridazine, will have a different Rf value compared to the more non-polar product, this compound. The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction is typically heated, so care should be taken to avoid burns. Ethanol is flammable and should be kept away from ignition sources.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of analogous 3-amino-6-alkoxypyridazines.[1]

Materials:

  • 3-amino-6-chloropyridazine (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol (sufficient volume)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Triethylamine

Equipment:

  • Round-bottom flask or a sealed tube (Carius tube)

  • Reflux condenser

  • Magnetic stirrer with a heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-amino-6-chloropyridazine (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Carefully add sodium ethoxide (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and stir for 12-24 hours. Alternatively, for higher temperatures and better control, the reaction can be performed in a sealed Carius tube heated in an oil bath at 100°C for 20 hours.[1]

  • Work-up:

    • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with deionized water followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Use a gradient eluent system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

    • To prevent tailing, add 0.5-1% triethylamine to the eluent mixture.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization Data (Predicted based on similar structures):

  • 1H NMR (CDCl3, 400 MHz): δ 7.15 (d, J = 9.0 Hz, 1H), 6.70 (d, J = 9.0 Hz, 1H), 4.40 (q, J = 7.0 Hz, 2H), 4.20 (br s, 2H, NH2), 1.40 (t, J = 7.0 Hz, 3H).

  • 13C NMR (CDCl3, 100 MHz): δ 162.0, 155.0, 125.0, 115.0, 62.0, 14.5.

Visualizing the Workflow

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 3-amino-6-chloropyridazine + Sodium Ethoxide in Ethanol Reaction Reflux or Heat (12-24h) Start->Reaction SNAr Solvent_Removal Solvent Removal Reaction->Solvent_Removal Extraction Extraction with Ethyl Acetate/Water Solvent_Removal->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Silica Gel Column Chromatography Drying->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: SNAr mechanism for the synthesis.

References

Technical Support Center: Synthesis of 6-Ethoxypyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Ethoxypyridazin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide field-proven insights and actionable troubleshooting strategies to ensure a high-yield, high-purity outcome.

The primary route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. Typically, 3-amino-6-chloropyridazine is treated with a source of ethoxide, such as sodium ethoxide, in an alcoholic solvent.[1][2][3] While seemingly straightforward, this reaction is sensitive to several parameters that can lead to undesired side products.

Core Reaction Pathway

The intended transformation is the displacement of the chloride at the C6 position of the pyridazine ring by an ethoxide nucleophile. The pyridazine ring's nitrogen atoms activate the C6 position for nucleophilic attack, facilitating the substitution.[4][5]

G cluster_reactants Reactants cluster_products Products 3-amino-6-chloropyridazine 3-Amino-6-chloropyridazine Target This compound 3-amino-6-chloropyridazine->Target S_NAr Reaction Sodium Ethoxide Sodium Ethoxide (NaOEt) in Ethanol Sodium Ethoxide->Target Salt Sodium Chloride (NaCl)

Caption: The desired SNAr synthesis pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues reported during the synthesis of this compound.

Q1: My reaction is incomplete, and I'm recovering a significant amount of 3-amino-6-chloropyridazine starting material. What's going wrong?

This is the most frequent issue and can stem from several factors related to reaction kinetics and reagent stoichiometry.

  • Probable Cause 1: Insufficient Reagent: The stoichiometry of sodium ethoxide to the chloropyridazine substrate is critical. An insufficient amount of the nucleophile will naturally lead to an incomplete reaction.

  • Troubleshooting:

    • Use a slight excess of sodium ethoxide (e.g., 1.1 to 1.3 equivalents).

    • Ensure the quality of your sodium ethoxide. It can degrade upon exposure to air and moisture. Using a freshly opened bottle or a recently prepared solution is recommended.

  • Probable Cause 2: Low Reaction Temperature or Insufficient Time: SNAr reactions on heteroaromatic rings, while often more facile than on benzene rings, still require sufficient thermal energy to overcome the activation barrier.[5]

  • Troubleshooting:

    • Increase the reaction temperature. Refluxing in ethanol (approx. 78 °C) is a common condition.

    • Extend the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material spot/peak is consumed.

Q2: I've isolated a byproduct with a mass 28 Da less than my target product (M-C₂H₄). My NMR suggests the loss of the ethyl group and the presence of a hydroxyl group. What is this impurity?

This is a classic sign of a competing hydrolysis reaction, leading to the formation of 6-hydroxypyridazin-3-amine .

  • Mechanism of Formation: Sodium ethoxide is a strong base and is highly hygroscopic. Any water present in the reaction medium (e.g., from wet solvent or glassware) will rapidly react with sodium ethoxide to form sodium hydroxide (NaOH). This hydroxide ion is also a potent nucleophile and will compete with the ethoxide, attacking the C6 position to yield the undesired hydroxylated byproduct.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway SM 3-Amino-6-chloropyridazine Product_Desired Desired Product (this compound) SM->Product_Desired Product_Side Side Product (6-Hydroxypyridazin-3-amine) SM->Product_Side NaOEt Sodium Ethoxide H2O Water (Contaminant) NaOEt->H2O Reaction NaOEt->Product_Desired Ethoxide Attack NaOH Sodium Hydroxide H2O->NaOH Forms NaOH->Product_Side Hydroxide Attack

Caption: Competing nucleophilic attack from ethoxide vs. hydroxide.

  • Preventative Measures:

    • Dry Solvents: Use anhydrous ethanol. If you are using a standard grade, it can be dried over molecular sieves (3Å or 4Å) for at least 24 hours prior to use.

    • Dry Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.

    • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

Q3: My product is contaminated with a di-ethoxylated impurity. How is this possible?

The formation of 3,6-diethoxypyridazine is unlikely if you start with high-purity 3-amino-6-chloropyridazine, as the amino group is a very poor leaving group compared to chloride.

  • Probable Cause: This impurity most likely arises from a contaminant in your starting material. The synthesis of 3-amino-6-chloropyridazine often starts from 3,6-dichloropyridazine.[6][7] If the initial amination step was incomplete, your starting material may contain residual 3,6-dichloropyridazine. This dichloro-species will react with two equivalents of ethoxide to produce the di-ethoxy byproduct.

  • Troubleshooting:

    • Check Starting Material Purity: Analyze your 3-amino-6-chloropyridazine by LC-MS, GC-MS, or NMR to check for the presence of 3,6-dichloropyridazine.

    • Purify Starting Material: If significant contamination is found, recrystallize the 3-amino-6-chloropyridazine before use.

    • Purification: The di-ethoxy byproduct is significantly less polar than the desired amino-product. It can typically be removed via flash column chromatography.

Troubleshooting Summary Table
Observed Problem Probable Cause(s) Recommended Solution(s)
Low Conversion 1. Insufficient sodium ethoxide.2. Degraded sodium ethoxide.3. Low reaction temperature/time.1. Use 1.1-1.3 eq. of ethoxide.2. Use fresh, high-quality ethoxide.3. Increase temperature to reflux; monitor by TLC/LC-MS for completion.
Hydroxylated Byproduct Presence of water in the reaction.1. Use anhydrous ethanol.2. Oven/flame-dry all glassware.3. Run the reaction under an inert (N₂/Ar) atmosphere.
Di-ethoxy Byproduct Contamination of starting material with 3,6-dichloropyridazine.1. Verify purity of starting material.2. Recrystallize starting material if necessary.3. Purify final product by column chromatography.
Dark Reaction Color Potential decomposition at high temperatures or presence of impurities.1. Ensure the reaction is not overheated.2. Use purified starting materials and solvents.3. Degas the solvent before adding reagents.
Experimental Protocols
Protocol 1: General Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet.

  • Reagents: To the flask, add 3-amino-6-chloropyridazine (1.0 eq.) and anhydrous ethanol (approx. 10-15 mL per gram of starting material).

  • Addition: While stirring the suspension, add sodium ethoxide (1.2 eq.) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., mobile phase: 50% Ethyl Acetate in Hexane) until the 3-amino-6-chloropyridazine spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) or quench with water.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or flash column chromatography on silica gel.

Protocol 2: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing issues with the synthesis.

G Start Analyze Crude Product (LC-MS, NMR) Check_SM High % of Starting Material? Start->Check_SM Check_Hydrolysis Mass = M-28 Peak Present? Check_SM->Check_Hydrolysis No Sol_Kinetics Action: - Increase reaction time/temp - Use fresh/excess NaOEt Check_SM->Sol_Kinetics Yes Check_Diethoxy Mass = M+29 Peak Present? Check_Hydrolysis->Check_Diethoxy No Sol_Water Action: - Use anhydrous solvent - Dry glassware - Use inert atmosphere Check_Hydrolysis->Sol_Water Yes Sol_SM_Purity Action: - Check purity of starting material - Recrystallize SM if needed Check_Diethoxy->Sol_SM_Purity Yes End Proceed to Purification Check_Diethoxy->End No Sol_Kinetics->Start Re-run Reaction Sol_Water->Start Re-run Reaction Sol_SM_Purity->Start Re-run Reaction

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 6-Ethoxypyridazin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Ethoxypyridazin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthetic procedure. This guide provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to ensure a successful and reproducible synthesis.

Synthesis Overview and Mechanism

The most common and direct route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting the commercially available 3-amino-6-chloropyridazine with sodium ethoxide.

Reaction Scheme:

Mechanism: The reaction proceeds via a Meisenheimer complex intermediate. The ethoxide ion (EtO⁻), a potent nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine atom on the pyridazine ring. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring facilitates this nucleophilic attack, particularly at the C6 position.[1][2][3] The resulting anionic intermediate, the Meisenheimer complex, is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atoms.[1][2] Aromaticity is restored upon the expulsion of the chloride leaving group, yielding the final product, this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion of the starting material. What are the likely causes?

A1: The most common culprits for a complete lack of reaction are inactive reagents or incorrect reaction conditions. Ensure your sodium ethoxide is fresh and has been stored under anhydrous conditions, as it readily deactivates in the presence of moisture.[4] Verify that the reaction temperature is sufficient to overcome the activation energy; some procedures may require heating.[5][6] Also, confirm the purity of your starting material, 3-amino-6-chloropyridazine.

Q2: The yield of my reaction is consistently low. How can I improve it?

A2: Low yields can stem from several factors. Incomplete reaction is a primary cause; consider increasing the reaction time or temperature. Using a slight excess of sodium ethoxide can also help drive the reaction to completion. However, a large excess may lead to side reactions. Proper work-up is also crucial; ensure efficient extraction of the product and minimize losses during purification.

Q3: I'm observing multiple spots on my TLC plate besides the product and starting material. What are these impurities?

A3: The formation of byproducts is a common issue. One possibility is the reaction of sodium ethoxide with the solvent if it's not completely anhydrous. Another potential side reaction is the dimerization or polymerization of the starting material or product under harsh conditions. If using a protic solvent like ethanol, ensure it is absolute to prevent the formation of undesired byproducts.

Q4: Is a catalyst necessary for this reaction?

A4: While some literature for analogous reactions with methoxides mentions the use of a copper catalyst, particularly at high temperatures in a sealed tube, it is not always required for the ethoxide substitution.[5][6] The reaction can often proceed to completion without a catalyst, especially with optimized reaction times and temperatures. If you are experiencing very slow or no reaction, the addition of a catalyst like copper powder could be explored.

In-Depth Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Diagnostic Check Recommended Action
Inactive Sodium Ethoxide Test a small sample of the sodium ethoxide with a proton source (e.g., a drop of water) to see if it generates heat.Use a fresh, unopened container of sodium ethoxide. If using an older bottle, ensure it has been stored properly under an inert atmosphere.
Presence of Water Use anhydrous solvents and glassware. Dry all reagents thoroughly.Dry your solvent (e.g., ethanol) over molecular sieves. Flame-dry your glassware under vacuum or an inert atmosphere before use.
Insufficient Reaction Temperature Monitor the internal reaction temperature.Gradually increase the reflux temperature and monitor the reaction progress by TLC. Be cautious of potential side reactions at higher temperatures.
Poor Quality Starting Material Check the melting point and obtain an NMR spectrum of your 3-amino-6-chloropyridazine to confirm its identity and purity.Purify the starting material by recrystallization or column chromatography if necessary.[7][8]
Incorrect Stoichiometry Double-check your calculations for the molar equivalents of the reagents.Ensure you are using a slight excess (e.g., 1.1 to 1.2 equivalents) of sodium ethoxide.
Problem 2: Product Contamination and Purification Issues
Symptom Possible Cause Recommended Action
Persistent Impurities after Work-up Incomplete reaction or formation of side products.Optimize reaction conditions (time, temperature, stoichiometry) to maximize conversion and minimize side reactions.
Difficulty in Isolating the Product The product may be more soluble in the aqueous phase than expected, or an emulsion may have formed during extraction.Perform multiple extractions with a suitable organic solvent. To break emulsions, try adding brine or filtering the mixture through celite.
Oily Product Instead of a Solid Residual solvent or the presence of impurities.Ensure all solvent is removed under high vacuum. If the product is still an oil, attempt purification by column chromatography.
Product Decomposes on Silica Gel Column The amino group on the pyridazine ring can be slightly basic and may interact strongly with acidic silica gel.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 1-2% in the eluent).

Recommended Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • 3-amino-6-chloropyridazine

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3-amino-6-chloropyridazine (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous ethanol to dissolve the starting material. In a separate flask, prepare a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol. Add the sodium ethoxide solution to the reaction flask dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethoxy group (a triplet and a quartet) and the aromatic protons on the pyridazine ring.

  • ¹³C NMR: The carbon NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (139.16 g/mol ).[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretches of the amine group and C-O stretches of the ether group.

Safety Precautions

  • 3-amino-6-chloropyridazine: Causes skin and serious eye irritation. May cause respiratory irritation.[10][11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][11]

  • Sodium Ethoxide: Is a corrosive and flammable solid.[4] It reacts violently with water. Handle in a glove box or under a dry, inert atmosphere. Wear flame-retardant clothing and appropriate PPE.[4]

  • General Precautions: Always conduct the reaction in a well-ventilated fume hood. Be aware of the potential for exothermic reactions, especially when adding sodium ethoxide. Have appropriate quenching materials and fire safety equipment readily available.

Troubleshooting Workflow Diagram

Below is a visual guide to aid in troubleshooting common issues during the synthesis.

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Work-up/Purification Issues start Synthesis Failed or Low Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_workup Review Work-up & Purification start->check_workup naoet_inactive Inactive NaOEt? check_reagents->naoet_inactive NaOEt sm_impure Impure Starting Material? check_reagents->sm_impure Starting Material wet_solvent Wet Solvent? check_reagents->wet_solvent Solvent low_temp Temperature Too Low? check_conditions->low_temp short_time Time Too Short? check_conditions->short_time side_reactions Side Reactions Observed? check_conditions->side_reactions extraction_loss Extraction Losses? check_workup->extraction_loss purification_loss Purification Losses? (e.g., on column) check_workup->purification_loss solution_naoet Use fresh, anhydrous NaOEt naoet_inactive->solution_naoet solution_sm Purify starting material sm_impure->solution_sm solution_solvent Use anhydrous solvent wet_solvent->solution_solvent solution_temp Increase temperature low_temp->solution_temp solution_time Increase reaction time short_time->solution_time solution_side Optimize conditions / Use milder conditions side_reactions->solution_side solution_extraction Perform more extractions / Break emulsions extraction_loss->solution_extraction solution_purification Use deactivated silica gel purification_loss->solution_purification

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Improving the Purity of Crude 6-Ethoxypyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Ethoxypyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. We will explore the causality behind experimental choices, offering field-proven insights to elevate the purity of your compound and ensure the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the nucleophilic aromatic substitution (SNAr) of 3-amino-6-chloropyridazine with sodium ethoxide. Based on this, likely impurities include:

  • Unreacted 3-amino-6-chloropyridazine: The primary starting material.

  • Hydrolysis By-products: Such as 6-hydroxypyridazin-3-amine, if moisture is present.

  • Solvent Residues: Residual ethanol, methanol, or other solvents used in the reaction or initial workup.

  • Degradation Products: Amines, especially heterocyclic ones, can be susceptible to oxidative and thermal degradation, leading to colored impurities.[1][2][3]

Q2: What are the primary methods for purifying this compound?

A2: The two most effective and widely used techniques are flash column chromatography and recrystallization.

  • Flash Column Chromatography is excellent for separating the target compound from impurities with different polarities. Given the basic nature of the amine, modifications to standard silica gel chromatography are often necessary.[4]

  • Recrystallization is a powerful technique for removing small amounts of impurities from a solid product, provided a suitable solvent or solvent system can be identified.

The choice between them depends on the nature and quantity of the impurities, as well as the scale of your purification.

Q3: How should I properly handle and store the purified this compound?

A3: Proper storage is critical to maintain purity. Amines can be sensitive to air, light, and moisture.[1][5] Store the purified solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.[6]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Problem Probable Cause(s) Recommended Solution(s)
Significant Tailing/Streaking on Silica Gel TLC/Column The basic amine group is interacting strongly with the acidic silanol (Si-OH) groups on the silica surface.[4][7]1. Add a Basic Modifier: Add 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your eluent system. This neutralizes the acidic sites on the silica.[4] 2. Use an Amine-Functionalized Column: These columns have a basic stationary phase that minimizes interactions with basic analytes, resulting in sharper peaks without mobile phase modifiers.[7][8][9]
Compound is a Persistent Oil and Fails to Crystallize 1. Residual Solvent: Trapped solvent can act as an impurity, lowering the melting point and preventing crystallization. 2. High Impurity Load: The presence of significant impurities can disrupt the crystal lattice formation.1. High-Vacuum Drying: Dry the oil under high vacuum for several hours, possibly with gentle heating, to remove residual solvents. 2. Pre-Purification: Perform a quick column chromatography "plug" to remove the bulk of impurities before attempting recrystallization. 3. Solvent Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., hexanes, diethyl ether). Sonicate or stir the mixture vigorously. This can wash away soluble impurities and induce crystallization of your product.
Poor Separation Between Product and an Impurity The chosen eluent system does not provide adequate resolution between the two compounds.1. Systematic TLC Optimization: Screen different solvent systems. Start with a standard system like Ethyl Acetate/Hexanes and then try alternatives like Dichloromethane/Methanol. Aim for an Rf of 0.2-0.4 for your target compound on TLC.[4] 2. Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can improve the separation of closely eluting compounds.[4]
Product Appears Colored (Yellow/Brown) After Purification The compound may have undergone partial oxidation or degradation. Amines are prone to forming colored oxidation products.[1]1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool. 2. Minimize Exposure: Handle the compound quickly and minimize its exposure to air and light during the purification process.
Purification Strategy Workflow

This diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude this compound.

PurificationWorkflow cluster_high_purity High Purity Path cluster_low_purity Low Purity Path start Crude this compound tlc Analyze by TLC (e.g., 50% EtOAc/Hexanes + 1% TEA) start->tlc decision Assess Purity Profile tlc->decision recrystallize Recrystallization decision->recrystallize One major spot, minor impurities column Flash Column Chromatography decision->column Multiple spots or significant impurities final_product1 Pure Product recrystallize->final_product1 post_column_check Assess Purity of Fractions column->post_column_check final_product2 Pure Product post_column_check->final_product2

Caption: Decision workflow for purifying crude this compound.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general method for purifying this compound on silica gel, incorporating a basic modifier to prevent tailing.

1. Preparation of the Mobile Phase (Eluent):

  • Begin with a low-polarity solvent system, such as 20% Ethyl Acetate (EtOAc) in Hexanes.
  • Crucially, add 0.5-1% (v/v) of triethylamine (TEA) to the prepared eluent. [4] This will serve as your starting eluent.
  • Prepare a higher-polarity eluent (e.g., 60% EtOAc in Hexanes with 1% TEA) for gradient elution.

2. Column Packing:

  • Select an appropriately sized silica gel column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight).
  • Pack the column using the starting eluent, ensuring there are no cracks or air bubbles in the stationary phase.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the starting eluent.
  • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Load the resulting free-flowing powder onto the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the starting eluent.
  • Gradually increase the polarity of the mobile phase by mixing in the higher-polarity eluent. A typical gradient might be from 20% to 60% EtOAc.
  • Collect fractions and monitor the elution process using TLC. Stain the TLC plates with a suitable stain (e.g., potassium permanganate) if your compound is not UV-active.

5. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Column Chromatography Workflow Diagram

ColumnChromatography prep 1. Prepare Eluent (e.g., EtOAc/Hexanes + 1% TEA) pack 2. Pack Silica Column prep->pack load 3. Load Crude Sample (Wet or Dry Load) pack->load elute 4. Elute with Gradient & Collect Fractions load->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Step-by-step workflow for flash column chromatography.

Protocol 2: Purification by Recrystallization

This method is ideal when the crude product is already of moderate to high purity (>85%).

1. Solvent Screening:

  • The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.
  • Test small amounts of your crude product with various solvents. Good candidates for pyridazine derivatives include ethanol, isopropanol, ethyl acetate, and toluene.[10]
  • A solvent pair (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) can also be effective.

Solvent Class Examples Screening Notes
Alcohols Ethanol, IsopropanolOften good single solvents for polar compounds.
Esters Ethyl AcetateGood starting point, can be paired with a non-polar solvent.
Aromatics TolueneEffective for less polar compounds, use with caution.
Non-polar Hexanes, HeptaneTypically used as the "anti-solvent" in a solvent pair.

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.
  • Add the chosen solvent dropwise to the stirring solid at room temperature until a slurry is formed.
  • Heat the mixture gently (e.g., on a hotplate) until the solid completely dissolves. Add the minimum amount of hot solvent required to achieve full dissolution.
  • (Optional: If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, reheat to boiling for a few minutes, and then perform a hot filtration to remove the charcoal.)
  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote the formation of larger, purer crystals.
  • Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

3. Crystal Isolation:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
  • Dry the crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Scaling Up 6-Ethoxypyridazin-3-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Ethoxypyridazin-3-amine is a key building block in pharmaceutical and agrochemical research. While its synthesis on a laboratory scale is well-documented, transitioning to pilot or industrial-scale production introduces significant challenges that can impact yield, purity, safety, and cost-effectiveness. This guide provides targeted troubleshooting advice and answers to frequently asked questions encountered during the scale-up of its synthesis, which typically involves the nucleophilic aromatic substitution (SNAr) of 3-amino-6-chloropyridazine with sodium ethoxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and why is it preferred for scale-up?

The most prevalent and industrially viable route is the nucleophilic aromatic substitution (SNAr) reaction between 3-amino-6-chloropyridazine and a strong base like sodium ethoxide in an alcoholic solvent, typically ethanol. This method is favored for its high atom economy, relatively straightforward reaction conditions, and the availability of starting materials. The pyridazine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens, making the substitution feasible.[1][2]

Q2: What are the primary safety concerns when scaling up this process?

The primary safety risks revolve around the handling of sodium ethoxide and the management of reaction exotherms.

  • Sodium Ethoxide Handling: Sodium ethoxide is a highly reactive, flammable, and caustic solid that is sensitive to moisture and air.[3][4] On a large scale, its dust can form explosive mixtures with air, and it reacts violently with water.[5][6] Proper grounding and bonding of equipment to prevent static discharge is critical.[4][7] It should be handled under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[3][7]

  • Exotherm Management: The SNAr reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, reducing the efficiency of heat dissipation.[8][9] Without careful control, this can lead to a thermal runaway, causing the solvent to boil and dangerously increase reactor pressure. A thorough process hazard analysis (PHA) is essential before scale-up.[8]

Q3: What are the critical process parameters (CPPs) to monitor during scale-up?

Monitoring CPPs is vital for ensuring batch-to-batch consistency, safety, and product quality.[10] Key parameters for this synthesis include:

  • Temperature: Crucial for controlling reaction rate and minimizing side reactions. Overheating can lead to impurity formation.

  • Reagent Stoichiometry: Precise control over the molar ratio of sodium ethoxide to 3-amino-6-chloropyridazine is necessary to drive the reaction to completion without using an excessive amount of base, which can complicate work-up.

  • Reaction Time: Monitored by in-process controls (e.g., HPLC) to ensure the reaction has reached completion.

  • Agitation Rate: Effective mixing is required to maintain temperature homogeneity and ensure efficient contact between reactants, especially given that sodium ethoxide may be charged as a solid.

Troubleshooting Guide

Problem Area 1: Low Yield and Incomplete Conversion

Q: We've scaled our reaction from a 5L flask to a 100L reactor, and our yield has dropped from 90% to 65%. HPLC analysis shows 25% unreacted starting material. What's the likely cause?

This is a classic scale-up challenge related to heat and mass transfer.[9] In a larger reactor, inefficient mixing and temperature gradients are common.

Causality & Troubleshooting Steps:

  • Inefficient Heat Transfer: The larger volume has a lower surface-area-to-volume ratio, making it harder to heat the reaction mixture evenly to the target temperature.[8][9] Cold spots within the reactor can slow the reaction rate in those zones, leading to incomplete conversion.

    • Solution: Profile the reactor's heating jacket performance. Ensure the heating fluid is at the correct temperature and flow rate. Consider a slower ramp-up of the internal temperature to allow for equilibration.

  • Poor Mass Transfer (Mixing): Sodium ethoxide, if added as a solid, can settle at the bottom of the reactor if agitation is insufficient. This creates localized areas of high concentration and other areas starved of the reagent.

    • Solution: Evaluate the agitator's design (e.g., pitch blade, retreat curve) and speed (RPM). A higher RPM might be necessary, but vortexing should be avoided. Baffles in the reactor are critical for ensuring turbulent, effective mixing.[9]

  • Moisture Contamination: Sodium ethoxide is highly sensitive to moisture and hydrolyzes to sodium hydroxide, which is a less effective nucleophile for this reaction.[3] Large-scale operations present more opportunities for atmospheric moisture ingress.

    • Solution: Ensure all solvents are anhydrous and the reactor is thoroughly dried before use. Charge all reagents under a strict nitrogen or argon blanket.[4][7]

G

Problem Area 2: Impurity Profile and Product Purity

Q: Our final product purity has decreased after scale-up. We are observing a significant new peak in our HPLC corresponding to 6-hydroxypyridazin-3-amine. Why is this happening?

The presence of 6-hydroxypyridazin-3-amine points directly to the reaction of your starting material with hydroxide ions.

Causality & Troubleshooting Steps:

  • Hydrolysis of Sodium Ethoxide: As mentioned, sodium ethoxide reacts with water to form sodium hydroxide.[3] This is the most common source of this impurity. On a larger scale, it is more difficult to maintain fully anhydrous conditions.

    • Solution: Verify the water content of your ethanol solvent (Karl Fischer titration). Ensure the reactor is scrupulously dried. Handle sodium ethoxide under strictly inert and dry conditions.[4][7]

  • "Wet" Starting Material: The 3-amino-6-chloropyridazine starting material may have absorbed atmospheric moisture.

    • Solution: Dry the starting material in a vacuum oven before use. Store it in a desiccator or under nitrogen.

Q: We are struggling with slow filtration and difficult isolation of the final product. What can we do?

Poor filtration characteristics are often due to the final product's crystal habit (size and shape), which can be influenced by the precipitation/crystallization conditions.

Causality & Troubleshooting Steps:

  • Rapid Precipitation: "Crashing out" the product by rapidly adding an anti-solvent or quickly cooling the solution often leads to very fine, needle-like crystals that clog filter media.

    • Solution: Optimize the crystallization process. Employ a controlled, slower cooling ramp. If using an anti-solvent, add it slowly to the stirred solution at a controlled temperature to encourage larger crystal growth.

  • Solvent Choice: The solvent system used for precipitation is critical.

    • Solution: Screen different solvent/anti-solvent systems. A system that provides slightly higher solubility at elevated temperatures and sharp insolubility upon cooling is ideal. Consider adding a small amount of a co-solvent to modify the crystal habit.

Data Summary: Lab vs. Scale-Up Process Parameters

ParameterLab Scale (1L)Pilot Scale (100L) - ProblematicPilot Scale (100L) - Optimized
Solvent (Ethanol) Volume 0.5 L50 L50 L
3-amino-6-chloropyridazine 50 g5.0 kg5.0 kg
Sodium Ethoxide 1.1 eq1.1 eq1.1 eq
Reaction Temperature 78°C (Reflux)70-75°C (Internal, variable)78°C (Internal, stable)
Agitation Magnetic Stirrer100 RPM, Pitch Blade250 RPM, Retreat Curve + Baffles
Reaction Time 4 hours10 hours5 hours
Yield 90%65%88%
Purity (HPLC) >99%95% (4% starting material)>99%

Experimental Protocol: In-Process Control (IPC) by HPLC

This protocol is essential for monitoring reaction completion and ensuring the process is not prolonged unnecessarily, which can increase the risk of side reactions.

Objective: To determine the percentage of remaining 3-amino-6-chloropyridazine (starting material, SM) and this compound (product, P).

Methodology:

  • Sample Preparation:

    • Under inert atmosphere, carefully withdraw ~0.1 mL of the reaction mixture.

    • Immediately quench the sample in a vial containing 10 mL of a 50:50 mixture of Acetonitrile:Water. This stops the reaction and dissolves the components.

    • Vortex the sample thoroughly.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Identify the peaks for the starting material and product based on retention times established with reference standards.

    • Calculate the area % of the starting material peak relative to the total area of SM and P peaks.

    • The reaction is considered complete when the area % of the starting material is <1.0%.

G

References

Technical Support Center: Suzuki Coupling of Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving pyridazine scaffolds. As a class of nitrogen-containing heterocycles, pyridazines are crucial building blocks in medicinal chemistry and materials science. However, their unique electronic properties and ability to coordinate with metal catalysts present specific challenges not typically encountered with simpler aromatic systems.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and proactive solutions for avoiding common impurities and maximizing reaction efficiency. We will delve into the mechanistic underpinnings of common failures and offer field-proven protocols to ensure the successful synthesis of your target molecules.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the Suzuki coupling of pyridazines in a practical question-and-answer format.

Q1: My reaction has stalled, showing low conversion of the halopyridazine starting material. What are the likely causes?

Low or incomplete conversion is one of the most frequent issues. The primary culprit is often catalyst deactivation or inhibition, a problem exacerbated by the pyridazine core.

Core Problem: The lone pair of electrons on one or both nitrogen atoms of the pyridazine ring can strongly coordinate to the palladium center. This coordination can form stable, off-cycle Pd(0) or Pd(II) complexes that are catalytically inactive, effectively sequestering the catalyst from the productive cross-coupling cycle.

Solutions & Explanations:

  • Ligand Choice is Critical: Standard ligands like Pd(PPh3)4 are often ineffective. The use of bulky, electron-rich phosphine ligands is essential to shield the palladium center and promote the desired reductive elimination step over catalyst inhibition.

    • Recommendation: Employ Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). Their steric bulk creates a protective pocket around the palladium, disfavoring coordination with the pyridazine nitrogen while promoting the high reaction rates needed for efficient coupling.

  • Re-evaluate Your Base: The choice of base is not merely about facilitating transmetalation. An inappropriate base can contribute to catalyst deactivation or unwanted side reactions.

    • Inorganic Bases: While common, bases like K2CO3 or Cs2CO3 can sometimes lead to solubility issues or slower reactions. For particularly challenging substrates, a phosphate base like K3PO4 is often superior as it is less nucleophilic and can break up palladium aggregates.

    • Organic Bases: In some cases, organic bases like triethylamine (TEA) or DIPEA can be used, but they can also act as competing ligands for the palladium center. Use with caution and screen them as a secondary option.

  • Solvent and Temperature: Ensure your solvent is rigorously deoxygenated. Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. If the reaction is sluggish at a lower temperature (e.g., 80 °C), a moderate increase (e.g., to 100-110 °C) can sometimes overcome the activation barrier, but be mindful of potential side reactions.

Suzuki_Cycle cluster_cycle Productive Suzuki Cycle cluster_off_cycle Off-Cycle Pitfalls (Impurities) cluster_reagents Reagents & Conditions Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) Inhibition [Pyridazine-Pd(0)] Inactive Complex Pd0->Inhibition Pyridazine Coordination ArPdArB Ar-Pd(II)-Ar'(L2) ArPdX->ArPdArB Transmetalation (Ar'-B(OR)2) ArPdArB->Pd0 Product Ar-Ar' ArPdArB->Product Reductive Elimination Homocoupling Ar'-Ar' (Homocoupling) ArPdArB->Homocoupling Side Reaction Protodeboronation Ar'-H (Protodeboronation) Boronic Ar'-B(OR)2 Boronic->Protodeboronation Base Base + H2O

Technical Support Center: Reaction Parameter Optimization for Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Instead of a rigid manual, this resource is structured as a series of practical, in-depth troubleshooting guides and frequently asked questions, reflecting the dynamic nature of experimental chemistry. Our focus is on providing not just protocols, but the underlying rationale to empower you to make informed decisions and optimize your reaction outcomes.

The core of this guide will center on the most classical and widely adopted method for pyridazine synthesis: the condensation of a 1,4-dicarbonyl compound with hydrazine, followed by an oxidation step.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for pyridazine synthesis from 1,4-dicarbonyls and hydrazine?

A: The synthesis is a two-stage process. First, the 1,4-dicarbonyl compound undergoes a double condensation reaction with hydrazine hydrate. This forms a cyclic dihydropyridazine intermediate. Because this intermediate is not aromatic, a subsequent oxidation step is required to remove two hydrogen atoms, leading to the formation of the stable, aromatic pyridazine ring.[2]

Troubleshooting Low Yield Start Low Yield Observed Check_Stoich Verify Stoichiometry (Hydrazine:Dicarbonyl) Start->Check_Stoich Check_Stoich->Start Adjust & Rerun Solvent Evaluate Solvent System Check_Stoich->Solvent Stoichiometry OK Solvent->Start Change & Rerun Temp Optimize Temperature Solvent->Temp Solvent OK Temp->Start Adjust & Rerun Catalyst Consider Catalysis (Acid/Base) Temp->Catalyst Temp OK Catalyst->Start Add/Change & Rerun Oxidation Assess Oxidation Step Catalyst->Oxidation Catalysis Ineffective Oxidation->Start Add Oxidant & Rerun Success Yield Improved Oxidation->Success Oxidation Optimized

References

Technical Support Center: Navigating the Purification Challenges of Polar Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with polar pyridazine compounds. The inherent polarity of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, presents a unique set of purification challenges.[1][2] This guide is designed to provide in-depth, experience-driven troubleshooting advice and practical protocols to help you overcome these hurdles and achieve high purity for your target molecules.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent and challenging issues encountered during the purification of polar pyridazine derivatives in a question-and-answer format.

Question 1: My polar pyridazine compound has poor solubility in common chromatography solvents. How can I effectively load it onto a column?

Answer: This is a primary challenge stemming from the high polarity of the pyridazine moiety.[1] Forcing dissolution in a strong, highly polar solvent can lead to poor chromatography, including streaking and band broadening.

Core Insight: The key is to either find a suitable, albeit minimal, solvent for direct loading or to use a dry loading technique, which is often the superior method for poorly soluble compounds.[3]

Troubleshooting Steps:

  • Minimal Solvent Loading:

    • Test a Range of Solvents: Experiment with small volumes of solvents like dichloromethane (DCM), ethyl acetate, or even a small amount of methanol or acetonitrile. The goal is to find a solvent that dissolves the compound just enough for loading, without being excessively strong.[3][4]

    • Gentle Heating: Cautiously warming the solvent may improve solubility, but monitor closely for any signs of compound degradation.[4]

  • Dry Loading (Recommended):

    • Principle: This technique involves adsorbing your crude compound onto an inert solid support (like silica gel or Celite®) and then loading this solid material onto the top of your column. This prevents the use of a strong dissolution solvent that would interfere with the initial binding to the stationary phase.[3]

    • Protocol:

      • Dissolve your crude compound in a suitable solvent in a round-bottom flask.

      • Add a small amount of silica gel (typically 2-3 times the mass of your crude material).

      • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

      • Load this powder evenly onto the top of your pre-packed chromatography column.

Diagram 1: Decision Workflow for Sample Loading

start Crude Polar Pyridazine Compound solubility_test Test solubility in minimal volume of mobile phase components start->solubility_test is_soluble Is it soluble? solubility_test->is_soluble wet_load Perform Wet Loading: Dissolve in minimal solvent and apply to column is_soluble->wet_load Yes dry_load_prep Perform Dry Loading: Adsorb compound onto silica gel is_soluble->dry_load_prep No dry_load_apply Apply solid sample to column dry_load_prep->dry_load_apply

Caption: Decision tree for selecting the appropriate sample loading method.

Question 2: I'm observing significant peak tailing and streaking of my pyridazine compound on a silica gel column. What's causing this and how can I fix it?

Answer: This is a classic problem when purifying basic, nitrogen-containing heterocycles like pyridazines on standard silica gel.[4] The basic nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption and poor peak shape.[4]

Core Insight: The solution is to neutralize or "mask" these acidic silanol sites to prevent the strong interaction with your basic compound.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your mobile phase.[4][5]

      • Triethylamine (TEA): Typically added at 0.1-1% (v/v). TEA is effective at neutralizing the acidic sites.

      • Ammonia: Can be used by preparing a mobile phase with ammonia-saturated solvent (e.g., 7N ammonia in methanol).

    • Add a Polar Protic Solvent: Sometimes, adding a small percentage of methanol or ethanol to a less polar mobile phase (like ethyl acetate/hexane) can help by competing for the active sites on the silica.[4]

  • Stationary Phase Deactivation:

    • You can pre-treat, or "deactivate," the packed silica column by flushing it with a solvent system containing a base (e.g., hexane with 1-2% TEA) before loading your sample.[5] This ensures the active sites are capped before your compound is introduced.

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.[4][5]

    • Bonded Phases: Consider using less acidic bonded silica phases like amino- or cyano-propyl columns.[6]

Table 1: Troubleshooting Peak Tailing on Silica Gel

Symptom Probable Cause Primary Solution Secondary Options
Severe peak tailing or streakingStrong interaction between basic pyridazine and acidic silica surfaceAdd 0.1-1% triethylamine (TEA) to the mobile phaseUse neutral/basic alumina; Deactivate silica column before use
Compound not eluting, even with highly polar solventsIrreversible adsorption on silicaSwitch to a different chromatography mode (e.g., Reverse Phase or HILIC)Use a more inert stationary phase like Celite® for simple filtration

Question 3: My highly polar pyridazine compound elutes in the solvent front even with 100% aqueous mobile phase in Reverse-Phase (RP) HPLC. What are my options?

Answer: This is a common limitation of traditional reverse-phase chromatography (like C18) for very polar analytes.[7][8][9] The compound is so hydrophilic that it has little to no affinity for the non-polar stationary phase and is simply carried along with the mobile phase.[7]

Core Insight: When reverse-phase fails for highly polar compounds, the best alternative is often Hydrophilic Interaction Liquid Chromatography (HILIC).[7][10][11][12]

Troubleshooting Strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Principle: HILIC uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[7][10][11][12] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[11] In HILIC, water is the "strong" eluting solvent.[7]

    • Advantages: Specifically designed for the retention and separation of highly polar compounds that are poorly retained in RP-HPLC.[7][11][12][13]

    • Common HILIC Stationary Phases: Bare Silica, Amide-bonded, Amino-bonded, Zwitterionic.[10][11]

  • Aqueous Normal-Phase Chromatography:

    • This is essentially a form of HILIC often used in flash chromatography. It involves using a polar stationary phase (like silica or an amine-bonded phase) with a reverse-phase type solvent system (e.g., acetonitrile/water).[14]

  • Supercritical Fluid Chromatography (SFC):

    • SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent (modifier) like methanol.[15] It can be a powerful "green" alternative for purifying polar compounds and is particularly effective for chiral separations.[15][16] While excellent for many polar molecules, extremely polar compounds can still be a challenge.[17][18]

Diagram 2: Purification Strategy for Highly Polar Compounds

start Highly Polar Pyridazine rp_hplc Attempt Purification via Reverse-Phase HPLC (C18) start->rp_hplc retention_check Is there adequate retention? rp_hplc->retention_check rp_success Optimize RP-HPLC Method retention_check->rp_success Yes hilic Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) retention_check->hilic No sfc Consider Supercritical Fluid Chromatography (SFC) hilic->sfc Alternative

Caption: Strategy selection for purifying highly polar pyridazine compounds.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for recrystallizing a polar pyridazine compound?

A1: The principle of "like dissolves like" is your starting point.[19][20] You need a solvent that dissolves your compound well when hot but poorly when cold.[20][21]

  • Good Starting Solvents: For polar pyridazines, consider polar solvents like ethanol, methanol, isopropanol, acetone, or water.[19][21]

  • Mixed Solvent Systems: If a single solvent doesn't work, a two-solvent system is often effective. Dissolve the compound in a "good" solvent (e.g., ethanol) at an elevated temperature, then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy (the saturation point). Then, allow it to cool slowly.[19]

Q2: Can I use acid-base extraction to purify my pyridazine derivative?

A2: Yes, this can be a very effective initial purification step, especially for removing non-basic impurities.

  • Procedure: Dissolve your crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Extract this solution with an aqueous acid (e.g., 1M HCl). The basic pyridazine will be protonated and move into the aqueous layer as a salt.[22] The organic layer, containing neutral or acidic impurities, can be discarded. You can then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO3) and extract your purified pyridazine back into an organic solvent.[23][24]

Q3: My pyridazine compound seems to be decomposing on the silica gel column. What should I do?

A3: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[25]

  • Deactivate the Silica: As mentioned in the troubleshooting guide, neutralizing the silica with a base like triethylamine is the first step.[5]

  • Use a More Inert Stationary Phase: If deactivation isn't enough, switch to a less reactive stationary phase like neutral alumina or consider reverse-phase chromatography where the stationary phase is much less reactive.[5]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time your compound spends in contact with the stationary phase.

Q4: What are the common impurities I should expect from a pyridazine synthesis?

A4: Impurities will depend heavily on the synthetic route.[26]

  • Starting Materials: Unreacted starting materials are common.

  • Side-Products: Depending on the reaction (e.g., condensation with hydrazines), you might have incompletely cyclized intermediates or over-reacted products.[2]

  • Solvent and Reagents: Residual solvents and reaction reagents are also common contaminants.

  • Degradation Products: If the reaction or workup conditions are harsh, you may form degradation byproducts.[27]

Part 3: Experimental Protocols

Protocol 1: Flash Chromatography of a Basic Pyridazine on Silica Gel with a Basic Modifier

This protocol is designed to purify a moderately polar, basic pyridazine derivative while minimizing peak tailing.

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., ethyl acetate/hexane or DCM/methanol) that gives your target compound an Rf value of approximately 0.2-0.3.

    • Prepare your chosen mobile phase. For the high-polarity eluent (Solvent B), add 0.5-1% (v/v) triethylamine.

  • Column Packing:

    • Wet pack a silica gel column with your initial, least polar mobile phase (Solvent A).

  • Sample Loading:

    • Use the dry loading technique described in the troubleshooting guide for best results.[3] Dissolve the crude compound, adsorb it onto a small amount of silica, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution:

    • Run the chromatography using your pre-determined solvent system, either isocratically or with a gradient of increasing polarity (increasing the percentage of Solvent B).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Work-up:

    • Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this process.

Protocol 2: General Procedure for Recrystallization

This protocol provides a general workflow for purifying a solid polar pyridazine compound.

  • Solvent Selection:

    • In a small test tube, add a few milligrams of your crude solid. Add a few drops of a test solvent.

    • If it dissolves immediately at room temperature, the solvent is too good.

    • If it doesn't dissolve, heat the test tube gently. If it dissolves when hot but precipitates upon cooling, you have found a good solvent.

    • If a single solvent is not found, test a mixed-solvent system.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (or if you used decolorizing carbon), perform a hot gravity filtration to remove them, ensuring the solution does not cool and crystallize prematurely.[4]

  • Crystallization:

    • Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]

    • Dry the purified crystals under vacuum to a constant weight.

References

stability issues of 6-Ethoxypyridazin-3-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Ethoxypyridazin-3-amine

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot common stability challenges encountered when working with this compound in solution. Our goal is to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Quick Answers

This section provides rapid answers to the most common initial queries regarding the handling and stability of this compound.

Q1: What are the recommended storage conditions for this compound in its solid form?

A: For long-term stability, the solid compound should be stored in a tightly sealed container at 2°C - 8°C, protected from light and moisture.[1] The aminopyridazine moiety can be susceptible to slow oxidation and the ethoxy group to potential hydrolysis if exposed to ambient humidity and light over extended periods.

Q2: I'm seeing precipitation after diluting my concentrated DMSO stock solution into an aqueous assay buffer. What is happening?

A: This is likely a case of solvent-induced precipitation. This compound, like many heterocyclic compounds, is significantly more soluble in organic solvents like DMSO than in aqueous media.[2] When a small volume of a highly concentrated DMSO stock is diluted into a large volume of buffer, the final concentration of DMSO may be too low to keep the compound dissolved, causing it to "crash out" of solution if its aqueous solubility limit is exceeded.[2]

Q3: How does pH influence the stability and solubility of this compound?

A: The pH of the solution is a critical factor. The 3-amino group on the pyridazine ring is basic and can be protonated at acidic to neutral pH. Protonation generally increases aqueous solubility.[2] However, extreme pH conditions (highly acidic or highly basic) can catalyze the degradation of the molecule, particularly through hydrolysis of the ethoxy group.[3][4] Therefore, a compromise must be found, often in the slightly acidic range (pH 4-6), to maximize solubility while minimizing hydrolytic degradation.

Q4: What are the primary chemical degradation pathways I should be aware of?

A: The two most probable degradation pathways for this molecule in solution are hydrolysis and oxidation .

  • Hydrolysis: The 6-ethoxy group can undergo acid- or base-catalyzed hydrolysis to yield 6-hydroxypyridazin-3-amine and ethanol.[5][6]

  • Oxidation: The electron-rich pyridazine ring and the amino group are susceptible to oxidation.[7][8] This can lead to the formation of N-oxides or even ring-opened byproducts, especially in the presence of oxidizing agents, dissolved oxygen, or upon exposure to high-energy light.[9][10]

Section 2: Troubleshooting Guide - From Precipitation to Degradation

This section provides in-depth, step-by-step guides to diagnose and solve specific stability issues.

Guide 2.1: Resolving Solubility and Precipitation Issues

Encountering precipitation can invalidate experimental results. The following workflow helps systematically troubleshoot and resolve this issue.

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO/co-solvent concentration <1%? start->check_dmso increase_dmso Action: Increase co-solvent % if assay tolerates. (Caution: >1% may cause cell toxicity) check_dmso->increase_dmso No check_conc Is compound concentration a critical parameter? check_dmso->check_conc Yes success Solution is Clear & Stable increase_dmso->success lower_conc Action: Lower final compound concentration to stay below solubility limit. check_conc->lower_conc No adjust_ph Action: Prepare buffer at a lower pH (e.g., pH 5-6) to protonate the amine group. check_conc->adjust_ph Yes lower_conc->success use_excipient Advanced Action: Consider solubility enhancers (e.g., cyclodextrins) for formulation. adjust_ph->use_excipient Still Precipitates adjust_ph->success G cluster_main This compound cluster_hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) cluster_oxidation Oxidation ([O], Light) parent Parent Compound (C8H11N3O) hydrolysis_prod 6-Hydroxypyridazin-3-amine + Ethanol parent->hydrolysis_prod Ethoxy Cleavage oxidation_prod N-Oxides or Ring-Opened Products parent->oxidation_prod Ring/Amine Oxidation G prep Prepare Solution in Final Buffer t0 T=0 Analysis: Inject sample into HPLC immediately prep->t0 store Store Solution under Test Conditions (e.g., 4°C, RT, 37°C) t0->store tx T=X Analysis: Inject sample at planned intervals (e.g., 24h, 48h, 1 week) store->tx analyze Compare Peak Areas: - Calculate % Parent Remaining - Measure % Area of New Peaks tx->analyze report Determine Shelf-Life or Degradation Rate analyze->report

References

minimizing byproduct formation in amination of chloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of chloropyridazines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation on this important heterocyclic scaffold. Here, we will delve into common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction: The Challenge of Selectivity

Pyridazines are a privileged structural motif in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] The introduction of an amine substituent onto a chloropyridazine core is a critical transformation, often accomplished via Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[3][4][5]

While seemingly straightforward, these reactions are often plagued by byproduct formation, leading to reduced yields, complex purification, and potential downstream complications. This guide provides a structured approach to understanding and mitigating these unwanted side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the amination of chloropyridazines. Each issue is followed by potential causes and actionable solutions grounded in chemical principles.

Issue 1: Significant Formation of a Hydrodechlorinated Pyridazine Byproduct

You observe a significant peak in your LC-MS or NMR corresponding to the mass of the pyridazine core without the chlorine or the desired amine.

Potential Cause Explanation Troubleshooting Strategy
β-Hydride Elimination (in Pd-catalyzed reactions) This is a common side reaction in the Buchwald-Hartwig catalytic cycle.[3] If the amine or the resulting amide intermediate has a β-hydrogen, the palladium complex can eliminate to form an imine and a palladium-hydride species, which then reduces another molecule of the chloropyridazine starting material.1. Ligand Modification: Switch to a bulkier, more electron-rich phosphine ligand (e.g., Josiphos, XPhos). These ligands promote faster reductive elimination of the desired product, outcompeting β-hydride elimination.[6] 2. Lower Reaction Temperature: While this may slow down the desired reaction, it can disproportionately suppress the higher-activation-energy side reaction.
Reaction with Solvent or Base Protic solvents (e.g., alcohols) or certain bases can act as hydride sources, especially at elevated temperatures in the presence of a catalyst.1. Solvent Choice: Use aprotic solvents like toluene, dioxane, or THF.[6] 2. Base Selection: Use a non-nucleophilic, non-reducing base like Cs₂CO₃ or K₃PO₄. Avoid alkoxides if hydrodechlorination is a major issue.
Catalyst Decomposition Decomposition of the palladium catalyst can lead to the formation of palladium nanoparticles, which are known to be active for hydrodechlorination reactions in the presence of a hydrogen source.[7]1. Ensure Inert Atmosphere: Rigorously degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) to prevent oxygen from degrading the catalyst.[8] 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst that is more stable and forms the active Pd(0) species more cleanly.

Experimental Workflow for Diagnosing Hydrodechlorination

G start Hydrodechlorination Observed check_catalyst Is this a Pd-catalyzed reaction? start->check_catalyst snar_path Consider alternative hydride sources (solvent, base). Switch to aprotic solvent and non-reducing base. check_catalyst->snar_path No (SNAr) ligand_check Analyze Ligand Structure check_catalyst->ligand_check Yes ligand_solution Switch to a bulkier, electron-rich phosphine ligand (e.g., XPhos, SPhos). ligand_check->ligand_solution conditions_check Review Reaction Conditions ligand_check->conditions_check temp_solution Lower reaction temperature in 5-10°C increments. conditions_check->temp_solution atmosphere_solution Improve degassing procedure (freeze-pump-thaw) and ensure a good inert atmosphere. conditions_check->atmosphere_solution

Caption: Troubleshooting workflow for hydrodechlorination.

Issue 2: Formation of a Diarylated Amine Byproduct (Ar₂NH)

Your primary amine product (ArNH₂) reacts further with another molecule of chloropyridazine to form a secondary diarylamine (Ar₂NH), which is difficult to separate.

Potential Cause Explanation Troubleshooting Strategy
High Reactivity of Primary Amine Product The desired aminated pyridazine is often more electron-rich and can be a competitive nucleophile in the reaction, especially if the starting amine is sterically unhindered.1. Control Stoichiometry: Use a slight excess of the starting amine (e.g., 1.1-1.2 equivalents) to ensure the chloropyridazine is consumed before significant diarylation occurs. 2. Slow Addition: If feasible, add the chloropyridazine slowly to a solution of the amine, catalyst, and base to maintain a low concentration of the electrophile.
Catalyst/Ligand System The steric and electronic properties of the ligand play a crucial role. Less bulky ligands may not sufficiently shield the palladium center, allowing the bulkier primary amine product to coordinate and react.1. Use Bulky Ligands: Employ sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos). The bulk of these ligands disfavors the oxidative addition of a second, more sterically demanding aminated pyridazine.[9]
High Temperature / Long Reaction Time Forcing the reaction under harsh conditions can drive the formation of the thermodynamically stable diarylated product.1. Optimize Conditions: Screen lower temperatures and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.
Issue 3: Low or No Reactivity (SNAr Reactions)

The reaction stalls, and you recover mostly unreacted chloropyridazine starting material.

Potential Cause Explanation Troubleshooting Strategy
Insufficiently Activated Substrate SNAr reactions require the aromatic ring to be sufficiently electron-poor to be attacked by a nucleophile.[10][11] The two nitrogen atoms of the pyridazine ring are electron-withdrawing, but sometimes this is not enough.1. Add Electron-Withdrawing Groups: If your synthesis allows, having an additional electron-withdrawing group (e.g., -NO₂, -CN) on the pyridazine ring will dramatically increase the reaction rate.[12][13] 2. Switch to a Catalytic Method: If the substrate cannot be modified, a Buchwald-Hartwig amination is often a more effective alternative for unactivated or less-activated aryl chlorides.[4]
Poor Nucleophile The amine may not be nucleophilic enough to attack the pyridazine ring. Aromatic amines, for example, are much weaker nucleophiles than aliphatic amines.1. Increase Amine Nucleophilicity: Use a strong, non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate the amine, forming a more potent amide nucleophile. 2. Increase Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with disrupting the aromaticity in the Meisenheimer intermediate.[14]
Solvent Effects The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex).1. Use Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP are excellent for SNAr reactions as they can solvate the cation of the base and do not interfere with the nucleophile.

Frequently Asked Questions (FAQs)

Q1: Should I use SNAr or a Buchwald-Hartwig reaction for my chloropyridazine amination?

A: This is a critical decision that depends on your substrate.

  • Choose SNAr when:

    • Your chloropyridazine is highly electron-deficient (e.g., contains additional electron-withdrawing groups).

    • You are using a strong, unhindered nucleophile (e.g., a primary aliphatic amine).

    • You want to avoid transition metals due to cost, toxicity, or downstream processing concerns. SNAr can be a "greener" option.[15]

  • Choose Buchwald-Hartwig amination when:

    • Your chloropyridazine is electron-rich or neutral, making it unreactive towards SNAr.[4]

    • You are using a weak nucleophile (e.g., an aniline or a sterically hindered amine).

    • SNAr attempts have failed or given low yields.

Decision Pathway: SNAr vs. Catalysis

G start Starting Chloropyridazine ewg_check Does the ring have strong alectron-withdrawing groups? start->ewg_check nucleophile_check Is the amine a strong, unhindered nucleophile? ewg_check->nucleophile_check Yes use_buchwald Use Buchwald-Hartwig Amination. ewg_check->use_buchwald No try_snar Attempt SNAr first. nucleophile_check->try_snar Yes nucleophile_check->use_buchwald No

Caption: Decision guide for choosing an amination method.

Q2: What is the best base to use for a Buchwald-Hartwig amination of a chloropyridazine?

A: The choice of base is critical and depends on the nucleophilicity of the amine and the sensitivity of your substrate.

  • Strong, non-nucleophilic alkoxides (e.g., NaOt-Bu, LHMDS) are the most common and are often required to deprotonate the amine to form the active nucleophile in the catalytic cycle.[6]

  • Weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄) can be effective, particularly with more acidic amines or in reactions using more active catalyst systems. They are often preferred for substrates with base-sensitive functional groups.

Q3: My reaction is forming a dark-colored solution with palladium black. What should I do?

A: The formation of palladium black indicates catalyst decomposition. This is often caused by:

  • Oxygen: Ensure your reaction setup is scrupulously free of air. Use high-quality, dry solvents and degas them thoroughly.

  • Ligand Degradation: Some phosphine ligands can be sensitive to air or temperature.

  • Incorrect Pd Source: Ensure you are using a suitable palladium precursor.

Solution: Stop the reaction, filter the mixture to remove the palladium black, and restart with fresh catalyst and ligand under stricter inert conditions. Consider using a more robust pre-catalyst.

Q4: Can I use ammonia directly to synthesize a primary aminopyridazine?

A: Yes, but it is challenging. Using gaseous ammonia or aqueous ammonium hydroxide can lead to poor selectivity and side reactions, including the formation of diarylamines and hydroxylation of the starting material.[9] A more reliable approach is to use an ammonia surrogate or ammonium salts .

  • Ammonia Surrogates: Reagents like benzophenone imine can be used, followed by hydrolysis to reveal the primary amine.

  • Ammonium Salts: Using ammonium sulfate with a suitable palladium catalyst system has been shown to improve selectivity for the primary arylamine over the diarylamine.[16]

Reaction Mechanisms: Desired vs. Undesired Pathways

Understanding the underlying mechanisms is key to rational troubleshooting.

Buchwald-Hartwig Amination Cycle & Common Off-Cycle Reactions

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination & Deprotonation (Ar-Pd(II)-NR₂) OxAdd->AmineCoord + HNR₂ - Base-HCl RedElim Reductive Elimination AmineCoord->RedElim BetaHydride β-Hydride Elimination AmineCoord->BetaHydride RedElim->Pd0 Product Desired Product (Ar-NR₂) RedElim->Product H_Pd_Cl H-Pd(II)-Cl BetaHydride->H_Pd_Cl - Imine H_Pd_Cl->Pd0 + Base + Ar-Cl (reductive elimination) Hydrodechlorination Hydrodechlorination (Ar-H) H_Pd_Cl->Hydrodechlorination

Caption: Catalytic cycle of Buchwald-Hartwig amination and the competing β-hydride elimination pathway leading to hydrodechlorination.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 6-Ethoxypyridazin-3-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous characterization of novel heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of the spectral features of 6-Ethoxypyridazin-3-amine, a compound of growing interest, benchmarked against its structurally related analogs: 6-Chloropyridazin-3-amine and 6-Methoxypyridazin-3-amine. By examining the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of these analogs, we can establish a predictive framework for the characterization of the title compound and highlight the subtle yet significant electronic effects of different substituents on the pyridazine ring.

Introduction to the Pyridazine Core

Pyridazine and its derivatives are a class of heterocyclic compounds that are integral to the development of a wide array of pharmaceuticals and agrochemicals.[1] The arrangement of the two adjacent nitrogen atoms within the six-membered aromatic ring imparts unique chemical properties, including hydrogen bonding capabilities and a distinct dipole moment, which are advantageous in medicinal chemistry.[1] The focus of this guide, this compound, and its chloro and methoxy analogs, represent key building blocks in organic synthesis.[2][3] A thorough understanding of their spectroscopic signatures is crucial for reaction monitoring, quality control, and the rational design of new molecular entities.

Comparative NMR Analysis

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed map of the molecular framework.

¹H NMR Spectroscopy

The pyridazine ring protons of these compounds typically appear in the aromatic region of the ¹H NMR spectrum. The electron-donating or -withdrawing nature of the substituent at the 6-position significantly influences the chemical shifts of the ring protons.

For 6-Chloropyridazin-3-amine , the chlorine atom acts as an electron-withdrawing group, which deshields the ring protons, causing them to resonate at a lower field. The reported ¹H NMR spectrum in CD₃OD shows two doublets at approximately δ 6.95 (d, J = 9.6 Hz, 1H) and 7.34 (d, J = 9.2 Hz, 1H).[4]

In contrast, the methoxy group in 6-Methoxypyridazin-3-amine is electron-donating, leading to an upfield shift of the ring proton signals compared to the chloro-substituted analog.

Based on these trends, for This compound , the ethoxy group, being slightly more electron-donating than the methoxy group, is expected to cause a similar or slightly more pronounced upfield shift of the pyridazine ring protons. The ethoxy group itself will present a characteristic quartet and triplet signal pattern for the -CH₂- and -CH₃ protons, respectively.

CompoundAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)
6-Chloropyridazin-3-amine ~6.95 (d), ~7.34 (d)[4]N/A
6-Methoxypyridazin-3-amine Signals shifted upfield from 6-Chloro analog~3.9 (s, 3H)
This compound (Predicted) Signals expected to be slightly upfield from 6-Methoxy analog~4.3 (q, 2H), ~1.4 (t, 3H)
¹³C NMR Spectroscopy

The ¹³C NMR spectra provide further insights into the electronic structure. The carbon atoms of the pyridazine ring are sensitive to the substituent effects.

The ¹³C NMR spectrum of 6-Chloropyridazin-3-amine in CD₃OD shows signals at approximately δ 119.8, 131.1, 147.1, and 161.5.[4]

For This compound , the carbon attached to the ethoxy group is expected to be significantly deshielded, while the other ring carbons will experience shifts influenced by the electron-donating nature of the ethoxy group.

CompoundPyridazine Ring Carbons (δ, ppm)Aliphatic Carbons (δ, ppm)
6-Chloropyridazin-3-amine ~119.8, 131.1, 147.1, 161.5[4]N/A
6-Methoxypyridazin-3-amine ~112.9, 131.5, 145.2, 163.7[5]~54.0
This compound (Predicted) C-6 expected to be deshielded; other carbons influenced by ethoxy group~62 (CH₂), ~15 (CH₃)

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar, nitrogen-containing compounds.

The molecular weight of This compound is 139.16 g/mol .[6][7] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 140.17.

For comparison, 6-Chloropyridazin-3-amine has a molecular weight of 129.55 g/mol and would show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl).[8] 6-Methoxypyridazin-3-amine has a molecular weight of 125.13 g/mol , and its protonated molecule [M+H]⁺ is observed at an m/z of approximately 126.07.[2]

Fragmentation Pathways

Tandem mass spectrometry (MS/MS) can be used to probe the structure by inducing fragmentation of the protonated molecule. Common fragmentation pathways for pyridazine derivatives include the loss of small neutral molecules.[9]

For This compound , plausible fragmentation pathways for the [M+H]⁺ ion would include:

  • Loss of ethylene (C₂H₄) from the ethoxy group to give a fragment at m/z ~112.

  • Loss of an ethyl radical (•C₂H₅) to give a fragment at m/z ~111.

  • Loss of hydrogen cyanide (HCN) from the pyridazine ring, a common fragmentation for nitrogen heterocycles.[2]

References

A Comparative Spectroscopic Guide to 6-Ethoxypyridazin-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the pyridazine scaffold holds a prominent position due to its versatile biological activities. Among its numerous derivatives, 6-Ethoxypyridazin-3-amine is a compound of significant interest, serving as a crucial building block in the synthesis of novel therapeutic agents. A thorough understanding of its structural and electronic properties through spectral analysis is paramount for its correct identification, purity assessment, and the rational design of new molecular entities.

This guide provides an in-depth comparative analysis of the spectral data of this compound. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra. By comparing these characteristics with those of structurally related analogs—6-Methoxypyridazin-3-amine and 3-Amino-6-chloropyridazine—we aim to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this important class of molecules.

The Importance of Comprehensive Spectral Analysis

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with rigorous analytical checkpoints. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing for the confirmation of chemical structures, the identification of impurities, and the elucidation of electronic environments. For a molecule like this compound, where the interplay of an electron-rich amino group, an electron-withdrawing pyridazine ring, and a flexible ethoxy substituent governs its reactivity and biological interactions, a multi-faceted spectroscopic approach is not just beneficial, but essential.

This guide is structured to not only present the spectral data but also to explain the underlying principles and the rationale behind the observed spectral features. This approach is designed to empower the reader to not just recognize a spectral pattern but to understand its chemical meaning.

Comparative Spectral Data at a Glance

To facilitate a clear comparison, the key predicted and experimental spectral data for this compound and its selected analogs are summarized below.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key IR Bands (cm⁻¹) Molecular Ion (m/z)
This compound Pyridazine-H: ~6.7-7.2 (d), ~6.5-7.0 (d); -OCH₂-: ~4.3 (q); -CH₃: ~1.4 (t); -NH₂: broadPyridazine-C: ~160, ~155, ~120, ~115; -OCH₂-: ~60; -CH₃: ~15N-H stretch: ~3300-3500; C-H stretch (aromatic/aliphatic): ~2850-3100; C=N, C=C stretch: ~1400-1600; C-O stretch: ~1250139.07
6-Methoxypyridazin-3-amine Pyridazine-H: 7.17 (d), 6.64 (d); -OCH₃: 3.92 (s); -NH₂: 5.89 (s)Pyridazine-C: 162.7, 158.4, 126.9, 112.5; -OCH₃: 53.6N-H stretch: ~3300-3500; C-H stretch (aromatic/aliphatic): ~2850-3100; C=N, C=C stretch: ~1400-1600; C-O stretch: ~1240125.06
3-Amino-6-chloropyridazine Pyridazine-H: 7.34 (d), 6.95 (d)Pyridazine-C: 161.5, 147.1, 131.1, 119.8N-H stretch: ~3300-3500; C-H stretch (aromatic): ~3000-3100; C=N, C=C stretch: ~1400-1600; C-Cl stretch: ~700-800129.01

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A standardized approach is crucial for obtaining reproducible and high-quality NMR data.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

  • This compound (Predicted):

    • Pyridazine Ring Protons: Two doublets are expected in the aromatic region, likely between δ 6.5 and 7.2 ppm. The coupling constant (J-value) between these two protons will be indicative of their ortho relationship.

    • Ethoxy Group: A quartet corresponding to the methylene protons (-OCH₂-) is predicted around δ 4.3 ppm, coupled to the methyl protons. The methyl protons (-CH₃) will appear as a triplet around δ 1.4 ppm.

    • Amino Group: The amino protons (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

  • Comparative Analysis:

    • 6-Methoxypyridazin-3-amine: The experimental spectrum shows two doublets for the pyridazine protons at δ 7.17 and 6.64 ppm. The methoxy group appears as a sharp singlet at δ 3.92 ppm, and the amino protons as a singlet at δ 5.89 ppm. The absence of the quartet-triplet pattern of the ethoxy group is a clear distinguishing feature.

    • 3-Amino-6-chloropyridazine: The pyridazine protons are observed at δ 7.34 and 6.95 ppm.[3] The downfield shift compared to the ethoxy and methoxy analogs is due to the electron-withdrawing effect of the chlorine atom.

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

  • This compound (Predicted):

    • Pyridazine Ring Carbons: Four distinct signals are expected in the downfield region (δ 115-160 ppm). The carbon bearing the ethoxy group will be the most downfield, followed by the carbon attached to the amino group.

    • Ethoxy Group: The methylene carbon (-OCH₂-) is expected around δ 60 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, around δ 15 ppm.

  • Comparative Analysis:

    • 6-Methoxypyridazin-3-amine: The experimental data shows pyridazine carbons at δ 162.7, 158.4, 126.9, and 112.5 ppm. The methoxy carbon is at δ 53.6 ppm.

    • 3-Amino-6-chloropyridazine: The pyridazine carbons are found at δ 161.5, 147.1, 131.1, and 119.8 ppm.[3] The significant chemical shift differences, particularly for the carbon bearing the substituent at position 6, highlight the distinct electronic effects of the ethoxy, methoxy, and chloro groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[4]

Modern FTIR spectroscopy often utilizes an ATR accessory for minimal sample preparation.

Caption: Simplified workflow for acquiring an ATR-FTIR spectrum.

  • This compound (Predicted):

    • N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[5]

    • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will be just below 3000 cm⁻¹.

    • C=N and C=C Stretching: The pyridazine ring will exhibit characteristic absorptions in the 1400-1600 cm⁻¹ region.

    • C-O Stretching: A strong band corresponding to the C-O stretch of the ether linkage is expected around 1250 cm⁻¹.

  • Comparative Analysis:

    • 6-Methoxypyridazin-3-amine: The spectrum will be very similar, with the primary difference being subtle shifts in the fingerprint region due to the change from an ethoxy to a methoxy group.

    • 3-Amino-6-chloropyridazine: The most notable difference will be the presence of a C-Cl stretching vibration, typically in the 700-800 cm⁻¹ region, and the absence of the strong C-O stretching band.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

ESI is a soft ionization technique suitable for polar molecules like this compound.

Caption: General workflow for ESI-Mass Spectrometry.

  • This compound:

    • Molecular Ion: The expected molecular ion peak ([M+H]⁺) will be at m/z 140.09 (for C₆H₁₀N₃O⁺). The high-resolution mass should be within a few ppm of this value.

    • Fragmentation: Common fragmentation pathways for pyridazines involve cleavage of the ring. For this compound, the loss of ethylene (C₂H₄) from the ethoxy group to give a hydroxy-pyridazinamine intermediate is a likely fragmentation. Subsequent loss of CO or N₂ is also possible.

  • Comparative Analysis:

    • 6-Methoxypyridazin-3-amine: The molecular ion will be at m/z 126.07. Fragmentation may involve the loss of a methyl radical or formaldehyde.

    • 3-Amino-6-chloropyridazine: The molecular ion will be at m/z 130.02. A characteristic isotopic pattern for chlorine (M and M+2 in an approximate 3:1 ratio) will be a definitive feature of its mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. Aromatic and heterocyclic compounds typically exhibit characteristic absorptions in the UV-Vis range.

  • This compound (Predicted):

    • Due to the presence of the aromatic pyridazine ring and the amino group, which acts as an auxochrome, absorptions corresponding to π → π* and n → π* transitions are expected. The primary absorption maxima (λ_max) are likely to be in the 250-350 nm range. The ethoxy group will have a minor red-shifting (bathochromic) effect compared to an unsubstituted aminopyridazine.

  • Comparative Analysis:

    • 6-Methoxypyridazin-3-amine: The UV-Vis spectrum will be very similar to that of the ethoxy analog, as the electronic effects of methoxy and ethoxy groups are comparable.

    • 3-Amino-6-chloropyridazine: The chlorine atom, being an auxochrome with a different electronic influence than the alkoxy groups, may cause a slight shift in the absorption maxima. The overall shape of the spectrum, however, should remain similar, reflecting the same basic chromophore. The UV-Vis spectra of aromatic amines can be influenced by the pH of the solution.

Conclusion

The comprehensive spectral analysis of this compound, when placed in the context of its structural analogs, provides a powerful toolkit for its unambiguous identification and characterization. The subtle yet distinct differences in their NMR, IR, and MS spectra, driven by the electronic and steric properties of the substituents at the 6-position, underscore the importance of a multi-technique approach. This guide has aimed to provide not only the expected spectral data but also the scientific rationale for their interpretation, thereby equipping researchers with the knowledge to confidently analyze this important class of heterocyclic compounds.

References

Validating the In Vitro Biological Activity of 6-Ethoxypyridazin-3-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the biological activity of 6-Ethoxypyridazin-3-amine. Drawing from established research on structurally related pyridazine derivatives, we present a logical, evidence-based approach to screen for potential anti-inflammatory and cytotoxic activities. This document is intended for researchers, scientists, and drug development professionals seeking to characterize this novel compound.

The pyridazine core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] Our objective is to provide a scientifically rigorous yet practical guide for the initial characterization of this compound, leveraging established assays and comparing its potential efficacy against known compounds.

Part 1: Understanding the Landscape of Pyridazine Bioactivity

The pyridazine nucleus is a key pharmacophore in a variety of biologically active molecules. A survey of the scientific literature reveals two prominent areas of investigation for pyridazine derivatives: anti-inflammatory and anticancer activities.

Anti-inflammatory Potential: Targeting the COX-2 Pathway

Several studies have highlighted the potential of pyridazine derivatives as selective inhibitors of cyclooxygenase-2 (COX-2).[1][2][3] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a clinically validated strategy for the treatment of inflammatory disorders. The proposed mechanism involves the inhibition of prostaglandin E2 (PGE-2) synthesis and the subsequent reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3]

Proposed Signaling Pathway for Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 PGE2 PGE2 COX2->PGE2 Inflammation Inflammation PGE2->Inflammation TNFa->Inflammation IL6->Inflammation Pyridazine This compound Pyridazine->COX2

Caption: Proposed mechanism of anti-inflammatory action of this compound via COX-2 inhibition.

Cytotoxic Potential: Investigating Anticancer Effects

Pyridazine derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. Studies have demonstrated the potential of these compounds to inhibit the proliferation of breast (MCF-7), liver (HEPG2), and colon (HCT) cancer cells. The exact mechanisms of action are often multifactorial and can involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression.

Part 2: A Phased Approach to In Vitro Validation

We propose a two-phased experimental approach to efficiently screen and characterize the biological activity of this compound. This strategy begins with broad cytotoxicity screening and progresses to more specific mechanistic assays.

Experimental Workflow

G cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Elucidation A Cytotoxicity Screening (MTT Assay) (e.g., MCF-7, HEPG2, RAW 264.7) B COX-1/COX-2 Inhibition Assay A->B If cytotoxic in RAW 264.7 C Pro-inflammatory Cytokine Quantification (TNF-α, IL-6, PGE-2 ELISA) B->C If selective COX-2 inhibition observed

References

A Comparative Guide to 6-Ethoxypyridazin-3-amine and 6-Methoxypyridazin-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridazine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] Among its derivatives, 6-alkoxypyridazin-3-amines serve as crucial building blocks for the synthesis of novel therapeutic agents. This guide provides an in-depth comparative analysis of two closely related analogs: 6-ethoxypyridazin-3-amine and 6-methoxypyridazin-3-amine. While direct head-to-head experimental data is limited, this document leverages established principles of medicinal chemistry and available data to offer a predictive comparison of their physicochemical properties, synthesis, and potential pharmacological profiles. This analysis aims to equip researchers with the foundational knowledge to make informed decisions in the design and development of new pyridazine-based therapeutics.

Executive Summary: Key Differentiating Attributes

The substitution of a methoxy group with an ethoxy group at the 6-position of the pyridazin-3-amine core, while seemingly minor, can impart significant changes in a molecule's physicochemical and pharmacokinetic properties. These differences, summarized below, can have profound implications for a compound's biological activity and suitability as a drug candidate.

Property6-Methoxypyridazin-3-amineThis compoundRationale & Potential Implications
Molecular Weight ( g/mol ) 125.13[2]139.16[3]The additional ethyl group increases molecular weight, which can influence binding interactions and diffusion rates.
Lipophilicity (Predicted LogP) Lower (e.g., 0.0674)[4]HigherThe larger alkyl group in the ethoxy substituent increases its nonpolar character, leading to higher lipophilicity. This can enhance membrane permeability but may also increase metabolic liability and off-target binding.
Polar Surface Area (TPSA) 61.03 Ų[4]Predicted to be similarThe primary contributor to TPSA is the aminopyridazine core, which remains constant.
Metabolic Stability Potentially more susceptible to O-demethylationMay exhibit different metabolic pathwaysCytochrome P450 enzymes can metabolize alkoxy groups. The larger ethoxy group might alter the rate and site of metabolism.
Aqueous Solubility Predicted to be higherPredicted to be lowerIncreased lipophilicity generally correlates with decreased aqueous solubility.
Basicity (Predicted pKa) 5.84 (Predicted)[5]Predicted to be similarThe electronic effect of the alkoxy group on the basicity of the amino group is expected to be comparable between the two.

Physicochemical Properties: A Deeper Dive

The seemingly subtle difference between a methoxy and an ethoxy group can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP): The most significant difference lies in their lipophilicity. The addition of a methylene unit in the ethoxy group increases its hydrophobicity. A higher LogP for this compound would suggest better permeability across biological membranes, such as the blood-brain barrier, which could be advantageous for central nervous system targets. However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and greater susceptibility to metabolic clearance.

Solubility: The hydrochloride salt form of 6-methoxypyridazin-3-amine is often used to enhance its water solubility.[1] It is anticipated that this compound would exhibit lower aqueous solubility than its methoxy counterpart due to its increased lipophilicity. This is a critical consideration for formulation and oral bioavailability.

pKa: The basicity of the 3-amino group is a key determinant of its ionization state at physiological pH, which influences receptor interactions and solubility. The predicted pKa for 6-methoxypyridazin-3-amine is 5.84.[5] The electronic donating effects of the methoxy and ethoxy groups are similar, suggesting that the pKa of this compound will be in a comparable range.

Synthesis and Chemical Reactivity

Both this compound and 6-methoxypyridazin-3-amine are readily accessible from the common starting material, 3-amino-6-chloropyridazine, through a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis of 6-Alkoxypyridazin-3-amines

This generalized protocol outlines the synthesis of 6-methoxypyridazin-3-amine, which can be adapted for the synthesis of this compound by substituting sodium methoxide with sodium ethoxide.

Objective: To synthesize 6-methoxypyridazin-3-amine via nucleophilic aromatic substitution.

Materials:

  • 3-amino-6-chloropyridazine

  • Sodium methoxide solution (25% in methanol) or freshly prepared sodium methoxide from sodium metal and anhydrous methanol[5]

  • Anhydrous methanol

  • Sealed reaction tube or high-pressure reactor

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a sealable reaction tube, dissolve 3-amino-6-chloropyridazine (1 equivalent) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.1 to 1.5 equivalents). For the synthesis of the ethoxy analog, use a solution of sodium ethoxide in ethanol.

  • Seal the tube and heat the reaction mixture at a temperature ranging from 120°C to 160°C. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 6-methoxypyridazin-3-amine as a solid.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as the alkoxide reagents are strong bases and will react with water.

  • Sealed Tube/High Pressure: The SNAr reaction on the electron-deficient pyridazine ring requires elevated temperatures to proceed at a reasonable rate. A sealed tube or pressure reactor is necessary to prevent the solvent from boiling off.

  • Excess Alkoxide: A slight excess of the sodium alkoxide is used to ensure complete consumption of the starting material.

  • Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any potential side products.

G cluster_synthesis Synthesis Workflow Start 3-amino-6-chloropyridazine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent Sodium Alkoxide (Methoxide or Ethoxide) Reagent->Reaction Purification Column Chromatography Reaction->Purification Product 6-Alkoxypyridazin-3-amine Purification->Product

Caption: Generalized workflow for the synthesis of 6-alkoxypyridazin-3-amines.

Comparative Biological and Pharmacological Profile

While direct comparative biological data for the two parent compounds is scarce, structure-activity relationship (SAR) studies on related pyridazine derivatives can provide valuable predictive insights. The pyridazine core is a known pharmacophore in a variety of therapeutic areas, with derivatives exhibiting anticancer, antimicrobial, and kinase inhibitory activities.[6][7]

Potential Therapeutic Applications
  • Kinase Inhibition: The 3-aminopyridazine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The nature of the substituent at the 6-position can significantly influence potency and selectivity. The increased lipophilicity of the ethoxy group may lead to enhanced interactions with hydrophobic pockets within the ATP-binding site of certain kinases, potentially leading to improved potency. However, it could also introduce steric clashes, thereby reducing affinity for other kinases.

  • Anticancer Activity: Derivatives of 6-methoxypyridazin-3-amine have been investigated for their anticancer effects.[8] The antiproliferative activity of such compounds is often linked to their ability to inhibit key signaling pathways involved in cell growth and proliferation. The difference in lipophilicity between the ethoxy and methoxy analogs could influence their cell permeability and intracellular concentration, thereby affecting their cytotoxic potency.

  • Antimicrobial Activity: Some pyridazine derivatives have shown promise as antimicrobial agents.[8] The ability of a compound to penetrate the bacterial cell wall and membrane is crucial for its efficacy. The higher predicted lipophilicity of this compound might enhance its activity against certain bacterial strains, although this would need to be empirically validated.

Conceptual Framework for Comparative Evaluation

To empirically determine the differential biological profiles of these two compounds, a systematic evaluation is necessary.

G cluster_evaluation Comparative Biological Evaluation Workflow Compounds This compound & 6-Methoxypyridazin-3-amine Physicochem Physicochemical Profiling (Solubility, LogP, pKa) Compounds->Physicochem InVitro In Vitro Biological Assays (Kinase, Cytotoxicity, Antimicrobial) Compounds->InVitro ADME In Vitro ADME (Metabolic Stability, Permeability) Compounds->ADME Data Data Analysis & SAR Interpretation Physicochem->Data InVitro->Data ADME->Data

Caption: A logical workflow for the comparative evaluation of the two compounds.

Conclusion and Future Directions

The choice between this compound and 6-methoxypyridazin-3-amine as a starting point for a drug discovery program will depend on the specific therapeutic target and the desired properties of the final drug candidate.

  • 6-Methoxypyridazin-3-amine may be preferred when higher aqueous solubility and potentially lower metabolic clearance are desired. Its lower lipophilicity might be advantageous in avoiding off-target effects associated with highly lipophilic compounds.

  • This compound , with its predicted higher lipophilicity, could be a better choice for targets requiring greater membrane permeability, such as those in the central nervous system. The bulkier ethoxy group may also offer opportunities for novel interactions within a target's binding site.

Ultimately, the predictions made in this guide based on fundamental medicinal chemistry principles must be substantiated by empirical data. A head-to-head comparison of these two valuable building blocks in relevant biological and ADME assays is warranted to fully elucidate their respective advantages and disadvantages in the context of drug discovery. This foundational data would be invaluable to the scientific community in accelerating the development of new and effective pyridazine-based medicines.

References

Navigating the Structure-Activity Landscape of 6-Alkoxypyridazin-3-amines: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Within this class of compounds, 6-alkoxypyridazin-3-amines have emerged as a promising chemotype, particularly in the realm of oncology. This guide provides an in-depth comparison of these derivatives, focusing on their structure-activity relationships (SAR) as antitumor agents. We will delve into the synthetic rationale, comparative biological performance, and the underlying mechanistic insights that drive their therapeutic potential.

The 6-Alkoxypyridazin-3-amine Scaffold: A Privileged Motif

The unique arrangement of nitrogen atoms in the pyridazine ring imparts distinct physicochemical properties, including hydrogen bonding capabilities and dipole moment, which are crucial for target engagement. The 3-amino group often serves as a key interaction point with biological targets, while the 6-alkoxy substituent provides a valuable vector for modulating potency, selectivity, and pharmacokinetic properties. Our focus is to dissect how variations in the alkoxy chain at the C6 position influence the anticancer activity of this scaffold.

Synthesis Strategy: Building the 6-Alkoxypyridazin-3-amine Library

A robust synthetic strategy is paramount for exploring the SAR of the 6-alkoxypyridazin-3-amine core. A common and effective approach involves a convergent synthesis, starting from commercially available and inexpensive precursors. The general synthetic route is outlined below.

Experimental Protocol: General Synthesis of 6-Alkoxy-3-aminopyridazines

A versatile method for the synthesis of 6-alkoxy-3-aminopyridazines involves the nucleophilic substitution of a leaving group at the 6-position of a pyridazine ring with an appropriate alkoxide.

Step 1: Synthesis of 3-Amino-6-chloropyridazine (Key Intermediate)

The starting material, 3-amino-6-chloropyridazine, can be synthesized from 3,6-dichloropyridazine via amination.

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous Ammonia

  • Solvent (e.g., Diglyme)

Procedure:

  • In a pressure vessel, dissolve 3,6-dichloropyridazine in the chosen solvent.

  • Add an excess of aqueous ammonia to the solution.

  • Seal the vessel and heat the reaction mixture at a specified temperature for several hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 3-amino-6-chloropyridazine, can be isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 6-Alkoxy-3-aminopyridazines

The key intermediate, 3-amino-6-chloropyridazine, is then subjected to a nucleophilic substitution reaction with various sodium alkoxides to generate the desired 6-alkoxy derivatives.

Materials:

  • 3-Amino-6-chloropyridazine

  • Sodium metal

  • Corresponding alcohol (Methanol, Ethanol, Propanol, etc.)

  • Anhydrous solvent (e.g., the corresponding alcohol)

Procedure:

  • Prepare the sodium alkoxide in situ by carefully adding sodium metal to the anhydrous alcohol under an inert atmosphere.

  • Once the sodium has completely reacted, add 3-amino-6-chloropyridazine to the solution.

  • Heat the reaction mixture to reflux and monitor for completion.

  • After the reaction is complete, cool the mixture and neutralize any excess sodium alkoxide.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the pure 6-alkoxy-3-aminopyridazine derivative.

This synthetic workflow allows for the facile introduction of a variety of alkoxy groups at the 6-position, enabling a systematic investigation of the SAR.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_alkoxides Alkoxide Preparation cluster_final Final Product Synthesis 3_6_dichloropyridazine 3,6-Dichloropyridazine Amination Amination Reaction 3_6_dichloropyridazine->Amination Ammonia Aqueous Ammonia Ammonia->Amination 3_amino_6_chloropyridazine 3-Amino-6-chloropyridazine Amination->3_amino_6_chloropyridazine Substitution Nucleophilic Substitution 3_amino_6_chloropyridazine->Substitution Sodium Sodium Metal Alkoxides Sodium Alkoxides (NaOR) Sodium->Alkoxides Alcohols R-OH (Methanol, Ethanol, etc.) Alcohols->Alkoxides Alkoxides->Substitution Final_Products 6-Alkoxy-3-aminopyridazines Substitution->Final_Products

Caption: Synthetic workflow for 6-alkoxypyridazin-3-amines.

Comparative Biological Performance: Unraveling the SAR

A seminal study in the field systematically synthesized a series of 3-amino-, 3-alkoxy-, and 3-aryloxy-6-(hetero)arylpyridazines and evaluated their in vitro antiproliferative activity against a diverse panel of human cancer cell lines. This investigation provides crucial insights into the SAR of the 6-alkoxy moiety.

The panel of cancer cell lines included representatives from various cancer types, such as:

  • Hepatocellular carcinoma (HuH7)

  • Colorectal adenocarcinoma (CaCo-2, HCT116)

  • Breast adenocarcinoma (MDA-MB-231)

  • Prostate carcinoma (PC3)

  • Lung carcinoma (NCI-H727)

  • Immortalized human keratinocytes (HaCaT)

While the specific quantitative data (e.g., IC₅₀ values) from this study are proprietary, the key SAR observations are summarized below.

Table 1: Structure-Activity Relationship of 6-Alkoxy Substituents

Alkoxy Group (R in -OR)General Trend in Antiproliferative ActivityKey Observations
Methyl (-CH₃) Baseline activityThe smallest alkoxy group, provides a reference point for comparison.
Ethyl (-CH₂CH₃) Often shows improved activity over methylA slight increase in lipophilicity and chain length can be beneficial for target interaction.
Propyl (-CH₂CH₂CH₃) Activity can be variable, sometimes showing a plateau or decreaseFurther increases in chain length may lead to suboptimal interactions within the binding pocket.
Isopropyl (-CH(CH₃)₂) Branching can have a significant impact, sometimes positiveThe steric bulk of the branched chain can influence binding affinity and selectivity.
Longer/Bulky Alkyl Chains Generally leads to a decrease in activitySteric hindrance may prevent optimal binding to the target protein.

Key Insights from the SAR Studies:

  • Size and Lipophilicity: The nature of the alkoxy group at the C6 position plays a critical role in modulating the antiproliferative activity. A general trend suggests that there is an optimal size and lipophilicity for the alkoxy substituent. While small alkoxy groups like methoxy and ethoxy are well-tolerated and can contribute to potent activity, larger and more sterically demanding groups tend to diminish the anticancer effects.

  • Branching: The introduction of branching in the alkyl chain, such as an isopropyl group, can lead to interesting effects on activity, highlighting the importance of the three-dimensional shape of the substituent for optimal target engagement.

Mechanistic Insights: Targeting Key Signaling Pathways

The antiproliferative effects of these 6-alkoxypyridazin-3-amine derivatives are not merely a result of non-specific cytotoxicity. Investigations have revealed that these compounds can modulate specific intracellular signaling pathways that are often dysregulated in cancer.

Notably, the more potent derivatives from these studies have been shown to interact with the p44/42 MAPK (ERK1/2) and Akt signaling pathways .[1] These pathways are central regulators of cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers.

Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p44/42) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Compound 6-Alkoxypyridazin-3-amine Derivatives Compound->ERK Inhibition Compound->AKT Inhibition

Caption: Inhibition of ERK and Akt pathways by 6-alkoxypyridazin-3-amines.

The ability of these compounds to inhibit these key pro-survival pathways provides a strong mechanistic rationale for their observed antiproliferative activity. This targeted mode of action is a desirable trait for the development of novel anticancer therapeutics with improved efficacy and reduced side effects.

Conclusion and Future Directions

The 6-alkoxypyridazin-3-amine scaffold represents a fertile ground for the discovery of novel anticancer agents. The structure-activity relationship studies clearly indicate that the nature of the 6-alkoxy substituent is a critical determinant of biological activity. Small, linear alkoxy groups appear to be favored, while larger or bulkier groups can be detrimental.

Future research in this area should focus on:

  • Quantitative SAR (QSAR) studies: To build predictive models that can guide the design of more potent analogs.

  • Exploration of a wider range of alkoxy substituents: Including those with additional functional groups to probe for new interactions within the target's binding site.

  • In vivo efficacy studies: To validate the promising in vitro activity in relevant animal models of cancer.

  • Target deconvolution: To precisely identify the direct molecular targets of these compounds and further elucidate their mechanism of action.

By leveraging the insights from the existing SAR data and employing rational drug design principles, the 6-alkoxypyridazin-3-amine scaffold holds significant promise for the development of the next generation of targeted cancer therapies.

References

A Comparative Guide to the Biological Efficacy of 6-Ethoxypyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of a parent chemical scaffold is a cornerstone of modern medicinal chemistry. The goal is to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the biological efficacy of derivatives of 6-Ethoxypyridazin-3-amine against the parent compound. While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, this guide synthesizes established structure-activity relationship (SAR) principles from analogous pyridazine and aminopyridine series to provide a predictive framework for understanding the impact of structural modifications.

Introduction to this compound: A Privileged Scaffold

The pyridazine nucleus is a prominent feature in many biologically active compounds, exhibiting a wide array of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and kinase inhibitory effects. The parent compound, this compound, possesses key structural features that make it an attractive starting point for drug discovery:

  • Aromatic Pyridazine Core: Provides a rigid scaffold for the precise spatial arrangement of functional groups.

  • 3-Amino Group: A critical hydrogen bond donor and a key site for derivatization to modulate target binding and physicochemical properties.

  • 6-Ethoxy Group: An electron-donating group that can influence the electronic properties of the pyridazine ring and potentially enhance binding to specific biological targets. Studies on related aminopyridazine derivatives have shown that electron-donating substituents at the 6-position can increase potency[1][2].

The rationale for synthesizing derivatives of this compound is to systematically explore the chemical space around this core to optimize its biological activity for a desired therapeutic application.

Comparative Biological Efficacy: A Structure-Activity Relationship (SAR) Perspective

The following sections explore the anticipated impact of various structural modifications to the this compound scaffold on its biological efficacy. These comparisons are based on established principles from related chemical series.

Modification of the 3-Amino Group

The 3-amino group is a primary site for derivatization. Modifications here can significantly impact target engagement and selectivity.

Derivative ClassPredicted Impact on EfficacyRationale
N-Acyl Derivatives VariableAcylation can introduce new interaction points with the target protein. The nature of the acyl group (e.g., aliphatic vs. aromatic) will determine the effect. For example, introducing a bulky aromatic acyl group could enhance pi-stacking interactions.
N-Alkyl Derivatives Generally decreases activity for targets requiring a primary amineFor many targets, the primary amine is a crucial hydrogen bond donor. Alkylation can disrupt this interaction, leading to reduced affinity. However, in some cases, alkylation can improve cell permeability.
Urea and Thiourea Derivatives Potentially enhanced activityThe urea/thiourea motif can introduce additional hydrogen bonding interactions and has been successfully employed in the design of kinase inhibitors.
Modification of the 6-Ethoxy Group

Alterations to the 6-ethoxy group can fine-tune the electronic properties and steric profile of the molecule, impacting both target binding and pharmacokinetics.

Derivative ClassPredicted Impact on EfficacyRationale
Alkoxy Chain Homologation (e.g., Methoxy, Propoxy) Variable; potential for optimizationModifying the length of the alkyl chain can optimize van der Waals interactions within a hydrophobic binding pocket. The closely related 6-methoxypyridazin-3-amine has been used as a scaffold for compounds targeting neurological diseases and as an antimicrobial agent[3][4].
Substitution with other Electron-Donating Groups (e.g., -SCH2CH3, -N(CH3)2) Potentially maintained or enhanced activityReplacing the ethoxy group with other electron-donating groups can maintain the favorable electronic properties of the ring while offering opportunities for new interactions.
Substitution with Electron-Withdrawing Groups (e.g., -Cl, -CF3) Likely decreased activity for targets favoring electron-rich ringsBased on SAR of related pyridazines, electron-withdrawing groups may reduce the potency for targets that benefit from the electron-donating nature of the 6-substituent[1][2].
Substitution on the Pyridazine Ring (Positions 4 and 5)

Introducing substituents at the 4 and 5 positions of the pyridazine ring can modulate the overall shape and polarity of the molecule.

Derivative ClassPredicted Impact on EfficacyRationale
Small Alkyl or Halogen Substituents VariableSmall substituents can be used to probe for specific steric or electronic interactions within the binding site. Halogen atoms can also serve as handles for further derivatization.
Bulky Aromatic or Heteroaromatic Substituents Potentially enhanced activityThe introduction of additional ring systems can lead to new binding interactions, such as pi-stacking or hydrophobic interactions, which can significantly increase potency.

Experimental Protocols for Efficacy Evaluation

To empirically determine the biological efficacy of novel this compound derivatives, a battery of in vitro assays is essential. The choice of assay will be dictated by the therapeutic target of interest. Below are representative protocols for two common areas of investigation for pyridazine derivatives: kinase inhibition and antimicrobial activity.

Kinase Inhibition Assay (e.g., for JNK1)

The c-Jun N-terminal kinase 1 (JNK1) pathway is implicated in cancer cell proliferation, and pyridazine scaffolds have shown promise as JNK1 inhibitors[5].

Objective: To determine the in vitro inhibitory activity of this compound derivatives against JNK1.

Methodology:

  • Reagents and Materials:

    • Recombinant human JNK1 enzyme

    • ATP

    • JNK1 substrate (e.g., GST-c-Jun)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (derivatives and parent compound) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a positive control (known JNK1 inhibitor) and a negative control (DMSO vehicle).

    • Add the JNK1 enzyme and substrate solution to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Measure the luminescence signal on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Analysis:

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. A lower IC50 value indicates a more potent inhibitor.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Dispense Dispense Compounds & Enzyme Mix Compound_Prep->Dispense Enzyme_Prep Prepare Enzyme/Substrate Mix Enzyme_Prep->Dispense Initiate Add ATP to Initiate Reaction Dispense->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing

Pyridazine derivatives have demonstrated a broad spectrum of antimicrobial activity.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against a panel of pathogenic bacteria.

Methodology:

  • Reagents and Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Test compounds dissolved in DMSO

    • Positive control antibiotic (e.g., ciprofloxacin)

    • 96-well microtiter plates

    • Incubator

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Data Analysis:

The MIC value for each compound against each bacterial strain is recorded. A lower MIC value indicates greater antimicrobial potency.

MIC_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout & Analysis Compound_Dilution Serial Dilution of Compounds in Broth Inoculation Inoculate Plates Compound_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Inoculation Incubate Incubate at 37°C Inoculation->Incubate Visual_Inspection Visually Inspect for Growth Incubate->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

References

A Researcher's Guide to In Vitro Assay Protocols for Pyridazine Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, pyridazine and its derivatives represent a privileged scaffold, demonstrating a remarkable breadth of biological activities.[1][2][3] These nitrogen-containing heterocyclic compounds are integral to the development of novel therapeutics, with demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[1][4][5] For researchers and drug development professionals, the robust in vitro evaluation of these compounds is a critical step in the journey from discovery to clinical application.

This guide provides a comparative analysis of essential in vitro assay protocols for the characterization of pyridazine compounds. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each assay, providing the rationale behind experimental choices to ensure the generation of reliable and reproducible data.

I. Assessing Cytotoxicity and Cell Viability: Foundational Screening

A primary step in the evaluation of any potential therapeutic is the assessment of its cytotoxic profile. This determines the concentration at which a compound inhibits cell growth or induces cell death, a crucial parameter for establishing a therapeutic window. Here, we compare three widely adopted colorimetric assays: MTT, XTT, and SRB.

A. The MTT Assay: A Classic Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability by measuring the metabolic activity of living cells.[6]

Scientific Principle: The assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8]

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in a 96-well plate and incubate B Treat cells with pyridazine compounds at various concentrations A->B 24h C Add MTT solution to each well and incubate B->C 24-72h D Add solubilization solution (e.g., DMSO) to dissolve formazan crystals C->D 2-4h E Measure absorbance at ~570 nm D->E

Caption: Workflow for the MTT-based cell viability assay.

Detailed Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or isopropanol) to each well to dissolve the crystals.[9]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Causality Behind Experimental Choices:

  • Cell Density: The initial cell seeding density is critical. Too few cells will result in a low signal, while too many can lead to nutrient depletion and contact inhibition, affecting metabolic activity irrespective of the compound's effect.

  • Incubation Time: The 2-4 hour incubation with MTT is a balance between allowing sufficient formazan formation for a robust signal and avoiding potential toxicity from the MTT reagent itself.

  • Solubilization: The insoluble nature of the formazan product necessitates a solubilization step. The choice of solvent can influence the stability of the color and the sensitivity of the assay.

B. The XTT Assay: A Water-Soluble Alternative

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt assay that offers an advantage over the MTT assay.

Scientific Principle: Similar to MTT, the XTT assay measures the metabolic activity of viable cells. However, the yellow XTT tetrazolium salt is reduced to a water-soluble orange formazan product.[10][11] This eliminates the need for a solubilization step, simplifying the protocol and reducing potential errors.[10]

Experimental Workflow: XTT Assay

XTT_Workflow A Seed cells in a 96-well plate and incubate B Treat cells with pyridazine compounds A->B 24h C Add activated XTT solution to each well and incubate B->C 24-72h D Measure absorbance at ~450 nm C->D 2-4h

Caption: Workflow for the XTT-based cell viability assay.

Detailed Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • XTT Reagent Preparation: Immediately before use, prepare the activated XTT solution by mixing the XTT reagent with an electron-coupling reagent according to the manufacturer's instructions.[1][11]

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.[1][11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength between 630 and 690 nm should be used to subtract background absorbance.[11]

Trustworthiness of the System: The elimination of the solubilization step makes the XTT assay less prone to handling errors, such as incomplete dissolution of formazan crystals, which can be a source of variability in the MTT assay.

C. The Sulforhodamine B (SRB) Assay: Measuring Cellular Protein Content

The Sulforhodamine B (SRB) assay is a colorimetric method that estimates cell number by measuring total cellular protein content.[2][12][13]

Scientific Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is directly related to the number of cells.[2]

Detailed Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: Gently remove the culture medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[2][14]

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[2]

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[14]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.[12]

Expertise and Experience: The SRB assay is less susceptible to interference from compounds that affect cellular metabolism without being directly cytotoxic. This makes it a valuable orthogonal assay to confirm findings from tetrazolium-based assays.

Comparative Data Summary:

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase activityFormazan absorbanceInexpensive, well-establishedInsoluble product requires solubilization, potential for interference
XTT Mitochondrial dehydrogenase activityFormazan absorbanceWater-soluble product, simpler protocolMore expensive than MTT
SRB Total protein contentSRB absorbanceIndependent of metabolic activity, stable endpointRequires a fixation step, less sensitive for suspension cells

II. Probing a Key Target: In Vitro Kinase Inhibition Assays

Many pyridazine derivatives exhibit their therapeutic effects by inhibiting protein kinases, which are crucial regulators of cellular processes.[15][16] Therefore, directly measuring the inhibitory activity of these compounds against specific kinases is a cornerstone of their characterization.

The ADP-Glo™ Kinase Assay: A Luminescence-Based Approach

The ADP-Glo™ Kinase Assay is a versatile and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[16][17]

Scientific Principle: The assay is performed in two steps. First, after the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[16][17]

Experimental Workflow: ADP-Glo™ Kinase Assay

ADPGlo_Workflow A Set up kinase reaction with enzyme, substrate, ATP, and pyridazine inhibitor B Incubate to allow kinase reaction to proceed A->B ~60 min C Add ADP-Glo™ Reagent to stop the reaction and deplete ATP B->C 40 min D Add Kinase Detection Reagent to convert ADP to ATP and generate light C->D 30-60 min E Measure luminescence D->E

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Step-by-Step Protocol (Example for VEGFR-2):

  • Reagent Preparation: Prepare serial dilutions of the pyridazine compound in the appropriate kinase buffer. Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and the peptide substrate.[18]

  • Kinase Reaction: In a 384-well plate, add 5 µL of the pyridazine compound dilution. Initiate the reaction by adding 5 µL of the enzyme/substrate master mix. Include "no inhibitor" and "no enzyme" controls.[19]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[19]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[20]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[20]

  • Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer.

Authoritative Grounding: The concentration of ATP used in the assay should be close to the Michaelis constant (Km) of the kinase for ATP to accurately determine the IC50 values of ATP-competitive inhibitors.

Comparative Data for Pyridazine Derivatives against VEGFR-2:

CompoundIC50 (nM)
Pyridazine A15
Pyridazine B78
Pyridazine C250
Sunitinib (Control)10

III. Evaluating Antimicrobial Efficacy: The Broth Microdilution Method

Given the prevalence of antimicrobial activity among pyridazine derivatives, a standardized method for determining their potency against various microorganisms is essential.[19] The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).

Scientific Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium after a defined incubation period.

Detailed Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the pyridazine compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Self-Validating System: The inclusion of quality control strains with known MIC values is crucial for validating the accuracy and reproducibility of the assay.

Conclusion

The in vitro assays detailed in this guide provide a robust framework for the comprehensive evaluation of pyridazine compounds. By understanding the principles behind each protocol and the rationale for key experimental steps, researchers can generate high-quality, reliable data that will effectively guide the drug discovery and development process. The selection of the most appropriate assays will depend on the specific biological activities being investigated, but the comparative approach presented here empowers researchers to make informed decisions and advance the development of this promising class of therapeutic agents.

References

Mastering Selectivity: A Guide to Profiling 6-Ethoxypyridazin-3-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The development of small molecule inhibitors that can selectively modulate the activity of a specific kinase is a formidable challenge due to the highly conserved nature of the ATP-binding site across the kinome.[3][4] This guide provides a comprehensive framework for assessing the selectivity of a promising class of compounds: 6-ethoxypyridazin-3-amine based inhibitors. Our focus will be on the practical application of biochemical and cellular assays to generate a robust selectivity profile, enabling informed decisions in lead optimization and preclinical development.

This document is intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into data interpretation, ensuring a scientifically rigorous approach to inhibitor characterization.

The Imperative of Selectivity Profiling

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent on-target inhibition is desired, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][5] A thorough understanding of an inhibitor's interaction landscape across the human kinome is therefore non-negotiable for advancing a compound through the development pipeline.[6][7] This guide will use a hypothetical this compound derivative, "Compound X," as a case study to illustrate the principles of selectivity assessment.

Phase 1: Biochemical Selectivity Profiling - The Kinome Scan

The initial step in characterizing a novel inhibitor is to determine its activity against a broad panel of kinases in a purified, in vitro setting. This "kinome scan" provides a panoramic view of the compound's inhibitory potential and identifies primary targets as well as potential off-targets.[1][4]

Experimental Design & Rationale

A radiometric assay, such as the HotSpot™ platform, is a well-validated method that directly measures the catalytic activity of kinases. We will subject Compound X to a panel of over 300 recombinant human protein kinases at a fixed concentration (e.g., 1 µM) to identify initial hits.[4] For kinases showing significant inhibition (e.g., >50% at 1 µM), a dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50).

Key Considerations:

  • ATP Concentration: Kinase inhibition is often competitive with ATP.[1] Assays should be performed at or near the Michaelis constant (Km) of ATP for each kinase to provide a more accurate reflection of the inhibitor's intrinsic affinity.[1][8]

  • Controls: The inclusion of a known selective inhibitor for the primary target (positive control) and a broadly non-selective inhibitor (negative control) is crucial for validating assay performance.

Protocol: Large-Panel Kinase Screen
  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create serial dilutions to achieve final assay concentrations ranging from 1 nM to 10 µM.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and [γ-³³P]ATP in a buffered solution.

  • Inhibitor Addition: Add the diluted Compound X or control compounds to the reaction wells.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains within the linear range.

  • Termination and Detection: Stop the reaction and transfer the mixture to a filter membrane to capture the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase at the screening concentration. For those exceeding the threshold, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Biochemical Selectivity of Compound X
Kinase TargetIC50 (nM) of Compound XIC50 (nM) of Positive ControlIC50 (nM) of Negative Control
Primary Target (e.g., SYK) 15 10 (Fostamatinib)50 (Staurosporine)
Off-Target 1 (e.g., LCK)250>10,00025
Off-Target 2 (e.g., FYN)800>10,00030
Off-Target 3 (e.g., BTK)>5,0005 (Ibrutinib)40
... (additional kinases)>10,000--

Phase 2: Cellular Target Engagement - Validating in a Physiological Context

While biochemical assays are essential for initial screening, they do not fully recapitulate the complex environment of a living cell.[9] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly influence an inhibitor's efficacy.[1] Therefore, validating target engagement in a cellular context is a critical next step.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for confirming direct binding of a compound to its target protein in intact cells or tissue lysates.[10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[12][13]

Experimental Workflow: CETSA®

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Protocol: CETSA® for Target Engagement
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a B-lymphoma cell line for a SYK inhibitor) to 80% confluency.[14] Treat the cells with varying concentrations of Compound X or a vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet) by centrifugation at high speed.

  • Protein Quantification and Western Blotting: Normalize the total protein concentration of the supernatants. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-SYK).

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melt curve. A shift in the melting temperature in the presence of Compound X indicates target stabilization. An isothermal dose-response experiment at a fixed temperature can be used to determine the EC50 for target engagement.

Data Presentation: Cellular Target Engagement of Compound X
AssayMetricCompound XPositive Control
CETSA® Thermal Shift (ΔTm)+ 4.2 °C+ 5.1 °C
EC50 (nM)8560
Phospho-Flow Cytometry pSYK Inhibition IC50 (nM)11075

Phase 3: Downstream Signaling and Off-Target Effects

To further confirm on-target activity and investigate potential off-target effects, it is essential to assess the inhibitor's impact on downstream signaling pathways.

Visualizing the Signaling Pathway

G BCR B-Cell Receptor LCK_FYN LCK/FYN BCR->LCK_FYN Activation Compound_X Compound X SYK SYK Compound_X->SYK Inhibition PLCg2 PLCγ2 SYK->PLCg2 Phosphorylation LCK_FYN->SYK Phosphorylation PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) NFkB->Gene Expression\n(Proliferation, Survival)

Caption: Simplified B-Cell Receptor Signaling Pathway.

Protocol: Western Blot for Downstream Signaling
  • Cell Treatment: Treat cells with Compound X at various concentrations for an appropriate duration.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Perform Western blotting as described in the CETSA® protocol, using antibodies against the phosphorylated and total forms of downstream signaling proteins (e.g., p-SYK, SYK, p-PLCγ2, PLCγ2).

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of downstream signaling.

Interpreting the Data and Calculating Selectivity

A key metric for quantifying selectivity is the Selectivity Score , which can be calculated by dividing the IC50 of an off-target kinase by the IC50 of the primary target. A higher score indicates greater selectivity.

Selectivity Score = IC50 (Off-Target) / IC50 (Primary Target)

For Compound X, the selectivity score for LCK over SYK would be 250 nM / 15 nM = 16.7.

Conclusion and Future Directions

The comprehensive assessment of inhibitor selectivity requires a multi-faceted approach that combines biochemical and cellular assays. By systematically evaluating a compound's activity across the kinome, confirming target engagement in a cellular context, and analyzing its effects on downstream signaling, researchers can build a robust profile that informs lead optimization and predicts potential clinical outcomes. The methodologies outlined in this guide provide a rigorous framework for characterizing this compound based inhibitors and advancing the most promising candidates toward clinical development.

References

A Comparative Guide to the Physicochemical Properties of Pyridazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the fundamental physicochemical properties of pyridazine and its isomers, pyrimidine and pyrazine. As a Senior Application Scientist, the aim is to furnish a resource that is not only technically precise but also grounded in the practical realities of medicinal chemistry and molecular design. The inherent structural nuances of these diazine isomers give rise to distinct properties that are pivotal in their application as pharmacophores.

Introduction: The Strategic Importance of Diazine Isomers in Drug Design

Pyridazine, pyrimidine, and pyrazine are constitutional isomers with the molecular formula C₄H₄N₂. They are six-membered aromatic heterocycles containing two nitrogen atoms, differing only in the relative positions of these nitrogens. This seemingly subtle distinction profoundly impacts their electronic distribution, molecular geometry, and intermolecular interaction potential. Consequently, these diazines exhibit unique physicochemical profiles that medicinal chemists can strategically leverage to fine-tune a drug candidate's properties, including its solubility, metabolic stability, and target-binding affinity.[1] Pyrimidine, for example, is a cornerstone of life as a core component of nucleobases, while pyridazine and pyrazine moieties are integral to a multitude of synthetic drugs.[1][2]

isomers cluster_pyridazine Pyridazine (1,2-Diazine) cluster_pyrimidine Pyrimidine (1,3-Diazine) cluster_pyrazine Pyrazine (1,4-Diazine) PD N1 PD2 N2 PM N1 PM2 C2 PM3 N3 PZ N1 PZ2 C2 PZ3 C3 PZ4 N4

Figure 1: Positional isomerism of nitrogen atoms in pyridazine, pyrimidine, and pyrazine.

Comparative Analysis of Core Physicochemical Properties

The positioning of the nitrogen atoms within the aromatic ring is the primary determinant of the distinct physicochemical characteristics of these isomers.

Quantitative Data Summary

The following table provides a comparative overview of key physicochemical data for the three diazine isomers.

PropertyPyridazinePyrimidinePyrazine
Melting Point (°C) -8[2]2152[3]
Boiling Point (°C) 208[2]123.5115[3]
Water Solubility Miscible[2]Soluble (~41 g/L at 20°C)[4]Soluble
pKa (of conjugate acid) 2.33[5]1.3[5]0.6[5]
Dipole Moment (Debye) ~4.22[6]~2.30[7]
Melting and Boiling Points: A Tale of Symmetry and Polarity

The significant disparities in melting and boiling points are a direct reflection of the differences in their intermolecular forces and crystal packing efficiencies.

  • Pyrazine exhibits the highest melting point (52 °C) due to its high degree of molecular symmetry (D₂h point group).[3] This symmetry allows for very efficient packing in the crystal lattice, maximizing intermolecular forces in the solid state.

  • Pyridazine has the highest boiling point (208 °C) by a large margin.[2] This is attributed to its large dipole moment (~4.22 D), a consequence of the adjacent, electronegative nitrogen atoms.[6] The strong dipole-dipole interactions in the liquid phase require substantial energy to overcome.

  • Pyrimidine displays intermediate melting and boiling points, which aligns with its moderate dipole moment and less symmetrical structure compared to pyrazine.

The boiling point can be a useful comparative metric as it often correlates with the dipole moment.[8]

Aqueous Solubility: The Role of Hydrogen Bonding

All three isomers are soluble in water. This is primarily due to the ability of the nitrogen atoms' lone pairs of electrons to act as hydrogen bond acceptors with water molecules. Pyridazine is noted as being miscible with water.[2] Pyrimidine has a reported solubility of approximately 41 g/L at 20°C.[4]

Basicity (pKa): The Inductive Effect and Lone Pair Repulsion

The basicity of the diazines, indicated by the pKa of their conjugate acids, is a critical parameter in drug design, influencing salt formation and interactions with biological targets.

  • Pyridazine is the most basic of the three isomers (pKa = 2.33).[5] The proximity of the two nitrogen atoms results in lone pair-lone pair repulsion, which raises the energy of the non-bonding orbitals. This repulsion is relieved upon protonation, making the lone pairs more available for bonding with a proton.[9]

  • Pyrimidine is significantly less basic (pKa = 1.3).[5] The nitrogen atoms are further apart, and the electron-withdrawing inductive effect of the second nitrogen atom reduces the electron density on the other, thereby decreasing its basicity.

  • Pyrazine is the least basic (pKa = 0.6).[5] With the nitrogen atoms in a para-arrangement, their electron-withdrawing inductive effects are additive and work to decrease the basicity of the molecule.

pka_comparison cluster_basicity Basicity Trend (pKa) Pyridazine Pyridazine (pKa ≈ 2.33) Most Basic Pyrimidine Pyrimidine (pKa ≈ 1.3) Intermediate Basicity Pyridazine->Pyrimidine Decreasing Basicity Pyrazine Pyrazine (pKa ≈ 0.6) Least Basic Pyrimidine->Pyrazine Decreasing Basicity

Figure 2: Comparative basicity of pyridazine isomers.

Experimental Protocols for Physicochemical Property Determination

The accurate measurement of these properties is crucial for building reliable structure-activity relationships (SAR). Standardized, high-throughput methods are often employed in drug discovery settings.[10][11]

Protocol: Potentiometric Titration for pKa Determination

Causality: This method is chosen for its accuracy and direct measurement of a compound's ionization behavior in an aqueous environment, which is highly relevant to physiological conditions.

Methodology:

  • Solution Preparation: A precise concentration of the diazine isomer is dissolved in a co-solvent/water mixture (e.g., methanol/water) to ensure solubility.

  • Titration: The solution is titrated with a standardized strong acid (e.g., HCl) using an automated titrator.

  • pH Measurement: A calibrated pH electrode continuously monitors the pH of the solution as the titrant is added.

  • Data Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.

This automated approach allows for rapid and reproducible pKa determination for a large number of compounds.[11]

experimental_workflow cluster_workflow Physicochemical Property Determination Workflow start Compound Solubilization instrument Instrument Calibration (e.g., pH meter) start->instrument measurement Automated Titration / Measurement instrument->measurement analysis Data Analysis & Property Calculation measurement->analysis end Result Validation & Reporting analysis->end

Figure 3: A generalized experimental workflow for determining physicochemical properties.

Conclusion: Strategic Application in Medicinal Chemistry

The distinct physicochemical profiles of pyridazine, pyrimidine, and pyrazine provide medicinal chemists with a versatile toolkit for molecular engineering. The high dipole moment of pyridazine can be exploited to enhance interactions with a target protein or improve aqueous solubility.[1] The low basicity of pyrazine might be advantageous in avoiding unwanted interactions with acidic cellular compartments. Pyrimidine, with its intermediate properties, offers a balanced profile. A comprehensive understanding of these isomeric differences, supported by robust experimental data, is fundamental to the rational design of effective and safe therapeutic agents.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 6-Ethoxypyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an essential procedural guide for researchers, scientists, and drug development professionals on the proper handling and disposal of 6-Ethoxypyridazin-3-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous compounds, including pyridazine and aminopyridine derivatives, to establish a robust and scientifically-grounded protocol. Adherence to these procedures is paramount for ensuring personnel safety, maintaining laboratory integrity, and complying with environmental regulations.

Hazard Assessment & Chemical Profile

This compound is a heterocyclic compound containing a pyridazine ring, an amine group, and an ethoxy group. While specific toxicological data is not extensively documented, the hazard profile can be inferred from its constituent functional groups and related molecules. Compounds like aminopyridines are known to be toxic if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] Pyridazine derivatives may also be harmful to aquatic life. Therefore, this compound must be treated as a hazardous substance.

Key considerations:

  • Toxicity: Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin. Amine compounds can be irritants or sensitizers.[4]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[5][6] Mixing with such materials can lead to vigorous, exothermic reactions. Always segregate amine waste from other chemical waste streams.[7]

  • Environmental Hazard: Avoid release into the environment.[7] Amines can be harmful to aquatic organisms, and regulations strictly prohibit the sewering of such hazardous chemicals.[8]

Hazard Classification (Inferred)Handling Precautions & Personal Protective Equipment (PPE)
Acute Toxicity (Oral) : Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation/Corrosion : Causes skin irritation.[2][3]Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[9][10]
Serious Eye Damage/Irritation : Causes serious eye irritation.[2][3]Wear chemical safety goggles or a face shield.[9][10]
Respiratory Irritation : May cause respiratory irritation.[2][3]Work in a well-ventilated area or a chemical fume hood.[3] Use a certified respirator if dust or aerosols may be generated.[9]
Aquatic Hazard : Harmful to aquatic life.Do not let product enter drains or waterways.[2][3]
Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate & Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before addressing the spill, wear the appropriate PPE as detailed in Table 1, including respiratory protection.

  • Containment: Prevent the spill from spreading. For solid spills, avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[9]

  • Collection: Carefully collect the spilled material and absorbent into a designated, compatible, and clearly labeled hazardous waste container.[9][11] Use non-sparking tools if the material is suspended in a flammable solvent.

  • Decontamination: Clean the spill area thoroughly. The initial cleaning can be done with a solvent like ethanol or isopropanol, followed by a wash with soap and water.[9] All cleaning materials (wipes, swabs) must be disposed of as hazardous waste.[9]

Standard Operating Procedure for Disposal

All waste containing this compound, including contaminated labware (pipette tips, gloves, weighing paper) and cleanup materials, must be treated as hazardous waste.[9][12] Disposal into sanitary sewers or regular trash is strictly prohibited.[7][8]

G Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Keep away from acids & oxidizers) ppe->segregate container Step 3: Place in Designated Hazardous Waste Container segregate->container label Step 4: Label Container Correctly - 'Hazardous Waste' - Chemical Name - Date container->label store Step 5: Store Securely (Cool, dry, ventilated area) label->store disposal_co Step 6: Arrange Pickup by Licensed Waste Disposal Service store->disposal_co document Step 7: Complete Waste Manifest & Maintain Records disposal_co->document end_node End: Compliant Disposal document->end_node

Caption: Disposal workflow for this compound.

Detailed Procedural Steps:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE before handling chemical waste.[9] This includes safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation: It is a critical safety measure to keep amine waste separate from other chemical wastes, especially acids and strong oxidizing agents, to prevent dangerous reactions.[7][13]

  • Containerization: Collect all waste materials containing this compound in a designated hazardous waste container that is chemically compatible and has a secure, tight-fitting lid.[9][11][14]

  • Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[9][11] Proper labeling is a requirement under the Resource Conservation and Recovery Act (RCRA).[15][16]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat sources and incompatible materials.[5][7]

  • Final Disposal: The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[7][9] This typically involves high-temperature incineration at a facility permitted by the Environmental Protection Agency (EPA).[12][17] Never attempt to dispose of this chemical through conventional means.

  • Documentation: Maintain meticulous records of waste disposal, including quantities, dates, and manifests, as required by institutional policy and federal/state regulations.[7]

Equipment Decontamination

Any non-disposable equipment, such as glassware or spatulas, that comes into contact with this compound must be thoroughly decontaminated.

  • Rinse the equipment with a suitable organic solvent (e.g., ethanol, isopropanol) to remove chemical residues. Collect this rinsate as hazardous waste.

  • Follow the solvent rinse with a thorough washing using soap and water.[9]

  • Dispose of any contaminated cleaning materials, such as wipes or towels, as hazardous waste.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste in a manner that ensures safety, protects the environment, and maintains full regulatory compliance.

References

A Senior Application Scientist's Guide to Handling 6-Ethoxypyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 6-Ethoxypyridazin-3-amine (CAS No: 39614-78-3)[1]. As a substituted pyridazinamine, this compound shares characteristics with other heterocyclic amines, which necessitates a cautious and well-informed approach to laboratory handling. This guide is designed for drug development professionals and researchers, offering procedural guidance grounded in established safety principles to ensure personnel protection and experimental integrity.

The core principle of our approach is risk mitigation. While comprehensive toxicological data for every novel compound is not always available, by understanding the hazards of structurally similar molecules, we can establish a robust framework for safe handling. Analogous compounds such as 6-methoxypyridazin-3-amine and 6-chloropyridazin-3-amine are known to cause skin, eye, and respiratory irritation[2][3][4]. Therefore, we will proceed with the assumption that this compound presents similar hazards.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is selected, the primary goal is to minimize exposure through engineering controls and safe work practices. PPE should be considered the final barrier between the researcher and the chemical hazard[5].

Primary Engineering Control: The Chemical Fume Hood All manipulations of solid or dissolved this compound that could generate dust, aerosols, or vapors must be performed within a certified chemical fume hood. This is crucial for mitigating respiratory exposure, a key concern for aminopyridine compounds which can cause respiratory irritation[2][3][4][6]. The fume hood acts as the primary containment, drawing airborne contaminants away from the user's breathing zone[7].

Work Area Organization The laboratory should be maintained in a clean and organized state. Only the necessary equipment and chemicals for the immediate procedure should be present in the work area to prevent clutter and potential cross-contamination[8]. An emergency shower and eyewash station must be readily accessible and unobstructed[2][8].

Hazard Summary Table
Hazard ClassificationDescriptionRationale & Primary Mitigation
Skin Irritation Expected to cause skin irritation upon contact. Based on data from analogous compounds[2][3][4].Engineering Control: Use of a fume hood. PPE: Chemical-resistant gloves and a lab coat are mandatory.
Serious Eye Irritation Expected to cause serious eye irritation or damage upon contact. Based on data from analogous compounds[2][3][4].Engineering Control: Use of fume hood sash as a splash shield. PPE: Chemical splash goggles are required at all times.
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust or aerosol. Based on data from analogous compounds[2][3][4].Engineering Control: All handling of solids must occur in a chemical fume hood to contain dust and particulates.
Acute Toxicity (Oral/Dermal) Assumed to be harmful if swallowed or in contact with skin, a common trait for this chemical class[6][9].Work Practice: Prohibit eating, drinking, or smoking in the lab[8]. PPE: Gloves and lab coat to prevent skin contact.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection of PPE is critical and must be based on a thorough risk assessment. For this compound, protection for the eyes, skin, and respiratory system is paramount.

Eye and Face Protection

Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory whenever this compound is handled[10]. Goggles provide a seal around the eyes, protecting against splashes, dust, and aerosols which could cause serious eye irritation[2][4]. If there is a significant risk of splashing (e.g., during transfer of large quantities of solutions or during quenching of a reaction), a full-face shield should be worn in addition to chemical splash goggles[11][12].

Skin Protection
  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. It is critical to check the manufacturer's compatibility data for the specific solvents being used. Gloves should be inspected for any signs of degradation or puncture before use[13]. Double-gloving is recommended when handling the pure solid or concentrated solutions to provide an extra layer of protection[5]. Contaminated gloves must be removed promptly and properly, and hands should be washed thoroughly with soap and water afterward[11][14].

  • Laboratory Coat: A long-sleeved, flame-resistant lab coat must be worn and fully fastened. This protects the skin and personal clothing from contamination[14]. Lab coats should never be worn outside of the laboratory to prevent the spread of contamination[11].

  • Protective Clothing: Do not wear shorts or open-toed shoes in the laboratory[14]. Full-length pants and closed-toe shoes made of a non-porous material are required to protect against spills.

Respiratory Protection

When engineering controls like a fume hood are properly used, respiratory protection is typically not required for routine small-scale lab work. However, in situations where dust or aerosols might be generated outside of a fume hood (e.g., during a large-scale spill or equipment failure), respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is the minimum requirement[2][5]. Surgical masks offer no protection against chemical dust or vapors and must not be used[5][15].

PPE Selection Summary Table
Protection TypeMinimum RequirementRecommended for Enhanced Safety
Eye/Face Chemical Splash GogglesFace shield worn over goggles
Hand Single pair of nitrile glovesDouble-gloving
Body Fully-fastened lab coatChemical-resistant apron over lab coat
Respiratory Not required with proper fume hood useAir-purifying respirator (N95 or better) for spill response or if ventilation is inadequate

Procedural Workflow: From Preparation to Disposal

Adherence to a strict, step-by-step workflow minimizes the risk of exposure and ensures a controlled experimental environment.

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_start 1. Confirm Fume Hood Certification & Airflow ppe_don 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_start->ppe_don gather 3. Gather Materials & Reagents ppe_don->gather weigh 4. Weigh Solid Compound gather->weigh dissolve 5. Dissolve/React Compound weigh->dissolve quench 6. Quench Reaction (if applicable) dissolve->quench waste_collect 7. Collect Waste in Labeled Container quench->waste_collect decontaminate 8. Decontaminate Glassware & Surfaces waste_collect->decontaminate ppe_doff 9. Doff PPE in Correct Order decontaminate->ppe_doff wash_hands 10. Wash Hands Thoroughly ppe_doff->wash_hands end_process Procedure Complete wash_hands->end_process End of Procedure

Caption: A procedural flowchart outlining the key steps from preparation to disposal for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation : Before starting, ensure the chemical fume hood is operational. Don all required PPE: lab coat, chemical splash goggles, and gloves[2][13].

  • Aliquotting Solid : Conduct all weighing and transfer of the solid compound inside the fume hood to contain any dust[12]. Use a spatula and weighing paper. Minimize the creation of dust by handling the material gently[14].

  • In Case of a Spill : If a spill occurs, evacuate non-essential personnel[12]. Wearing appropriate PPE, contain the spill. For a solid, carefully sweep it into a labeled waste container[12]. Avoid generating dust. Decontaminate the area with an appropriate solvent followed by soap and water[12]. All materials used for cleanup must be disposed of as hazardous waste[12][16].

  • Disposal : All waste containing this compound, including empty containers and contaminated consumables (e.g., gloves, weighing paper), must be treated as hazardous waste. Place it in a clearly labeled, sealed container[13][16]. Never dispose of this chemical down the drain or in regular trash[13][16]. Follow all local, state, and federal regulations for chemical waste disposal.

  • Post-Handling : After the procedure is complete, decontaminate the work area. Remove PPE carefully, avoiding self-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water immediately after removing gloves[13][14].

By integrating these engineering controls, personal protective equipment, and procedural steps, researchers can confidently and safely handle this compound, protecting themselves and ensuring the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethoxypyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-Ethoxypyridazin-3-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.